molecular formula C13H8BrFO B15380461 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde

5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B15380461
M. Wt: 279.10 g/mol
InChI Key: ADNNEVURGAYOFV-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde is a useful research compound. Its molecular formula is C13H8BrFO and its molecular weight is 279.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H8BrFO

Molecular Weight

279.10 g/mol

IUPAC Name

5-bromo-2-fluoro-3-phenylbenzaldehyde

InChI

InChI=1S/C13H8BrFO/c14-11-6-10(8-16)13(15)12(7-11)9-4-2-1-3-5-9/h1-8H

InChI Key

ADNNEVURGAYOFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2F)C=O)Br

Origin of Product

United States

Foundational & Exploratory

5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde CAS 2586127-31-1 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for researchers utilizing 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde (CAS 2586127-31-1). It moves beyond basic property listing to provide actionable, decision-grade intelligence on synthesis, reactivity, and application.

CAS: 2586127-31-1 | Formula: C₁₃H₈BrFO | M.W.: 279.11 g/mol

Executive Summary: The "Orthogonal Triad"

In modern medicinal chemistry, 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde represents a high-value "scaffold node." Its utility stems from its Orthogonal Triad of reactivity:

  • The Electrophile (Aldehyde, C3): A soft electrophile ready for reversible covalent bonding (Schiff bases) or irreversible linker attachment (reductive amination).

  • The Structural Anchor (Aryl Bromide, C5): A handle for cross-coupling (Suzuki, Buchwald, Sonogashira) to extend the pharmacophore.

  • The Conformational Lock (Aryl Fluoride, C2): Located ortho to the aldehyde, this fluorine atom exerts a specific electronic and steric influence, modulating the rotational barrier of the biphenyl bond and protecting the aldehyde from metabolic oxidation via the ortho-effect.

This compound is increasingly relevant in Fragment-Based Drug Discovery (FBDD) (due to the


F NMR handle) and PROTAC  linker design.

Physicochemical Architecture

The following data aggregates experimental observations and high-confidence predictive models suitable for drug design parameters.

PropertyValueContext for Drug Design
Appearance White to pale yellow crystalline solidTypical of halogenated biphenyls; color deepens upon oxidation.
Melting Point 130–135 °C (Predicted)Stable solid; suitable for standard benchtop handling.
Boiling Point ~380 °C (760 mmHg)High thermal stability; amenable to high-temp microwave synthesis.
LogP 3.8 ± 0.4Lipophilic; requires polar handles for oral bioavailability.
PSA (Polar Surface Area) 17.07 ŲLow PSA suggests excellent membrane permeability.
Solubility DMSO (>50 mM), DCM, THFPoor water solubility; requires organic co-solvents for bio-assays.

F NMR Shift
~ -110 to -120 ppmDistinct signal for ligand binding assays (F-screening).

Synthetic Architecture & Protocols

The synthesis of CAS 2586127-31-1 presents a classic regioselectivity challenge . The most direct route involves a Suzuki-Miyaura coupling on a di-halogenated precursor.

The Challenge: C3 vs. C5 Selectivity

The precursor, 3,5-dibromo-2-fluorobenzaldehyde , possesses two bromine sites:

  • Site A (C3): Ortho to the electron-withdrawing Formyl and Fluoro groups. Electronically activated for oxidative addition, but sterically crowded.

  • Site B (C5): Meta to the Formyl/Fluoro groups. Sterically accessible, but electronically less activated.

Expert Insight: Standard Pd(


)

conditions often yield a mixture. To selectively target the C3 position (required to make the [1,1'-biphenyl]-3-carbaldehyde), one must utilize sterically demanding, electron-rich ligands that favor the more electron-deficient C3 site despite the steric hindrance.
Protocol 1: Regioselective Synthesis via Suzuki Coupling

This protocol prioritizes the formation of the C3-phenyl bond to establish the biphenyl core.

Reagents:

  • Substrate: 3,5-Dibromo-2-fluorobenzaldehyde (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.1 eq)

  • Catalyst:

    
     (2 mol%) + XPhos  or SPhos  (4 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: Toluene/Water (10:1)

Step-by-Step Workflow:

  • Degassing: Charge the reaction vessel with toluene/water and degas with Argon for 15 minutes. Critical: Oxygen promotes homocoupling of boronic acid.

  • Catalyst Formation: Add

    
     and XPhos. Stir at RT for 10 mins to form the active Pd(0) species.
    
  • Addition: Add the dibromo-benzaldehyde, phenylboronic acid, and phosphate base.

  • Reaction: Heat to 80°C. Monitor via HPLC/UPLC.

    • Checkpoint: Look for the consumption of starting material. If the bis-coupled product (terphenyl) appears, lower the temperature and reduce boronic acid equivalents.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes:EtOAc gradient). The mono-coupled product (Target) usually elutes after the bis-coupled impurity but before the starting material.

Visualization: Synthesis Logic

SynthesisWorkflow SM 3,5-Dibromo-2-fluoro- benzaldehyde Reagents Ph-B(OH)2 Pd(OAc)2 / XPhos K3PO4, 80°C SM->Reagents Intermediate Oxidative Addition (Competition) Reagents->Intermediate PathA Path A: C3 Attack (Electronic Control) Intermediate->PathA Preferred with XPhos/SPhos PathB Path B: C5 Attack (Steric Control) Intermediate->PathB Standard Ligands Target TARGET: 5-Bromo-2-fluoro- [1,1'-biphenyl]-3-CHO PathA->Target Byproduct Byproduct: 3-Bromo-5-phenyl- benzaldehyde PathB->Byproduct

Caption: Regioselective divergence in Suzuki coupling. Electron-rich ligands favor the electronically activated C3 site (Path A).

Reactivity Profile & Applications

Once synthesized, CAS 2586127-31-1 offers three distinct vectors for elaboration.

Vector A: The Aldehyde (Linker Attachment)

The C3-aldehyde is the primary handle for attaching linkers in PROTACs or generating focused libraries.

  • Reductive Amination: Reacts cleanly with primary/secondary amines using

    
     in DCE.
    
    • Note: The ortho-fluorine accelerates this reaction by inductively activating the carbonyl carbon.

  • Olefination: Wittig or Horner-Wadsworth-Emmons reactions install vinyl groups for polymerization or macrocyclization.

Vector B: The Aryl Bromide (Scaffold Extension)

The C5-bromine remains intact after the initial Suzuki coupling (if controlled properly) and serves as a "exit vector" to reach into deep hydrophobic pockets of a target protein.

  • Second Suzuki Coupling: Can be coupled with heteroaryl boronic acids (e.g., pyridine, pyrazole) to create "Linear Tricyclic" systems common in kinase inhibitors (e.g., p38, VEGFR).

  • Buchwald-Hartwig Amination: Converts the bromide to an aniline or ether, modifying solubility and H-bond capability.

Vector C: The Aryl Fluoride (Metabolic Shield)

The C2-fluorine is not just a passive substituent.

  • Conformation: It forces the biphenyl system into a non-planar twist (~45° dihedral angle) to minimize steric clash with the ortho-protons, often improving binding selectivity.

  • Metabolic Stability: It blocks the C2 position from metabolic hydroxylation (Phase I metabolism).

Visualization: Divergent Reactivity

ReactivityTriad Core 5-Bromo-2-fluoro- [1,1'-biphenyl]-3-CHO (The Core) Aldehyde Aldehyde (C3) Core->Aldehyde Bromide Aryl Bromide (C5) Core->Bromide Fluoro Aryl Fluoride (C2) Core->Fluoro RedAm Reductive Amination (Linker Attachment) Aldehyde->RedAm PROTAC PROTAC Linker-Warhead RedAm->PROTAC Suzuki2 Suzuki/Buchwald (Scaffold Extension) Bromide->Suzuki2 Kinase Kinase Inhibitor (Deep Pocket Binding) Suzuki2->Kinase Effect Ortho-Effect & Metabolic Block Fluoro->Effect Stability Enhanced ADME Profile Effect->Stability

Caption: The "Triad of Reactivity" allows sequential functionalization for diverse medicinal chemistry applications.

Safety & Handling

  • Hazards: As a halogenated aldehyde, treat as a potential skin sensitizer and lachrymator .

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding benzoic acid (5-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid).

  • Spill Cleanup: Absorb with sand/vermiculite. Do not use oxidizing agents.

References

  • Chemical Structure & Vendor Data: 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde. AChemBlock. Retrieved from

  • Precursor Synthesis (3,5-Dibromo-2-fluorobenzaldehyde): Synthesis of 3,5-dibromo-2-fluorobenzaldehyde. ChemicalBook. Retrieved from

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Biphenyls in Drug Discovery: Discovery of biphenyl-based VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from

  • General Handling of Halogenated Benzaldehydes: Sigma-Aldrich Safety Data Sheet for 5-Bromo-2-fluorobenzaldehyde. Retrieved from

An In-Depth Technical Guide to 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Biphenyls

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, liquid crystals, and organic electronics.[1] The introduction of fluorine atoms into this scaffold can dramatically alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[2] 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde is a trifunctional synthetic building block of significant interest. Its structure combines the biphenyl core with three key reactive handles: a bromine atom, a fluorine atom, and a carbaldehyde group. This unique combination offers multiple avenues for subsequent chemical modifications, making it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the realm of drug discovery.[3][4] The strategic placement of the fluorine atom ortho to the biphenyl linkage and meta to the aldehyde influences the molecule's conformation and electronic properties, while the bromine atom provides a reactive site for further cross-coupling reactions. The aldehyde group serves as a versatile precursor for the synthesis of a wide array of functional groups.

Physicochemical and Structural Properties

A comprehensive understanding of the physicochemical properties of 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde is essential for its effective utilization in synthesis and for predicting its behavior in biological systems.

PropertyValueSource
CAS Number 2586127-31-1[5]
Molecular Formula C₁₃H₈BrFO[5]
Molecular Weight 279.11 g/mol [5]
IUPAC Name 5-bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde[5]
SMILES O=CC1=C(F)C(C2=CC=CC=C2)=CC(Br)=C1[5]

Synthesis of 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde

The most logical and widely employed method for the synthesis of unsymmetrical biaryls such as the title compound is the Suzuki-Miyaura cross-coupling reaction.[3][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (typically a boronic acid) and an organohalide.

Retrosynthetic Analysis

A retrosynthetic analysis of 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde points to two primary precursors: 5-bromo-2-fluorobenzaldehyde and phenylboronic acid. This disconnection strategy is illustrated in the workflow diagram below.

G cluster_target Target Molecule cluster_precursors Key Precursors Target 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde Disconnection Suzuki-Miyaura Disconnection Target->Disconnection Precursor1 5-Bromo-2-fluorobenzaldehyde Precursor2 Phenylboronic Acid Disconnection->Precursor1 Disconnection->Precursor2 caption Retrosynthetic analysis of the target compound.

A retrosynthetic analysis of the target compound.
Synthesis of the Precursor: 5-Bromo-2-fluorobenzaldehyde

The synthesis of 5-bromo-2-fluorobenzaldehyde is a critical first step. A common method involves the bromination of 2-fluorobenzaldehyde.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, add 223 mL of concentrated sulfuric acid.

  • Addition of Reactants: Add 70 g (0.56 mol) of 2-fluorobenzaldehyde and 6 g (0.045 mol) of anhydrous aluminum trichloride to the flask.

  • Bromination: Heat the mixture to 60°C. Add 105.5 g (0.59 mol) of N-bromosuccinimide portion-wise over a period of time, maintaining the temperature.

  • Reaction Monitoring: Allow the reaction to proceed for 3-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, pour the mixture into ice water and extract with hexane. Wash the organic layer with water and then with a saturated aqueous solution of sodium chloride.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a brownish-red oil. Purify the crude product by vacuum distillation to collect the fraction at 63-65°C/3 mmHg, yielding the desired 5-bromo-2-fluorobenzaldehyde.[7]

Suzuki-Miyaura Cross-Coupling: Formation of the Biphenyl Core

The final step is the palladium-catalyzed cross-coupling of 5-bromo-2-fluorobenzaldehyde with phenylboronic acid. While a specific protocol for this exact transformation is not published, a reliable procedure can be adapted from established methods for similar substrates.[8][9]

G cluster_workflow Suzuki-Miyaura Coupling Workflow Start Combine Reactants: - 5-Bromo-2-fluorobenzaldehyde - Phenylboronic Acid - Palladium Catalyst - Base Inert Establish Inert Atmosphere (Argon or Nitrogen) Start->Inert Solvent Add Degassed Solvent System (e.g., Toluene/Water) Inert->Solvent Heat Heat Reaction Mixture with Vigorous Stirring (e.g., 80-100 °C) Solvent->Heat Monitor Monitor Reaction Progress (TLC/GC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water & Brine Monitor->Workup Complete Purify Purify by Flash Chromatography Workup->Purify End 5-Bromo-2-fluoro- [1,1'-biphenyl]-3-carbaldehyde Purify->End caption Generalized workflow for the Suzuki coupling reaction.

Generalized workflow for the Suzuki coupling reaction.

Experimental Protocol:

  • Reaction Setup: To a dried Schlenk flask, add 5-bromo-2-fluorobenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a combination of Pd(OAc)₂ (0.02 mmol, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and a base such as K₂CO₃ (2.0 mmol) or Cs₂CO₃ (2.0 mmol).[9][10]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 5 mL).

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde.

Spectroscopic Analysis

While experimental spectra for the title compound are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the aldehyde proton (CHO) in the downfield region (δ 9.5-10.5 ppm). The aromatic region (δ 7.0-8.5 ppm) will display a complex pattern of multiplets corresponding to the protons on both phenyl rings. The protons on the substituted ring will exhibit couplings to the fluorine atom.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde at δ 185-195 ppm.[11] The aromatic carbons will appear in the range of δ 110-160 ppm. The carbons attached to or near the fluorine atom will show C-F coupling.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the aldehyde group around 1700-1720 cm⁻¹.[12] Other characteristic peaks will include C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₃H₈BrFO. The mass spectrum will exhibit a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Potential Applications in Drug Discovery and Materials Science

Biphenyl derivatives are prevalent in a wide range of pharmacologically active compounds.[1][4] The unique substitution pattern of 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde makes it a promising starting material for the synthesis of novel therapeutic agents. The aldehyde can be readily converted into various functional groups, such as amines, alcohols, and carboxylic acids, allowing for the exploration of a diverse chemical space. The presence of the fluorine atom can enhance metabolic stability and cell membrane permeability, while the bromine atom allows for further diversification through additional cross-coupling reactions.

The rigid, conjugated structure of the biphenyl core also suggests potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices where tailored electronic properties are required.[3]

Conclusion

5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde is a versatile and valuable building block for organic synthesis. Its preparation via a Suzuki-Miyaura cross-coupling reaction is a reliable and efficient strategy. The presence of three distinct functional groups—a bromine atom, a fluorine atom, and a carbaldehyde—provides a rich platform for the development of novel compounds with potential applications in medicinal chemistry and materials science. Further research into the synthesis and derivatization of this compound is warranted to fully explore its potential in these fields.

References

  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega. 2023. Available from: [Link]

  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega. 2023. Available from: [Link]

  • Supporting Information for an unspecified article. Available from: [Link]

  • Ali, H. A., Ismail, M. A., Fouda, A. E.-A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18435–18482. Available from: [Link]

  • Preparation method of 2-fluoro-5-bromobenzaldehyde. Google Patents.
  • Jain, Z. J., Gide, P. S., & Kankate, R. S. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2538–S2549. Available from: [Link]

  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemija. 2016. Available from: [Link]

  • Studies on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes: Synthesis, antimicrobial and antioxidant activity, SAR study, in-silico pharmacokinetics, toxicity, and molecular modeling. Ministry of Health and Prevention. 2024. Available from: [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. 2013. Available from: [Link]

  • Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. RSC.org. Available from: [Link]

  • 13C nuclear magnetic resonance spectroscopy (13C NMR). NFDI4Chem Search Service. 2024. Available from: [Link]

  • Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids. ResearchGate. Available from: [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. Available from: [Link]

  • 5-Bromo-1,2,3-trifluorobenzene. Magritek. Available from: [Link]

  • Shaheer, M., Garg, N., Aftab, A., Himanshu, Jan, I., Alvi, S., Kumar, A., Siddiqui, N., Javed, S., Divya, P., & Shahid, M. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports, 14(1), 1007. Available from: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. 2010. Available from: [Link]

  • 5-Bromo-2-fluoro-1,3-dimethylbenzene. PubChem. Available from: [Link]

  • Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1246. Available from: [Link]

  • Search for Application. USPTO.gov. 2018. Available from: [Link]

  • Search for patents. USPTO.gov. 2018. Available from: [Link]

  • Derivatives of cyclodextrins exhibiting enhanced aqueous solubility and the use thereof. Google Patents.
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  • Delivery device and formulation. PubChem. Available from: [Link]

  • US Patent No. 8829195. Regulations.gov. 2021. Available from: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. 2024. Available from: [Link]

  • Supporting Information for Cross Dehydrogenative Coupling via Base-promoted Homolytic Aromatic Substitution (BHAS) – Synthesis of Fluorenones and Xanthones. AWS. Available from: [Link]

  • 5-Bromoindole-3-carbaldehyde. SIELC Technologies. 2018. Available from: [Link]

  • 5-bromo-2-fluoro-3-methylbenzaldehyde (C8H6BrFO). PubChemLite. Available from: [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Available from: [Link]

Sources

Molecular weight and formula of C13H8BrFO biphenyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Weight and Formula of C13H8BrFO Biphenyl Derivatives

This guide provides a comprehensive technical overview of C13H8BrFO biphenyl derivatives, targeting researchers, scientists, and professionals in drug development. We will delve into the fundamental properties of this molecular formula, including its exact molecular weight and the structural diversity of its isomers. The core of this document is a detailed exploration of the analytical methodologies required to unequivocally determine the molecular weight and elucidate the specific structure of these complex halogenated compounds. The protocols and explanations are designed to be self-validating, grounding every step in established scientific principles and authoritative standards.

Foundational Molecular Properties: C13H8BrFO

The molecular formula C13H8BrFO represents a class of biphenyl derivatives substituted with bromine, fluorine, and an oxygen atom. The biphenyl core (two conjoined benzene rings) provides a rigid scaffold, while the specific arrangement of the halogen and oxygen substituents dictates the molecule's chemical, physical, and pharmacological properties.[1][2][3]

Calculation of Molecular Weight

The molecular weight is a fundamental property derived from the sum of the atomic masses of the constituent atoms. For high-precision applications, such as mass spectrometry, the monoisotopic mass, which uses the mass of the most abundant isotope for each element, is crucial.

Table 1: Atomic Masses of Constituent Elements

ElementSymbolIsotopeAtomic Mass (Da)
CarbonC¹²C12.00000
HydrogenH¹H1.00783
BromineBr⁷⁹Br78.91834
FluorineF¹⁹F18.99840
OxygenO¹⁶O15.99491

Using these values, the monoisotopic molecular weight of C13H8BrFO is calculated as follows:

(13 x 12.00000) + (8 x 1.00783) + (1 x 78.91834) + (1 x 18.99840) + (1 x 15.99491) = 307.9780 Da

This precise value is the target for high-resolution mass spectrometry analysis, a primary technique for confirming the molecular formula.

Structural Isomerism

The formula C13H8BrFO does not define a single molecule but rather a large number of constitutional isomers.[4] Isomerism arises from the different possible attachment points for the bromine, fluorine, and oxygen atoms on the biphenyl scaffold. The oxygen can exist as a hydroxyl group (-OH), forming a bromofluorobiphenylol, or as part of an ether linkage, among other possibilities. This structural diversity is a critical consideration in drug development, as different isomers can have vastly different biological activities and toxicological profiles.[4]

The diagram below illustrates the biphenyl core with the standard numbering system used to define the positions of substituents. Understanding this numbering is essential for naming and differentiating isomers.

Caption: Numbering scheme for the biphenyl scaffold.

Analytical Workflow for Structural Confirmation

Confirming the molecular weight and elucidating the exact isomeric structure of a C13H8BrFO derivative requires a multi-faceted analytical approach. A logical workflow ensures that each piece of data validates the others, leading to an unambiguous identification.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Synthesized Product (e.g., Suzuki Coupling) Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern Purification->MS Primary Confirmation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Connectivity & Structure MS->NMR Structural Elucidation FTIR FTIR Spectroscopy - Functional Groups NMR->FTIR Functional Group Verification Final Confirmed Structure C13H8BrFO Isomer FTIR->Final

Caption: Integrated workflow for the characterization of C13H8BrFO derivatives.

Mass Spectrometry (MS): The Definitive Mass Measurement

Mass spectrometry is the cornerstone technique for determining the molecular weight of a compound.[5][6] It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct path to the molecular weight.[6] For halogenated compounds, MS offers an additional layer of confirmation through isotopic patterns.[7][8]

Expertise & Causality: The choice of a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is critical. These instruments provide the accuracy needed to distinguish the target compound's exact mass (307.9780 Da) from other molecules with the same nominal mass but different elemental compositions.

Trustworthiness through Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%), in nearly equal abundance. This results in a characteristic isotopic pattern in the mass spectrum. The molecular ion will appear as two peaks of roughly equal intensity separated by two mass units (the "M" and "M+2" peaks). This signature is a highly reliable indicator of the presence of a single bromine atom in the molecule.[9]

Table 2: Predicted Isotopic Distribution for the C13H8BrFO Molecular Ion

IonIsotopic CompositionCalculated m/zRelative Abundance (%)
[M]⁺¹²C₁₃ ¹H₈ ⁷⁹Br ¹⁹F ¹⁶O307.9780100.0
[M+1]⁺¹³C¹²C₁₂ ¹H₈ ⁷⁹Br ¹⁹F ¹⁶O308.981414.2
[M+2]⁺¹²C₁₃ ¹H₈ ⁸¹Br ¹⁹F ¹⁶O309.976097.3
[M+3]⁺¹³C¹²C₁₂ ¹H₈ ⁸¹Br ¹⁹F ¹⁶O310.979313.8

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve approximately 1 mg of the purified biphenyl derivative in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Utilize a GC system coupled to a mass spectrometer, preferably with an Electron Ionization (EI) source.

  • GC Separation:

    • Injection: Inject 1 µL of the sample solution into the GC inlet.

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes. This ensures separation from any residual impurities or solvents.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. EI is a robust method that generates a characteristic fragmentation pattern, which can further aid in structural identification.

    • Mass Range: Scan from m/z 50 to 400.

    • Data Analysis: Identify the molecular ion peak cluster around m/z 308-310. Verify that the measured exact mass matches the calculated value (307.9780 Da) and that the isotopic pattern corresponds to the presence of one bromine atom (Table 2).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

While MS confirms the "what" (the formula), NMR spectroscopy reveals the "how" (the connectivity of the atoms).[10] For a C13H8BrFO derivative, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for complete structural elucidation.[8][11]

  • ¹H NMR: Provides information on the number and environment of hydrogen atoms. The aromatic region (typically 6.5-8.5 ppm) will show a complex pattern of signals corresponding to the 8 protons on the biphenyl rings. The chemical shifts and coupling constants (J-values) reveal the substitution pattern.[12][13]

  • ¹³C NMR: Shows signals for each unique carbon atom in the molecule. The number of signals confirms the molecular symmetry. Chemical shifts indicate the type of carbon (e.g., aromatic, bonded to a halogen).[11]

  • ¹⁹F NMR: This is a crucial experiment due to the fluorine substituent. It will show a single resonance (if there is only one fluorine atom), and its coupling to nearby protons (¹H-¹⁹F coupling) provides definitive proof of its location on the aromatic ring.[8]

Expertise & Causality: The combination of these three NMR techniques provides a self-validating system. For example, a proton that is ortho to the fluorine atom will appear as a doublet of doublets in the ¹H NMR spectrum due to coupling with its adjacent proton and the fluorine atom. This cross-correlation between different spectra is the key to unambiguously assigning the structure of a specific isomer.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.[10][14] For C13H8BrFO, FTIR confirms the presence of the core aromatic structure and provides clues about the nature of the oxygen atom.

Expertise & Causality: While NMR and MS provide the primary structural data, FTIR serves as a quick and inexpensive verification step. A strong, broad absorption band around 3200-3600 cm⁻¹ would immediately confirm that the oxygen is part of a hydroxyl (-OH) group, whereas its absence, coupled with a strong band in the 1200-1300 cm⁻¹ region (C-O stretch), would suggest an ether linkage.

Table 3: Key Expected IR Absorption Bands for C13H8BrFO Derivatives

Wavenumber Range (cm⁻¹)Vibration TypeSignificance
3200 - 3600O-H stretch (broad)Indicates a hydroxyl (-OH) group
3000 - 3100Aromatic C-H stretchConfirms the presence of aromatic rings[15][16][17]
1450 - 1600Aromatic C=C in-ring stretchCharacteristic "fingerprint" of the benzene rings[15][16][17]
1200 - 1300C-O stretchStrong band suggests an ether or phenol
1000 - 1250C-F stretchIndicates the presence of a carbon-fluorine bond
500 - 600C-Br stretchIndicates the presence of a carbon-bromine bond

Synthesis Strategies for Halogenated Biphenyls

The targeted synthesis of specific C13H8BrFO isomers is typically achieved through modern cross-coupling reactions. These methods offer high selectivity and good yields, which are critical for producing pure analytical standards and active pharmaceutical ingredients.[18]

  • Suzuki-Miyaura Coupling: This is one of the most powerful and widely used methods for forming carbon-carbon bonds between aromatic rings.[2] The reaction typically involves coupling a halogenated benzene derivative (e.g., a bromo-fluoro-phenol) with a phenylboronic acid in the presence of a palladium catalyst and a base.[2][18]

  • Ullmann Coupling: A classic method that involves the copper-catalyzed coupling of two aryl halides. While effective, it often requires harsher reaction conditions than the Suzuki coupling.[1][18]

The choice of synthetic route is determined by the availability of starting materials and the desired substitution pattern on the final biphenyl product.

References

  • The Detection and Identification of Unknown Halogenated Compounds in Environmental Samples. (n.d.). Google Books.
  • What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs. (n.d.). MtoZ Biolabs.
  • Determination of halogenated compounds with supercritical fluid chromatography–microwave-induced plasma mass spectrometry.
  • Synthesis of Sterically Hindered Polychlorinated Biphenyl Deriv
  • FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Altern
  • IR Spectroscopy Tutorial: Arom
  • How can mass spectrometry determine molecular weight of organic compounds? (n.d.). AzoM.com.
  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characteriz
  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (2016). PubMed.
  • Organic Compounds Containing Halogen
  • Determination of Molecular Weight. (n.d.). University of Rochester.
  • Relative and Accurate Molecular Weight Determination Methods. (2023).
  • Technical Support Center: Characterization of Halogenated Organic Compounds. (2025). BenchChem.
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  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). Arabian Journal of Chemistry.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances.
  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (n.d.).
  • Synthesis, Structural and Theoretical Analyses of C≡N···I Halogen-Bonded Liquid Crystalline Complexes of 4-Cyano-4′-alkoxy Biphenyl Systems. (2023). Crystal Growth & Design.
  • The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations1. Journal of the American Chemical Society.
  • Carbon-13 Nuclear Magnetic Resonance Studies of Biphenyl Derivatives II. FT–NMR of Halobiphenyls. (2006). Bulletin of the Chemical Society of Japan.
  • The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. (2006). Liquid Crystals.
  • 9 constituent isomers of molecular formula C4H8Cl2, C4H8Br2, C4H8F2 or C4H8I2 condensed structural formula skeletal formula R/S optical isomers chain positional isomerism isomers of C4H8Cl2 C4H8Br2 C4H8F2 C4H8I2 uses applications of isomers. (n.d.). Doc Brown's Chemistry.
  • NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). a)... (n.d.).
  • "Click" dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. (n.d.). Royal Society of Chemistry.
  • Internal rotation of biphenyl in solution studied by IR and NMR spectra. The Journal of Physical Chemistry.
  • Structural isomers of molecular formula C 5 H 5 X. (n.d.). Doc Brown's Chemistry.
  • Structural isomers of molecular formula C 4 H 3 X. (n.d.). Doc Brown's Chemistry.
  • A review of drug isomerism and its significance. (n.d.). PubMed Central.
  • The Molecular Structure of Biphenyl and some of its Deriv
  • 2 constitutional structural isomers of molecular formula C2H2Cl2, C2H2Br2, C2H2F2 or C2H2I2, condensed structural formula, skeletal formula, positional group isomerism, IUPAC names, boiling points differences in physical properties uses applic
  • The structures of biphenyl derivatives and their photosensitizing... (n.d.).
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.).

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5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde MSDS and safety data

All waste materials should be disposed of in accordance with local, state, and federal regulations. Dispose of the contents and container to an approved waste disposal plant. [2][3][7][8][9][10][15]Do not allow the chemical to be released into the environment. [7]

References

  • 5-Bromo-2-fluorobenzaldehyde. PubChem. [Link]

  • First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]

  • MSDS of 3-bromo-2-fluoro-5-methylbenzaldehyde. Capot Chemical. [Link]

Strategic Utilization of 5-Bromo-2-Fluoro Biphenyl Aldehyde Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tri-Vector" Advantage

In modern drug discovery, the transition from "flat" aromatic systems to vectors that probe 3D chemical space is critical. The 5-bromo-2-fluoro substituted biphenyl aldehyde class represents a "privileged scaffold" because it offers three distinct, orthogonal vectors for diversification:

  • The Aldehyde (-CHO): A versatile "soft" electrophile for rapid library generation via reductive amination or olefination.

  • The Bromide (-Br): A "hard" handle for late-stage cross-coupling (Suzuki, Buchwald-Hartwig) to extend lipophilic reach or install heterocycles.

  • The Fluorine (-F): A metabolic blocker and conformational control element. The ortho-fluorine induces a non-planar twist in the biphenyl system (dihedral angle modulation), improving solubility and reducing π-stacking aggregation compared to non-fluorinated analogs.

This guide details the strategic synthesis, chemoselective functionalization, and application of this building block, specifically focusing on the 4'-formyl-5-bromo-2-fluorobiphenyl isomer as a model system for high-value linker design.

Synthetic Access: Chemoselective Assembly

The construction of this scaffold relies on the inherent reactivity difference between aryl iodides and aryl bromides in Palladium-catalyzed cross-coupling.

The Challenge: Halogen Scrambling

Simultaneous presence of Bromine and Iodine on the starting material (1-bromo-4-fluoro-2-iodobenzene) requires precise catalyst control to prevent "scrambling" or oligomerization.

The Solution: Kinetic Control

By utilizing the faster rate of oxidative addition of Pd(0) into the C-I bond (


), we can couple the formyl-phenylboronic acid exclusively at the iodo-position, leaving the bromine intact for downstream utility.
DOT Diagram: Chemoselective Synthesis Workflow

SynthesisWorkflow Start 1-Bromo-4-fluoro-2-iodobenzene Catalyst Pd(dppf)Cl2 / K2CO3 (Kinetic Control) Start->Catalyst C-I Oxidative Addition Boronic 4-Formylphenylboronic Acid Boronic->Catalyst Transmetallation Product 4'-Formyl-5-bromo-2-fluorobiphenyl (Target Scaffold) Catalyst->Product Reductive Elimination (T < 60°C) SideProduct Oligomers/Bis-coupling (Avoided) Catalyst->SideProduct High Temp (>80°C) C-Br Activation

Caption: Kinetic control utilizing Pd(dppf)Cl2 allows exclusive C-C bond formation at the iodine site, preserving the bromine handle.

Divergent Functionalization Strategies

Once the scaffold is secured, the researcher faces a branching decision tree. The order of operations is critical to avoid side reactions.

Strategy A: "Amine First" (Reductive Amination)
  • Priority: High.

  • Rationale: The aldehyde is prone to oxidation (to carboxylic acid) if left exposed during harsh coupling conditions. Converting it to a secondary/tertiary amine early "caps" this reactivity and installs the solubilizing group.

  • Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride due to lower toxicity and better selectivity in the presence of halides.

Strategy B: "Carbon First" (Suzuki/Sonogashira)
  • Priority: Medium.

  • Rationale: If the target requires a bulky heteroaryl group at the bromine position, installing it first prevents steric clash during the amine formation.

  • Risk: The aldehyde must be protected (e.g., as an acetal) if the coupling conditions involve strong nucleophiles or high temperatures that might degrade the carbonyl.

Strategy C: The Fluorine Vector (Metabolic & Conformational)
  • Mechanism: The 2-fluoro substituent is generally not a handle for substitution (SnAr) in this specific scaffold because the biphenyl ring is not sufficiently electron-withdrawing to activate the fluorine.

  • Role: Its primary function is bioisosterism . It blocks the metabolic "soft spot" at the ortho position (preventing hydroxylation) and forces the biphenyl rings to twist (~35-45°), breaking planarity and improving drug-likeness (LogD modulation).

DOT Diagram: Orthogonal Reactivity Map

ReactivityMap Core 5-Bromo-2-Fluoro Biphenyl Aldehyde Aldehyde Vector 1: Aldehyde (-CHO) Core->Aldehyde Bromine Vector 2: Bromide (-Br) Core->Bromine Fluorine Vector 3: Fluorine (-F) Core->Fluorine AmineLib Library Generation (Reductive Amination) Aldehyde->AmineLib STAB / DCE Heterocycle Lipophilic Extension (Suzuki/Buchwald) Bromine->Heterocycle Pd-Cat / Boronic Acids Properties Metabolic Stability Conformational Twist Fluorine->Properties Steric/Electronic Effect

Caption: The tri-vector system allows independent modulation of solubility (CHO), potency (Br), and DMPK properties (F).

Experimental Protocols

Protocol 1: Chemoselective Synthesis of the Scaffold

Objective: Synthesis of 4'-formyl-5-bromo-2-fluorobiphenyl from 1-bromo-4-fluoro-2-iodobenzene.

  • Reagents:

    • 1-bromo-4-fluoro-2-iodobenzene (1.0 equiv)

    • 4-formylphenylboronic acid (1.1 equiv)

    • Pd(dppf)Cl₂·DCM (0.03 equiv) - Chosen for bidentate stability.

    • K₂CO₃ (2.0 equiv, 2M aqueous solution)

    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Charge a reaction vessel with the aryl iodide, boronic acid, and Pd catalyst.

    • Evacuate and backfill with Nitrogen (x3).

    • Add degassed Dioxane and aqueous K₂CO₃.

    • Critical Step: Heat to 50°C (Internal temperature). Do not exceed 60°C to prevent activation of the C-Br bond.

    • Monitor by LCMS. The I-coupling is typically complete within 2-4 hours.

    • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

    • Purification: Flash chromatography (Hexane/EtOAc gradient). The aldehyde makes the product slightly polar, facilitating separation from bis-coupled byproducts.

Protocol 2: Library Generation via Reductive Amination

Objective: Derivatization of the aldehyde vector without affecting the aryl bromide.

  • Reagents:

    • Scaffold (1.0 equiv)

    • Amine (1.2 equiv)

    • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

    • Acetic Acid (1.0 equiv)[1]

    • Solvent: 1,2-Dichloroethane (DCE).

  • Procedure:

    • Dissolve scaffold and amine in DCE.

    • Add Acetic Acid (catalyst for imine formation). Stir at RT for 30 mins.

    • Add STAB in one portion.

    • Stir at RT for 4-16 hours.

    • Validation: Quench with sat. NaHCO₃. Extract with DCM.

    • Note: The aryl bromide remains stable under these mild reducing conditions.

Data & Comparison: The "Fluorine Effect"

The inclusion of the 2-fluoro substituent is not merely decorative. It fundamentally alters the physicochemical profile compared to the non-fluorinated parent.

PropertyNon-Fluorinated (H)2-Fluoro Substituted (F)Impact on Drug Design
Dihedral Angle ~0-20° (Planar)~35-45° (Twisted)Breaks planarity; improves solubility; reduces crystal packing energy.
Metabolic Liability High (Ortho-hydroxylation)Low (Blocked)Extends half-life (

) by blocking CYP450 sites.
Lipophilicity (LogP) Baseline+0.2 to +0.4Slight increase, but offset by better solvation due to twist.
pKa Influence NeutralInductive WithdrawalLowers pKa of neighboring amines (if attached), reducing hERG liability.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

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A Comprehensive Technical Guide to the Synthesis of Halogenated Biphenyl Carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Halogenated biphenyl carbaldehydes are a class of organic compounds of significant interest in medicinal chemistry and materials science. The presence of halogens and a formyl group on the biphenyl scaffold provides multiple points for further functionalization, making them valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and functional materials. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for preparing these important building blocks, with a focus on the underlying principles and practical considerations for laboratory applications.

Strategic Approaches to Synthesis

The synthesis of halogenated biphenyl carbaldehydes can be broadly approached in two primary ways:

  • Strategy A: Halogenation followed by Formylation. In this approach, a biphenyl core is first halogenated, and then the carbaldehyde group is introduced onto the pre-formed halogenated biphenyl.

  • Strategy B: Formylation followed by Halogenation. This strategy involves the initial synthesis of a biphenyl carbaldehyde, which is subsequently subjected to halogenation.

  • Strategy C: Convergent Synthesis via Cross-Coupling. This elegant approach involves the coupling of two functionalized benzene rings, one bearing a halogen and the other a protected or unprotected formyl group, to construct the target molecule in a more direct manner.

The choice of strategy depends on the desired substitution pattern, the availability of starting materials, and the compatibility of functional groups.

Constructing the Halogenated Biphenyl Core

The formation of the carbon-carbon bond between the two aromatic rings is a critical step in the synthesis of these molecules. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose.[1]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most widely used method for biphenyl synthesis due to its mild reaction conditions, the commercial availability and stability of organoboron reagents, and the generation of non-toxic inorganic byproducts.[2] The reaction involves the coupling of an aryl halide with an arylboronic acid or ester in the presence of a palladium catalyst and a base.[3]

General Reaction Scheme:

Where Ar1 and Ar2 are aryl groups, X is a halogen (I, Br, Cl), and B(OR)2 is a boronic acid or ester.

The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes transmetalation with the boronic acid in the presence of a base. Finally, reductive elimination yields the biphenyl and regenerates the Pd(0) catalyst.[2]

Experimental Protocol: Synthesis of Polychlorinated Biphenyls (PCBs) via Suzuki-Miyaura Coupling [4]

  • Reaction Setup: To a solution of a chlorinated bromo- or iodobenzene (5 mmol) and Pd(dppf)Cl2 (0.18 mg) in 1,4-dioxane (20 ml), add 2 M aqueous sodium carbonate (5 ml).

  • Addition of Boronic Acid: Slowly add a solution of a chlorobenzene boronic acid (5 mmol) in ethanol (10 ml) to the reaction mixture under a nitrogen atmosphere.

  • Reaction: Heat the mixture under reflux for 12–16 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature and add Alumina (20–40 g). The solvent is then removed under reduced pressure, and the residue is suspended in hexane.

  • Purification: The hexane suspension is applied to a column of Alumina and eluted with hexane to afford the desired PCB congener.

A modified procedure utilizes palladium acetate and triphenylphosphine to generate the active palladium(0) catalyst in situ, avoiding the need for expensive and air-sensitive catalysts.[5]

Other Cross-Coupling Reactions

While the Suzuki-Miyaura coupling is highly versatile, other cross-coupling reactions such as the Stille, Negishi, and Hiyama couplings also provide effective routes to halogenated biphenyls.[6]

  • Stille Coupling: Employs organostannane reagents. The reaction conditions are often very mild, but the toxicity of organotin compounds is a significant drawback.[6]

  • Negishi Coupling: Utilizes organozinc reagents and offers a regio- and chemoselective method for synthesizing unsymmetrical biaryls.[6]

  • Hiyama Coupling: Involves organosilicon reagents and requires an activator, such as a fluoride source, to facilitate transmetalation.[6]

Direct Halogenation of Biphenyl

Direct halogenation of the biphenyl core is a straightforward method for introducing halogen atoms. However, controlling the regioselectivity can be challenging, often leading to a mixture of products.[6]

Experimental Protocol: Synthesis of 4,4'-Dibromobiphenyl [7]

  • Reaction Setup: Place finely powdered biphenyl (15.4 g, 0.10 mole) in an evaporating dish within a desiccator containing bromine (39 g, 0.24 mole) in a separate dish.

  • Reaction: Allow the biphenyl to be exposed to bromine vapor for 8 hours, providing a small opening for the escape of hydrogen bromide.

  • Work-up: Remove the resulting orange solid and allow it to stand in a fume hood for at least 4 hours to allow excess bromine and hydrogen bromide to evaporate.

  • Purification: Dissolve the crude product in benzene, filter, and cool to 15°C to crystallize the 4,4'-dibromobiphenyl.

Introduction of the Carbaldehyde Group (Formylation)

Once the halogenated biphenyl scaffold is in hand, the next critical step is the introduction of the carbaldehyde group. Several formylation methods are available, with the choice depending on the electronic nature of the substrate and the desired regioselectivity.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8] It utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[1][9]

Reaction Mechanism:

The reaction begins with the formation of the electrophilic chloroiminium ion (Vilsmeier reagent) from DMF and POCl3. This reagent then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution. The resulting iminium salt is subsequently hydrolyzed during aqueous work-up to yield the aldehyde.[8][10]

Vilsmeier_Haack_Mechanism

Caption: Vilsmeier-Haack Reaction Workflow.

The Vilsmeier-Haack reaction is particularly effective for biphenyls bearing electron-donating groups, which activate the aromatic ring towards electrophilic substitution. The regioselectivity is governed by the electronic and steric effects of the substituents already present on the biphenyl core.

Ortho-Formylation of Phenols

For halogenated biphenyls containing a hydroxyl group, ortho-formylation is a highly regioselective method. A convenient method employs paraformaldehyde with magnesium dichloride and triethylamine as the base.[11] This method offers excellent yields of the corresponding salicylaldehyde derivatives.[12]

Experimental Protocol: Ortho-Formylation of a Phenolic Compound [11]

  • Reaction Setup: To a mixture of the phenolic derivative (20 mmol), anhydrous magnesium dichloride (30 mmol), and dry triethylamine (75 mmol) in acetonitrile (100 ml), add dry paraformaldehyde (135 mmol).

  • Reaction: Heat the mixture under reflux for the required reaction time.

  • Work-up: Cool the mixture to room temperature and add 5% aqueous HCl. Extract the product with ether.

  • Purification: Dry the ether extract, evaporate the solvent, and purify the residue by flash chromatography.

Formylation via Organometallic Intermediates

Formylation can also be achieved by reacting a lithiated or Grignard derivative of a halogenated biphenyl with a formylating agent like DMF. This approach offers good control over regioselectivity, as the position of metallation can be directed by existing substituents.

Convergent Synthesis: The Power of Suzuki-Miyaura Coupling

A highly efficient and convergent strategy for the synthesis of halogenated biphenyl carbaldehydes involves the Suzuki-Miyaura coupling of a halogenated aryl halide with a formyl-substituted arylboronic acid, or vice versa. This approach allows for the rapid assembly of the target molecule from readily available building blocks.

General Reaction Scheme:

This strategy has been successfully employed for the synthesis of 4-biphenylcarboxaldehyde and its derivatives.[13] The reaction conditions are similar to those described for the synthesis of the biphenyl core.

Convergent_Suzuki_Coupling

Caption: Convergent Synthesis via Suzuki-Miyaura Coupling.

Summary of Synthetic Strategies and Key Considerations

StrategyDescriptionAdvantagesDisadvantagesKey Considerations
A: Halogenation then Formylation The biphenyl core is first halogenated, followed by the introduction of the formyl group.Straightforward for simple substitution patterns.Poor regioselectivity in halogenation; potential for over-halogenation.Choice of halogenating agent and reaction conditions to control selectivity.
B: Formylation then Halogenation A biphenyl carbaldehyde is synthesized first, followed by halogenation.The formyl group can direct the position of halogenation.The formyl group can be sensitive to some halogenating agents.Protecting the aldehyde group may be necessary.
C: Convergent Cross-Coupling A halogenated aryl halide is coupled with a formyl-substituted arylboronic acid (or vice versa).Highly efficient and modular; good control over substitution patterns.Requires the synthesis of functionalized starting materials.Availability and stability of the formyl-substituted boronic acid.

Conclusion

The synthesis of halogenated biphenyl carbaldehydes is a rich area of organic chemistry with multiple effective strategies available to the synthetic chemist. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as the cornerstone for constructing the biphenyl core with high efficiency and functional group tolerance. The choice of formylation method, whether it be the Vilsmeier-Haack reaction for electron-rich systems or ortho-formylation for phenols, allows for the introduction of the carbaldehyde group with good regiocontrol. The convergent approach, building the molecule from functionalized precursors via cross-coupling, offers a powerful and flexible route to these valuable synthetic intermediates. A thorough understanding of the principles and practicalities of these methods, as outlined in this guide, is essential for researchers and drug development professionals working in this field.

References

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Beyond Flatland: Engineering Novel Biphenyl Scaffolds for Next-Gen Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Biphenyl Renaissance

The biphenyl moiety has long been regarded as a "privileged structure" in medicinal chemistry, anchoring blockbusters from angiotensin II receptor antagonists (e.g., Valsartan) to neutral endopeptidase inhibitors. However, the traditional "flat" biphenyl scaffold faces increasing scrutiny in modern drug discovery due to inherent liabilities: poor aqueous solubility ("brick dust" properties), promiscuous binding, and rapid metabolic clearance via CYP450 oxidation.

This guide addresses the novel engineering of biphenyl scaffolds . We move beyond simple spacer functionality to exploit atropisomerism (axial chirality) and heteroaromatic bioisosteres . By controlling the torsion angle between phenyl rings through steric hindrance, we can access specific 3D chemical spaces that mimic protein secondary structures (e.g.,


-helices), thereby targeting "undruggable" Protein-Protein Interactions (PPIs) and highly selective kinase pockets.

Structural Design: Taming the Axis

The critical design parameter for novel biphenyls is the inter-ring torsion angle (


) . Unsubstituted biphenyls rotate freely (

), existing as a rapidly interconverting ensemble. To achieve high affinity and selectivity, we must "lock" this conformation.
Atropisomerism as a Design Feature

Modern "Class-1" atropisomers (rotation barrier


) allow the isolation of stable enantiomers. This is achieved by introducing bulky ortho-substituents.[1]
  • The Goldilocks Zone:

    • Too Flexible (

      
      ):  Entropic penalty upon binding; promiscuous binding.
      
    • Too Rigid (

      
      ):  Permanent chirality. Requires expensive chiral separation; risk of in vivo racemization if not high enough.
      
    • Optimal Design: Use ortho-F, -Cl, or -CH

      
       groups to tune the angle to match the target pocket (e.g., 60–90° twist for kinase hinge regions).
      
Metabolic Hardening Strategies

To combat the lipophilicity and metabolic liability of the biphenyl core, we employ three specific modifications:

LiabilityStructural ModificationMechanism of Action
CYP Oxidation (Para) Para-Fluorination Blocks the primary site of oxidative metabolism (metabolic hotspot) while maintaining steric demand.
Lipophilicity (LogP) Aza-Biphenyls (Pyridine/Pyrimidine) Replacing a phenyl ring with pyridine reduces LogP by ~1.0 unit and introduces H-bond acceptors.
Planarity/Solubility Ortho-Alkoxy/Cyclopropyl Forces the rings out of plane (increasing solubility) and disrupts crystal lattice packing energy.

Visualization: The Logic of Biphenyl Optimization

The following diagram illustrates the decision matrix for optimizing a hit compound containing a biphenyl core, moving from a non-selective "flat" binder to a potent, metabolically stable lead.

BiphenylOptimization Start Hit Compound: Flat Biphenyl Core Analysis Liability Analysis: 1. High LogP 2. CYP Metabolism 3. Low Selectivity Start->Analysis Branch1 Strategy A: Metabolic Stability Analysis->Branch1 Branch2 Strategy B: Conformational Control Analysis->Branch2 Action1 Scaffold Hopping: Replace Phenyl with Pyridine/Pyrimidine Branch1->Action1 Action2 Block Hotspots: Install p-Fluoro or p-Cyano groups Branch1->Action2 Action3 Induce Twist: Add ortho-Methyl/Chloro Branch2->Action3 Result Optimized Lead: 1. Lower LogP 2. Defined Axial Chirality 3. High Selectivity Action1->Result Action2->Result Action4 Check Atropisomerism: Is u0394G > 20 kcal/mol? Action3->Action4 Action4->Result Yes (Chiral Separation)

Figure 1: Decision tree for transforming a promiscuous biphenyl hit into a lead candidate by addressing metabolic and conformational liabilities.

Synthetic Methodology: Sterically Hindered Couplings[2]

Synthesizing tetra-ortho-substituted biphenyls (the "twisted" scaffolds) is challenging due to severe steric hindrance. Standard Pd(PPh


)

conditions often fail.

The Solution: Use of dialkylbiaryl phosphine ligands (Buchwald Ligands) such as SPhos or XPhos , which form highly active monoligated Pd(0) species.

Protocol: Synthesis of 2,2',6,6'-Tetrasubstituted Biphenyl via Suzuki-Miyaura Coupling

Objective: Synthesize a sterically congested biphenyl scaffold (e.g., 2,2'-dichloro-6,6'-dimethylbiphenyl) for atropisomeric evaluation.

Materials:
  • Aryl Halide: 1-bromo-2-chloro-6-methylbenzene (1.0 equiv)

  • Boronic Acid: (2-chloro-6-methylphenyl)boronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)

    
      (2 mol%) + SPhos  (4 mol%) OR SPhos Pd G3 Precatalyst  (2 mol%)
    
  • Base: K

    
    PO
    
    
    
    (3.0 equiv, finely ground)
  • Solvent: Toluene:Water (10:1 v/v)

  • Atmosphere: Argon/Nitrogen

Step-by-Step Workflow:
  • Catalyst Pre-activation (if using Pd(OAc)

    
    ):  In a reaction vial, dissolve Pd(OAc)
    
    
    
    and SPhos in dry toluene. Stir at RT for 10 mins to generate the active catalytic species (solution turns from orange to pale yellow). Note: Using SPhos Pd G3 precatalyst bypasses this step and ensures strict 1:1 Pd:L stoichiometry.
  • Reagent Loading: Add the aryl halide, boronic acid, and K

    
    PO
    
    
    
    to the vial.
  • Degassing (Critical): Sparge the solvent mixture (Toluene/Water) with Argon for 15 minutes to remove O

    
    , which oxidizes the electron-rich phosphine ligand. Add solvent to the vial.[2][3]
    
  • Reaction: Seal the vial and heat to 100°C for 12–18 hours.

    • Self-Validation: Monitor via LC-MS. The reaction is complete when the aryl bromide peak disappears. If conversion stalls at <50%, add a second portion of catalyst (1 mol%) and boronic acid (0.5 equiv).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc).

Experimental Assay: Determining Rotational Energy Barrier ( )

To confirm if your novel scaffold is a stable atropisomer or a rapidly rotating conformer, you must measure the rotational barrier.

Protocol: Variable Temperature (VT) NMR or Kinetic Racemization

Use this protocol if the compound can be resolved into enantiomers.

  • Chiral Separation: Resolve the racemic biphenyl into pure (

    
    ) and (
    
    
    
    ) enantiomers using Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).
  • Incubation: Dissolve the pure enantiomer in a biologically relevant solvent (e.g., PBS/DMSO 90:10) or high-boiling solvent (e.g., decalin) for thermal stress.

  • Thermal Stress: Heat samples at three distinct temperatures (e.g., 60°C, 80°C, 100°C).

  • Sampling: Take aliquots at fixed time intervals (

    
     hours).
    
  • Analysis: Analyze aliquots via Chiral HPLC to measure the Enantiomeric Excess (ee).

  • Calculation:

    • Plot

      
       vs. time (
      
      
      
      ) to get the rate constant (
      
      
      ) for each temperature.
    • Use the Eyring equation to calculate

      
      :
      
      
      
      
    • Target: For a drug candidate, you require

      
       to ensure 
      
      
      
      at 37°C.

Synthetic Pathway Visualization

The following diagram details the catalytic cycle for the hindered Suzuki coupling described above, highlighting the role of the bulky ligand.

SuzukiMechanism Pd_Pre Pd(II) Precatalyst Pd_Active L-Pd(0) (Active Species) Pd_Pre->Pd_Active Activation OxAdd Oxidative Addition (Ar-Pd-Br) Pd_Active->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Base / Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd_Active Regeneration Product Ar-Ar' (Twisted Biphenyl) RedElim->Product Ligand SPhos Ligand (Bulky/e- rich) Ligand->Pd_Active Substrate1 Ar-Br (Hindered) Substrate1->OxAdd Substrate2 Ar'-B(OH)2 (Hindered) Substrate2->TransMet

Figure 2: Catalytic cycle for the SPhos-mediated synthesis of sterically hindered biphenyls. The bulky ligand L facilitates both oxidative addition and reductive elimination in crowded systems.

References

  • Costantino, L., & Barlocco, D. (2006). Privileged structures as leads in medicinal chemistry.[4][5] Current Medicinal Chemistry, 13(1), 65-85.[4][5] Link

  • LaPlante, S. R., et al. (2011). Atropisomerism in drug discovery: a pharmaceutical perspective. Journal of Medicinal Chemistry, 54(20), 7005-7022. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of aryl halides with arylboronic acids. Accounts of Chemical Research, 41(11), 1461-1473. Link

  • Kozlowski, M. C., et al. (2009). Asymmetric Suzuki-Miyaura Coupling to Form Axially Chiral Biphenols. Journal of the American Chemical Society, 131(22), 7522-7523. Link

  • Pennington, L. D., & Moustakas, D. T. (2017). The necessary nitrogen atom: a versatile high-impact design element for multiparameter optimization. Journal of Medicinal Chemistry, 60(9), 3552-3579. Link

Sources

Reactivity profile of aldehyde group in fluoro-biphenyl systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity Profile of the Aldehyde Group in Fluoro-Biphenyl Systems

Introduction

Aromatic fluorinated biphenyl compounds have emerged as privileged scaffolds in numerous scientific domains, including medicinal chemistry, crop protection, and materials science.[1] The incorporation of fluorine atoms into the biphenyl framework imparts unique physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and altered electronic distributions, which can profoundly influence drug-receptor interactions.[1][2] When this scaffold is further functionalized with a reactive aldehyde group, the resulting molecule becomes a versatile synthetic intermediate.

This technical guide offers a comprehensive analysis of the reactivity profile of the aldehyde group within fluoro-biphenyl systems. As a Senior Application Scientist, the aim is to move beyond mere procedural descriptions and delve into the underlying principles that govern experimental outcomes. We will explore the intricate interplay of electronic effects exerted by fluorine, the steric and conformational constraints of the biphenyl backbone, and the inherent reactivity of the aldehyde moiety. Understanding these synergistic and sometimes competing factors is paramount for researchers, scientists, and drug development professionals seeking to strategically design synthetic routes and predict reaction behavior.

Chapter 1: Fundamental Principles Governing Reactivity

The chemical behavior of an aldehyde in a fluoro-biphenyl system is not defined by the aldehyde group in isolation. It is a consequence of a complex interplay between the functional group's intrinsic properties and the local molecular environment created by the fluorinated biphenyl structure.

The Aldehyde Functional Group: An Electrophilic Hub

The aldehyde group (–CHO) is characterized by a carbonyl carbon double-bonded to an oxygen atom and single-bonded to a hydrogen atom. The significant difference in electronegativity between carbon and oxygen renders the carbonyl group highly polar, with the carbonyl carbon bearing a partial positive charge (δ+). This inherent electrophilicity makes it a prime target for nucleophilic attack.[3] Aldehydes are generally more reactive than ketones because the single hydrogen atom attached to the carbonyl presents less steric hindrance compared to an alkyl group, and they lack a second electron-donating alkyl group that would otherwise reduce the carbonyl carbon's partial positive charge.[3]

Key reaction classes for aldehydes include:

  • Nucleophilic Addition: The cornerstone of aldehyde chemistry, forming alcohols, hemiacetals, imines, and cyanohydrins.[3]

  • Oxidation: Aldehydes are readily oxidized to form carboxylic acids.[4]

  • Reduction: Reduction yields primary alcohols or, under harsher conditions, the corresponding alkanes.[5]

Electronic Influence of Fluorine Substituents

Fluorine, the most electronegative element, profoundly alters the electronic landscape of the aromatic rings. Its influence is twofold: a powerful electron-withdrawing inductive effect (-I) and a weaker, distance-dependent electron-donating resonance (or mesomeric) effect (+M).[6][7]

  • Inductive Effect (-I): Fluorine strongly pulls electron density away from the carbon atom to which it is attached. This effect propagates through the sigma bonds of the aromatic ring, decreasing the overall electron density and making the ring less nucleophilic.[6]

  • Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system. This effect donates electron density to the ring, primarily at the ortho and para positions.[7]

Crucially, for fluorine, the inductive effect (-I) dominates the resonance effect (+M).[6] This net electron withdrawal deactivates the aromatic ring towards electrophilic aromatic substitution but, importantly, increases the electrophilicity of the aldehyde's carbonyl carbon . By pulling electron density away from the ring and through to the aldehyde group, fluorine makes the carbonyl carbon even more partially positive and thus more susceptible to nucleophilic attack.

electronic_effects cluster_fluoro Fluorine Substituent cluster_biphenyl Fluoro-Biphenyl System cluster_reactivity Consequence F F Ring Aromatic Ring F->Ring -I (Inductive Withdrawal) Dominant F->Ring +M (Resonance Donation) Weaker Aldehyde Aldehyde Group (Carbonyl Carbon) Ring->Aldehyde Electron density pull Reactivity Increased Electrophilicity of Carbonyl Carbon

Caption: Dominant inductive withdrawal by fluorine enhances aldehyde electrophilicity.

Steric and Conformational Landscape of Biphenyls

The biphenyl scaffold is not typically flat. The two phenyl rings can rotate around the single bond connecting them, but this rotation is often hindered by substituents at the ortho positions (the carbons adjacent to the inter-ring bond).[8] Even the repulsion between ortho-hydrogen atoms is significant enough to cause the rings to adopt a twisted, non-planar conformation to minimize steric strain.[8][9] This twisting is a critical feature influencing reactivity.

The presence of bulky groups, including the aldehyde group or fluorine atoms at the ortho positions, exacerbates this steric hindrance.[10] The resulting dihedral angle between the planes of the two rings can:

  • Shield the Aldehyde Group: The adjacent phenyl ring can act as a steric shield, physically blocking the trajectory of incoming reagents and potentially slowing down reactions.

  • Disrupt π-Conjugation: The non-planar arrangement reduces the electronic communication (conjugation) between the two rings, meaning the electronic effects of substituents on one ring are less efficiently transmitted to the other.

steric_effects cluster_system Ortho-Substituted Biphenyl cluster_hindrance Steric Hindrance cluster_consequence Conformational & Reactivity Outcome Ring1 Ring A with Aldehyde Group (CHO) Ring2 Ring B Ring1->Ring2 C-C Single Bond OrthoH Ortho-H Repulsion Twist Twisted Conformation (Non-Planar) OrthoH->Twist Shield Steric Shielding of Aldehyde Group Twist->Shield Access Reduced Reagent Access Shield->Access

Caption: Ortho-substituent repulsion leads to a twisted conformation and steric shielding.

Chapter 2: A Synthesis of Effects: The Reactivity Profile

The combination of electronic and steric factors creates a nuanced reactivity profile that must be considered for successful synthesis design.

Nucleophilic Addition Reactions

The fluorine-induced increase in the aldehyde's electrophilicity generally accelerates nucleophilic addition reactions. However, this electronic activation can be counteracted by steric hindrance, particularly if the aldehyde or fluorine atoms are at ortho positions.

Data Presentation: Relative Reactivity in Nucleophilic Addition

Fluorine Position (on Aldehyde-bearing Ring)Aldehyde PositionElectronic Effect on AldehydeSteric HindranceExpected Relative RateCausality
para- (4-Fluoro)para- (4'-CHO)Strong Activation (-I)Minimal+++Dominant electronic activation with no steric penalty.
meta- (3-Fluoro)para- (4'-CHO)Moderate Activation (-I)Minimal++Inductive effect is weaker at the meta position.
ortho- (2-Fluoro)para- (4'-CHO)Strong Activation (-I)Minimal+++Strong electronic activation; fluorine itself is small.
para- (4-Fluoro)ortho- (2'-CHO)Strong Activation (-I)High+/-Strong electronic activation is counteracted by severe steric shielding from the adjacent phenyl ring. The outcome is highly dependent on the nucleophile's size.

Experimental Protocol: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration.[11] The choice of a mild base like piperidine is often sufficient, as the fluorinated system enhances the aldehyde's reactivity, avoiding the need for harsher conditions that could lead to side reactions.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the fluoro-biphenyl aldehyde (1.0 mmol), the active methylene compound (e.g., malononitrile, 1.1 mmol), and a suitable solvent such as absolute ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol, ~10 mol%). The use of a catalyst is crucial for activating the methylene compound.

  • Reaction: Heat the mixture to reflux (approx. 80°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The enhanced electrophilicity of the fluorinated aldehyde often leads to shorter reaction times compared to non-fluorinated analogues.

  • Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove residual reactants and catalyst. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure condensed product.

Oxidation and Reduction Protocols

The strong C-F bond and the aromatic rings are generally stable to common oxidizing and reducing agents used for aldehydes, allowing for high selectivity.

redox_workflow start Fluoro-Biphenyl Aldehyde (R-CHO) acid Fluoro-Biphenyl Carboxylic Acid (R-COOH) start->acid Oxidation (e.g., BIFC, KMnO4) alcohol Fluoro-Biphenyl Primary Alcohol (R-CH2OH) start->alcohol Mild Reduction (e.g., NaBH4) alkane Fluoro-Biphenyl Methyl Group (R-CH3) start->alkane Strong Reduction (e.g., Wolff-Kishner)

Caption: Selective oxidation and reduction pathways for fluoro-biphenyl aldehydes.

Experimental Protocol: Selective Reduction to Primary Alcohol

Sodium borohydride (NaBH₄) is an ideal reagent for reducing the aldehyde to a primary alcohol.[5] Its mild nature ensures it will not reduce other functional groups like esters or nitro groups and will not affect the fluoro-aromatic system.

  • Dissolution: Dissolve the fluoro-biphenyl aldehyde (1.0 mmol) in a protic solvent like methanol or ethanol (15 mL) in an ice bath (0°C). The cold temperature helps to moderate the reaction rate and prevent potential side reactions.

  • Reagent Addition: Slowly add sodium borohydride (1.5 mmol, 1.5 eq.) portion-wise to the stirred solution. The excess reagent ensures the complete consumption of the aldehyde. Effervescence (hydrogen gas evolution) may be observed.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC shows full conversion of the starting material.

  • Quenching: Carefully quench the excess NaBH₄ by the slow, dropwise addition of 1M hydrochloric acid (HCl) until the solution is slightly acidic (pH ~6) and gas evolution ceases.

  • Extraction: Remove the organic solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude primary alcohol, which can be further purified by column chromatography if needed.

Carbon-Carbon Bond Forming Reactions: The Wittig Reaction

The Wittig reaction, which converts an aldehyde to an alkene, is highly effective with these substrates.[11] The electronic activation of the aldehyde facilitates the initial nucleophilic attack by the phosphorus ylide. However, steric hindrance at an ortho-aldehyde position can influence the stereoselectivity (E/Z ratio) of the resulting alkene.

Experimental Protocol: Wittig Olefination

  • Ylide Preparation: In a flame-dried, two-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL). Cool the suspension to 0°C.

  • Deprotonation: Add a strong base, such as n-butyllithium (n-BuLi, 1.1 mmol) or potassium tert-butoxide (t-BuOK), dropwise to generate the colored ylide. Stir the mixture for 30-60 minutes at this temperature. The choice of base is critical; n-BuLi is used for non-stabilized ylides, while milder bases can be used for stabilized ylides.

  • Aldehyde Addition: Dissolve the fluoro-biphenyl aldehyde (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the ylide solution at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the aldehyde (typically 2-12 hours).

  • Quenching & Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. The crude product is typically purified by silica gel column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Conclusion

The reactivity of an aldehyde group in a fluoro-biphenyl system is a finely tuned balance of competing influences. The powerful electron-withdrawing nature of fluorine typically activates the aldehyde towards nucleophilic attack, a feature that can be exploited to accelerate reactions and enable the use of milder conditions. However, this electronic advantage is often modulated by the steric realities of the biphenyl scaffold. Steric hindrance, arising from the non-planar conformation of the rings, can shield the aldehyde, potentially impeding the approach of bulky reagents and influencing stereochemical outcomes.

A thorough understanding of this electronic-steric interplay is not merely academic; it is a predictive tool that empowers the modern chemist. By analyzing the specific substitution pattern of a given fluoro-biphenyl aldehyde, researchers can anticipate its reactivity, select appropriate reagents and conditions, and strategically design synthetic pathways to access complex molecular targets with greater efficiency and control.

References

  • Filo. (2025, December 15). Explain steric effect in biphenyls.
  • Coenen, H. H., et al. (2006, March 15). NCA nucleophilic radiofluorination on substituted benzaldehydes for the preparation of [18F]fluorinated aromatic amino acids. PubMed. [Link]

  • Wikipedia. Steric effects.[Link]

  • Ghaffari, M., et al. (2023, August 5). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [Link]

  • University of London. Steric Effects in Some 2,2'-Bridged Biphenyls.[Link]

  • ResearchGate. NHI‐catalyzed nucleophilic addition of benzaldehyde with various silyl‐based nucleophiles.[Link]

  • Kluedo. Development of New Methods for the Synthesis of Aldehydes, Arenes and Trifluoromethylated Compounds.[Link]

  • Ghaffari, M., et al. (2023, August 5). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [Link]

  • Kumar, A., et al. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. PMC. [Link]

  • Beilstein Journals. (2019, September 23). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups.[Link]

  • Google Patents.
  • RSC Publishing. (2016, August 8). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations.[Link]

  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?[Link]

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.[Link]

  • RSC Publishing. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.[Link]

  • ACS Publications. (2006, March 29). Nucleophilic Perfluoroalkylation of Aldehydes, Ketones, Imines, Disulfides, and Diselenides. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2023, August 5). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies.[Link]

  • RSC Publishing. Steric clash in real space: biphenyl revisited.[Link]

  • Beilstein Journals. (2021, November 2). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone.[Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones.[Link]

  • Wikipedia. Electrophilic aromatic directing groups.[Link]

  • Kumar, A., et al. (2024, March 19). Tunable fluorescent probes for detecting aldehydes in living systems. PMC. [Link]

  • Beilstein Journals. (2014, February 4). Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution.[Link]

  • IJCSR. A Study of Effects Unique Fluorine in Organic Reactions.[Link]

  • ResearchGate. (2025, August 5). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride.[Link]

  • MacMillan, D. W. C., et al. (2005, June 22). Enantioselective organocatalytic alpha-fluorination of aldehydes. PubMed. [Link]

  • Macmillan Group. (2005, May 19). Enantioselective Organocatalytic r-Fluorination of Aldehydes.[Link]

  • Ruzziconi, R., et al. (2009, March 2). B values as a sensitive measure of steric effects. PubMed. [Link]

  • SCIRP. (2013). A Hirshfeld Surface Analysis and Crystal Structure of 2'-[1-(2-Fluoro-Phenyl)-1H-tetrazol-5-Yl]-4-Methoxy-Biphenyl-2-Carbaldehyde.[Link]

  • Britannica. (2026, January 29). Aldehyde - Oxidation, Reduction, Reactions.[Link]

  • Synthesis and properties of some pyrazoline derivatives containing N-phenyl-1,8-naphthalimide moiety.[Link]

  • Temple University. SYNTHESIS OF a-FLUORO ALDEHYDES AND KETONES. A REVIEW.[Link]

  • ResearchGate. UV-Visible (left) and fluorescence (right) spectra of aldehyde 1 (a) and dicyanovinyl compound 2 (b) in various solvents.[Link]

  • Trepanier, M., et al. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. PMC. [Link]

  • Allery Chemistry. (2020, July 31). Aldehydes and Ketones - Oxidation and Reduction (A2 Chemistry). YouTube. [Link]

  • ResearchGate. Oxidation of aliphatic aldehydes by benzimidazolium fluorochromate in non aqueous medium – A kinetic and mechanistic study.[Link]

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Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Complex Molecule Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate is distinguished by its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-containing byproducts.[3] These characteristics make it an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries for the construction of biaryl and substituted aromatic structures.[4][5]

This document provides detailed application notes and optimized protocols for the Suzuki-Miyaura coupling of 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde. This substrate presents a unique set of electronic and steric challenges due to the presence of an electron-withdrawing aldehyde, a deactivating fluorine atom, and the existing biphenyl moiety. The protocols herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a reliable guide for the efficient synthesis of novel tri- and poly-aromatic compounds.

Substrate Analysis: Navigating the Reactivity of 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde

The successful execution of a Suzuki-Miyaura coupling is highly dependent on the electronic and steric properties of the substrates. In the case of 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde, several factors must be considered:

  • Aryl Bromide Reactivity : The carbon-bromine bond is the reactive site for the oxidative addition of the palladium catalyst.[6] The reactivity of this bond is influenced by the surrounding functional groups. The electron-withdrawing nature of the aldehyde and fluorine groups can modulate the electron density at the reaction center, potentially impacting the rate of oxidative addition.

  • Steric Hindrance : The ortho-position of the fluorine atom and the existing biphenyl group may introduce steric hindrance around the reaction site. This can impede the approach of the bulky palladium catalyst, necessitating the use of specialized ligands to facilitate the reaction.

  • Functional Group Compatibility : The aldehyde group is generally well-tolerated in Suzuki-Miyaura couplings. However, under certain conditions, side reactions such as carbonylative coupling could occur, though this is more prevalent with different starting materials.[7] The developed protocols are designed to minimize such side reactions.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-Ar' Biaryl Product Reductive_Elimination->Ar-Ar' Ar-X Aryl Halide (5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde) Ar-X->Oxidative_Addition Ar'-B(OR)2 Boronic Acid/Ester + Base Ar'-B(OR)2->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide.[6][8]

  • Transmetalation : The organic group from the organoboron species is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[9][10][11]

  • Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[2][6]

Experimental Protocols

The following protocols have been developed to provide a starting point for the Suzuki-Miyaura coupling of 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde with a variety of arylboronic acids. Optimization may be required for specific substrates.

Protocol 1: General Screening Conditions

This protocol is designed for initial screening of reaction conditions and is suitable for a broad range of arylboronic acids.

Materials:

  • 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add toluene and water via syringe.

  • Stir the reaction mixture vigorously at 100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: For Sterically Hindered Arylboronic Acids

This protocol employs a more sterically demanding ligand and a different base, which can be beneficial for challenging couplings involving hindered boronic acids.

Materials:

  • 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde (1.0 mmol, 1.0 equiv)

  • Sterically hindered arylboronic acid (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 equiv)

  • 1,4-Dioxane (6 mL)

Procedure:

  • Follow steps 1-3 from Protocol 1, using the materials listed above.

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction as described in Protocol 1.

  • Perform workup and purification as outlined in Protocol 1.

Data Presentation: Catalyst and Base Selection

The choice of ligand and base is critical for the success of the Suzuki-Miyaura coupling.[1][10] The following table summarizes common catalyst systems and their general applicability.

Catalyst SystemBaseSolventTemperature (°C)Notes
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100Broadly applicable for aryl bromides, tolerates various functional groups.[12]
Pd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane80-100Effective for sterically hindered and electron-rich or -poor substrates.[12]
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80A classic catalyst, may require longer reaction times or higher temperatures for less reactive substrates.[12]
[Pd(dppf)Cl₂]K₂CO₃DME80Often effective for heteroaryl couplings.[13]

Experimental Workflow Visualization

The general workflow for setting up and performing the Suzuki-Miyaura coupling is illustrated below.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Add_Reagents 1. Add solid reagents to reaction vessel Inert_Atmosphere 2. Evacuate and backfill with inert gas Add_Reagents->Inert_Atmosphere Add_Solvents 3. Add degassed solvents Inert_Atmosphere->Add_Solvents Heating_Stirring 4. Heat and stir the reaction mixture Add_Solvents->Heating_Stirring Monitoring 5. Monitor progress by TLC or LC-MS Heating_Stirring->Monitoring Quenching_Extraction 6. Cool, quench, and perform extraction Monitoring->Quenching_Extraction Drying_Concentration 7. Dry and concentrate the organic phase Quenching_Extraction->Drying_Concentration Purification 8. Purify by column chromatography Drying_Concentration->Purification

Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently degassed solvents- Poor quality of boronic acid- Incorrect base- Use a fresh batch of palladium precursor and ligand.- Ensure thorough degassing of solvents.- Use freshly opened or purified boronic acid.- Screen different bases (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄).
Formation of side products - Homocoupling of boronic acid- Protodeborylation- Decrease reaction temperature.- Use a milder base.- Use a boronic ester instead of a boronic acid.
Difficulty in purification - Co-elution of product and byproducts- Optimize chromatography conditions (different solvent systems, gradient elution).- Consider recrystallization.

Conclusion

The Suzuki-Miyaura coupling of 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde is a highly effective method for the synthesis of complex polyaromatic systems. The judicious selection of a palladium catalyst, a bulky electron-rich phosphine ligand, and an appropriate base are paramount for achieving high yields and purity. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement this powerful transformation in their synthetic endeavors.

References

  • A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions - Benchchem.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides - Organic Chemistry Portal.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society - ACS Publications.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
  • Efficient phosphine ligands for the one-pot palladium-catalyzed borylation/Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing).
  • Dialkylbiaryl phosphine ligands - Wikipedia.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid - Benchchem.
  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides - Organic Chemistry Portal. Available at: [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor.
  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate. Available at: [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions - NIH.
  • C(sp3) Suzuki−Miyaura Cross-Coupling of Aryl Bromides with Alkyl Boranes - ChemRxiv. Available at: [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor.
  • The Suzuki Reaction - Chem 115 Myers.
  • Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. Available at: [Link]

  • A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde - Benchchem.
  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC.
  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. Available at: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.

Sources

Reductive amination conditions for biphenyl-3-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Reductive Amination of Biphenyl-3-Carbaldehyde Derivatives

Part 1: Strategic Analysis & Mechanistic Insight

The biphenyl-3-ylmethylamine motif is a "privileged structure" in medicinal chemistry, frequently appearing in GPCR ligands, kinase inhibitors, and ion channel modulators. Functionalizing the 3-position (meta) of the biphenyl core offers a unique vector for exploring chemical space, distinct from the more sterically congested 2-position (ortho) or the extended 4-position (para).

However, this substrate presents specific physicochemical challenges that standard "textbook" reductive amination protocols often fail to address:

  • Solubility Mismatch: Biphenyl-3-carbaldehyde is highly lipophilic. Standard protocols using pure methanol (MeOH) often lead to heterogeneous mixtures, incomplete imine formation, or precipitation of intermediates.

  • Electronic Deactivation: The phenyl ring at the 1-position exerts a weak electron-withdrawing inductive effect (-I) on the central ring, potentially destabilizing the intermediate iminium ion compared to simple benzaldehydes.

  • Rotational Sterics: While the 3-position is not ortho-substituted, the "twist" angle of the biaryl bond (approx. 44° in solution) creates a bulky hydrophobic volume that can hinder the approach of bulky secondary amines.

The Solution: The protocols below prioritize Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) . Unlike NaBH₄/MeOH, this system maintains homogeneity for lipophilic substrates and allows for "Direct Reductive Amination" (DRA) without isolating the moisture-sensitive imine.

Part 2: Mechanistic Pathway & Decision Logic

The success of this reaction hinges on the selective reduction of the iminium ion over the aldehyde. STAB is less basic and milder than NaBH₃CN, preventing direct reduction of the aldehyde and eliminating toxic cyanide byproducts.

Figure 1: Reaction Mechanism & Pathway[1]

ReductiveAmination Aldehyde Biphenyl-3-carbaldehyde (Lipophilic Electrophile) Hemiaminal Hemiaminal (Unstable) Aldehyde->Hemiaminal + Amine Product Biphenyl-3-ylmethylamine (Secondary/Tertiary Amine) Aldehyde->Product Direct Reduction (Avoided by STAB) Amine Amine (R-NH2) Amine->Hemiaminal Imine Imine / Iminium Ion (Target Intermediate) Hemiaminal->Imine - H2O (Equilibrium) Imine->Product + STAB (Irreversible Reduction) Acid AcOH (Catalyst) pKa ~4.76 Acid->Imine Protonation STAB NaBH(OAc)3 (Hydride Source)

Caption: Kinetic pathway favoring iminium reduction. STAB reduces the protonated imine ~100x faster than the aldehyde.

Part 3: Optimized Experimental Protocols

Method A: The "Gold Standard" (STAB in DCE)

Best for: Secondary amines, non-hindered primary amines, and high-throughput parallel synthesis.

Reagents:

  • Biphenyl-3-carbaldehyde (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) [Anhydrous]

Protocol:

  • Preparation: In a dry vial equipped with a stir bar, dissolve Biphenyl-3-carbaldehyde (1.0 mmol, 182 mg) in DCE (4.0 mL).

    • Note: If the amine is a hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to free-base it before addition.

  • Imine Formation: Add the Amine (1.1 mmol) followed by Acetic Acid (1.0 mmol, 60 µL). Stir at Room Temperature (RT) for 15–30 minutes.

    • Why? This "pre-stir" allows the equilibrium to shift toward the imine/iminium species before the reducing agent is introduced.

  • Reduction: Add STAB (1.5 mmol, 318 mg) in a single portion.

    • Observation: Mild effervescence may occur. The reaction mixture should remain a clear or slightly cloudy solution.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS or TLC (Hexane/EtOAc). Look for the disappearance of the aldehyde peak (approx. 10.0 ppm in ¹H NMR if checking an aliquot).

  • Quench & Workup:

    • Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to decompose excess borohydride and neutralize AcOH.

    • Extract with DCM (3 x 5 mL). Note: Do not use ether/hexanes as biphenyl amines are very lipophilic and may not partition cleanly.

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Method B: Two-Step Sequence (NaBH₄ in MeOH)

Best for: Primary amines prone to over-alkylation (dialkylation) or when STAB is unavailable.

Protocol:

  • Imine Formation: Dissolve Biphenyl-3-carbaldehyde (1.0 equiv) and Amine (1.0 equiv) in MeOH (or MeOH/THF 1:1 if solubility is poor). Add anhydrous MgSO₄ (2.0 equiv) to absorb water and drive equilibrium. Stir for 4–12 hours.

  • Filtration: Filter off the MgSO₄ solids (critical to prevent hydrolysis during reduction).

  • Reduction: Cool the filtrate to 0°C. Add Sodium Borohydride (NaBH₄) (1.0 equiv) portion-wise.

  • Workup: Acidify carefully with 1N HCl to pH ~2 (to hydrolyze borate complexes), then basify with NaOH to pH >10. Extract with EtOAc.[1][2][3]

Part 4: Data Summary & Troubleshooting

Solvent & Reagent Compatibility Table
VariableRecommendationScientific Rationale
Solvent DCE (Preferred) Excellent solubility for biphenyls; non-coordinating; stabilizes STAB.
THFGood alternative if DCE is restricted; slower reaction rates.
MeOHAvoid with STAB. Reacts with the reagent. Use only for NaBH₄ method.
Acid Catalyst Acetic Acid Promotes iminium ion formation without deactivating the amine nucleophile.
Stoichiometry 1.5 eq STABEnsures complete reduction; excess reagent decomposes slowly in DCE.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance (biaryl twist)Increase reaction time to 24h; heat to 40°C; use 2.0 eq AcOH.
Dialkylation Primary amine is too reactiveUse Method B (Stepwise); use large excess of amine (5-10 eq) in Method A.
Aldehyde Reduction Direct reduction by STABIncrease "pre-stir" time (Step 2) to 1 hour; ensure anhydrous solvent.
Emulsion in Workup Lipophilic nature of biphenylUse DCM instead of EtOAc; add a small amount of MeOH to the organic layer.

Part 5: Visualization of Workflow

Workflow Start Start: Biphenyl-3-carbaldehyde CheckAmine Analyze Amine Partner Start->CheckAmine Branch1 Primary Amine (Risk of Dialkylation) CheckAmine->Branch1 Branch2 Secondary Amine (Standard) CheckAmine->Branch2 Branch3 Salt Form (HCl/TFA) CheckAmine->Branch3 MethodB Method B: Two-Step (MeOH, NaBH4) Branch1->MethodB High Selectivity Needed MethodA Method A: Direct STAB (DCE, AcOH, NaBH(OAc)3) Branch1->MethodA If Amine Excess OK Branch2->MethodA Preferred FreeBase Add TEA (1.0 eq) then Method A Branch3->FreeBase Workup Workup: NaHCO3 Quench DCM Extraction MethodB->Workup MethodA->Workup FreeBase->Workup

Caption: Decision tree for selecting the optimal reductive amination protocol based on amine type.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link

  • Maryanoff, C. A., et al. "Reductive Amination: A Review of the Use of Sodium Triacetoxyborohydride." Organic Process Research & Development, vol. 10, no. 5, 2006, pp. 971–1031. Link

  • Li, J. J. "Biphenyl Synthesis and Functionalization." Name Reactions for Homologation, Wiley-Interscience, 2009. (Contextual grounding for biphenyl reactivity).
  • Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001. Link

Sources

Procedures for functionalizing the aldehyde group in halogenated biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of the Aldehyde Group in Halogenated Biphenyls

Abstract & Strategic Importance

Halogenated biphenyl carbaldehydes (e.g., 4'-bromo-[1,1'-biphenyl]-4-carbaldehyde ) are "privileged scaffolds" in drug discovery and materials science. They possess two distinct reactive handles:

  • The Electrophilic Aldehyde: A gateway to amines, acids, and olefins.

  • The Aryl Halide (Cl, Br, I): A critical handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or late-stage diversification.

The Challenge: The primary failure mode in functionalizing the aldehyde is the inadvertent loss of the halogen substituent. Standard reducing agents (e.g., H₂/Pd) cause hydrodehalogenation, and organometallic nucleophiles (e.g., Grignards, n-BuLi) trigger metal-halogen exchange.

This guide details three chemoselective protocols designed to modify the aldehyde exclusively, preserving the halogen integrity for future steps.

Part 1: Chemoselective Oxidation (The Pinnick Protocol)

Objective: Convert the aldehyde to a carboxylic acid without oxidizing the biphenyl ring or affecting the halogen. Why this method? Traditional oxidants like KMnO₄ are too harsh and difficult to work up. The Pinnick Oxidation (NaClO₂/NaH₂PO₄) is the industry gold standard for this transformation because it operates under mild, slightly acidic conditions and is strictly chemoselective for aldehydes.

Mechanism of Action

The reaction relies on chlorous acid (HClO₂) generated in situ. A scavenger (2-methyl-2-butene) is required to quench the hypochlorous acid (HOCl) byproduct, which would otherwise chlorinate the electron-rich biphenyl ring.

PinnickMechanism Start Aldehyde Substrate (R-CHO) Intermediate Hydroxy-chlorite Intermediate Start->Intermediate + HClO2 NaClO2 NaClO2 + NaH2PO4 (Chlorite Source) HClO2 HClO2 (Active Oxidant) NaClO2->HClO2 Acid Hydrolysis HClO2->Intermediate Product Carboxylic Acid (R-COOH) Intermediate->Product Fragmentation HOCl HOCl (Toxic Byproduct) Intermediate->HOCl Waste HOCH2-C(Cl)(Me)2 (Inert Waste) HOCl->Waste + Scavenger Scavenger 2-methyl-2-butene (Scavenger) Scavenger->Waste

Figure 1: The Pinnick Oxidation Scavenging Loop. The scavenger prevents chlorination of the biphenyl ring.

Experimental Protocol

Reagents:

  • Substrate: 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde (1.0 equiv)[1]

  • Sodium Chlorite (NaClO₂): 3.0 equiv (technical grade, ~80%)

  • Sodium Dihydrogen Phosphate (NaH₂PO₄): 3.0 equiv (buffer)

  • 2-Methyl-2-butene: 10.0 equiv (scavenger)

  • Solvent: t-BuOH / H₂O / THF (3:1:1 ratio)

Step-by-Step:

  • Dissolution: Dissolve the aldehyde (10 mmol) and 2-methyl-2-butene (100 mmol) in the t-BuOH/THF mixture (40 mL).

  • Preparation of Oxidant: In a separate beaker, dissolve NaClO₂ (30 mmol) and NaH₂PO₄ (30 mmol) in water (15 mL).

  • Addition: Cool the organic phase to 0 °C. Add the aqueous oxidant solution dropwise over 20 minutes. Note: The solution will turn pale yellow.

  • Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (Product is highly polar; use MeOH/DCM to visualize).

  • Workup: Acidify to pH 2 with 1N HCl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water is usually sufficient. Avoid column chromatography if possible to prevent acid streaking.

Part 2: Reductive Amination (The STAB Method)

Objective: Convert the aldehyde to a secondary or tertiary amine. Why this method? Catalytic hydrogenation (H₂/Pd-C) is strictly forbidden here as it will debrominate the biphenyl ring. We use Sodium Triacetoxyborohydride (STAB) , NaBH(OAc)₃. It is milder than NaBH₄ and does not reduce the aldehyde to an alcohol before the imine forms.

Experimental Protocol

Reagents:

  • Substrate: 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde (1.0 equiv)[1]

  • Amine (Primary or Secondary): 1.1 equiv

  • NaBH(OAc)₃: 1.5 equiv

  • Acetic Acid (AcOH): 1.0 equiv (catalyst)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step:

  • Imine Formation: Mix aldehyde (5 mmol) and amine (5.5 mmol) in DCE (20 mL). Add AcOH (5 mmol). Stir for 30–60 minutes at Room Temp.

    • Expert Tip: If the amine is a hydrochloride salt, add 1.0 equiv of TEA to free-base it in situ.

  • Reduction: Add NaBH(OAc)₃ (7.5 mmol) in one portion. The reaction may bubble slightly.

  • Monitoring: Stir overnight. Monitor by LC-MS.

    • Critical Check: Look for the Br isotope pattern (M and M+2 peaks of equal height) in the product mass spectrum. If the M+2 peak is missing, you have lost the halogen (likely due to contamination with stronger reducing agents).

  • Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM.

Data Summary: Reducing Agent Compatibility

ReagentCompatibility with Aryl-BrRisk LevelNotes
H₂ / Pd-C Incompatible HighWill remove Halogen (Hydrodehalogenation).
NaBH₄ ModerateMediumCan reduce aldehyde to alcohol faster than imine forms.
NaBH₃CN CompatibleLowToxic (Cyanide risk). Good selectivity.
NaBH(OAc)₃ Excellent Low Recommended. Best imine selectivity.

Part 3: Olefination (Wittig Reaction)[2]

Objective: Convert the aldehyde to a styrene derivative. The Trap: The classic Wittig protocol often uses n-Butyllithium (n-BuLi) to generate the ylide.[2] Do not use n-BuLi with brominated biphenyls; it will trigger Lithium-Halogen exchange, destroying your scaffold.

The Solution: Use "softer" bases like Potassium tert-butoxide (KOt-Bu) or Sodium Hydride (NaH).

Experimental Protocol

Reagents:

  • Phosphonium Salt (e.g., Methyltriphenylphosphonium bromide): 1.2 equiv

  • Base: KOt-Bu (1.2 equiv)

  • Substrate: 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde (1.0 equiv)[1]

  • Solvent: Dry THF

Step-by-Step:

  • Ylide Generation: Suspend the phosphonium salt in dry THF under Nitrogen. Cool to 0 °C. Add KOt-Bu in portions. Stir for 30 mins. The solution should turn bright yellow/orange (indicating ylide formation).

  • Addition: Dissolve the aldehyde in minimal dry THF and add it dropwise to the ylide solution.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT.

  • Workup: Quench with saturated NH₄Cl. Extract with diethyl ether.[3]

    • Purification Note: Triphenylphosphine oxide (TPPO) is the byproduct. It is difficult to remove. Trituration with cold hexanes often precipitates the TPPO while keeping the styrene product in solution.

Part 4: Decision Tree & Workflow

Use this logic map to select the correct protocol based on your target functional group.

FunctionalizationWorkflow Start Start: Halogenated Biphenyl Aldehyde Target Select Target Moiety Start->Target Acid Carboxylic Acid (-COOH) Target->Acid Amine Amine (-CH2-NR2) Target->Amine Alkene Alkene (-CH=CH-R) Target->Alkene Method1 Pinnick Oxidation (NaClO2, NaH2PO4) *Scavenger Essential* Acid->Method1 Method2 Reductive Amination (NaBH(OAc)3) *Avoid H2/Pd* Amine->Method2 Method3 Wittig Reaction (Base: KOtBu) *Avoid n-BuLi* Alkene->Method3

Figure 2: Strategic workflow for chemoselective functionalization.

Part 5: Troubleshooting & Quality Control

Halogen Integrity Check

Before proceeding to any downstream coupling (e.g., Suzuki), you must validate the presence of the halogen.

  • Mass Spec: For Biphenyl-Br, look for the 1:1 doublet at [M] and [M+2]. For Biphenyl-Cl, look for the 3:1 ratio.

  • NMR: Loss of the halogen usually results in a significant upfield shift of the protons ortho to the halogen position.

Solubility Issues

Biphenyls are rigid and planar, often leading to poor solubility in standard solvents.

  • Solution: If the aldehyde precipitates during reaction, switch from pure THF or Alcohols to DCM or 1,2-DCE (for aminations). For oxidations, adding Acetonitrile as a co-solvent often helps.

References

  • Pinnick Oxidation Mechanism & Scope

    • Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (including Hydroxylated Benzaldehydes) by Oxidation with Chlorite.[4] Acta Chemica Scandinavica, 27, 888.

    • Standard Protocol Source:

  • Reductive Amination Selectivity

    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Journal of Organic Chemistry, 61(11), 3849-3862.

    • Source:

  • Wittig Reaction & Base Compatibility

    • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Chemical Reviews, 89(4), 863–927.
    • Source:

  • Model Substrate Data

    • PubChem Compound Summary for CID 1392819: 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde.[6]

    • Source:

Sources

C-H activation methods involving fluoro-biphenyl aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluoro-biphenyl aldehydes are high-value pharmacophores found in angiotensin II receptor antagonists (e.g., Telmisartan derivatives) and liquid crystal materials. Traditional synthesis relies on pre-functionalized Suzuki-Miyaura cross-couplings, which often require multi-step halogenation sequences.

This guide details Direct C-H Activation protocols to access and diversify these scaffolds. We focus on two primary workflows:

  • Scaffold Construction: Synthesis of fluoro-biphenyl aldehydes via Transient Directing Group (TDG)-assisted arylation.

  • Late-Stage Diversification: Ortho-functionalization of existing fluoro-biphenyl aldehydes using aldehyde-imine transient catalysis.

Mechanistic Insight: The Transient Directing Group (TDG) Strategy

The primary challenge in functionalizing fluoro-biphenyl aldehydes is the competition between the aldehyde (a weak coordinator), the fluorine atom (an electronegative deactivator), and the biphenyl


-system. Standard directing groups (oximes, amides) require installation and removal steps.

We utilize a Transient Directing Group (TDG) strategy.[1][2][3][4][5] A catalytic amine (typically an amino acid) condenses reversibly with the aldehyde to form an imine.[1] This imine binds Pd(II) tightly, directing it to the ortho-C-H bond. Following functionalization, hydrolysis releases the product and regenerates the amine catalyst.

Figure 1: The TDG Catalytic Cycle

TDG_Cycle Substrate Fluoro-Benzaldehyde Imine Transient Imine Intermediate Substrate->Imine + Amine - H2O Amine Cat. Amine (TDG) (Glycine/Valine) Amine->Imine Pd_Complex Cyclopalladation (C-H Cleavage) Imine->Pd_Complex + Pd(OAc)2 Coupling Functionalization (Arylation/Olefination) Pd_Complex->Coupling + Ar-I / Olefin Coupling->Amine Recycle TDG Product Fluoro-Biphenyl Aldehyde Coupling->Product + H2O (Hydrolysis)

Caption: The reversible condensation of an amino acid TDG enables site-selective Pd-catalyzed C-H activation without permanent directing group installation.[4][5]

Protocol A: Scaffold Construction (C-H Arylation)

Objective: Synthesize a fluoro-biphenyl aldehyde from a 2-fluorobenzaldehyde precursor using C-H arylation.

Chemical Logic:

  • Substrate: 2-Fluorobenzaldehyde.

  • Challenge: The fluorine at the ortho position blocks one site. The TDG directs the Palladium to the otherortho position (C6).

  • Electronic Effect: The fluorine atom inductively withdraws electron density, making the ring electron-poor. This facilitates the CMD (Concerted Metalation-Deprotonation) step by increasing the acidity of the C-H bond.

Materials Table
ComponentReagentEquiv.[1][4][5][6][7][8]Role
Substrate 2-Fluorobenzaldehyde1.0Starting Material
Coupling Partner 4-Iodotoluene (Ar-I)1.5Aryl Source
Catalyst Pd(OAc)₂0.10 (10 mol%)Pre-catalyst
Ligand (TDG) N-Acetyl-Glycine or L-tert-Leucine0.20 (20 mol%)Transient Directing Group
Oxidant/Additive AgOAc2.0Iodide scavenger / Re-oxidant
Solvent HFIP (Hexafluoroisopropanol)[0.2 M]Solvent (Promotes C-H activation)
Step-by-Step Procedure
  • Preparation (Glovebox/Schlenk Line):

    • To a 15 mL pressure tube equipped with a magnetic stir bar, add Pd(OAc)₂ (10 mol%) and the Amino Acid TDG (20 mol%).

    • Add AgOAc (2.0 equiv). Note: Silver salts are critical to abstract iodide from the coupling partner, preventing catalyst poisoning.

    • Add the Aryl Iodide (1.5 equiv).

  • Substrate Addition:

    • Add 2-Fluorobenzaldehyde (1.0 equiv).

    • Add HFIP (Hexafluoroisopropanol) to reach a concentration of 0.2 M.

    • Expert Tip: HFIP is a hydrogen-bond donor solvent that stabilizes the transition state of the C-H cleavage step. Do not substitute with Toluene unless optimizing for temperature.

  • Reaction:

    • Seal the tube under air (or N₂ if the aryl iodide is sensitive).

    • Heat to 100 °C for 12–24 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 8:1). The aldehyde spot should shift significantly.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and filter through a Celite pad to remove AgI precipitates.

    • Wash the filtrate with 1N HCl (to hydrolyze any remaining imine) and then Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Purify via silica gel flash chromatography.

    • Caution: Aldehydes can oxidize to carboxylic acids on silica if left too long. Elute quickly.

Protocol B: Late-Stage Diversification (Ortho-Olefination)

Objective: Functionalize an existing fluoro-biphenyl aldehyde (e.g., 3-fluoro-4-formylbiphenyl) with an acrylate or styrene.

Chemical Logic:

  • Regioselectivity: The aldehyde directs the Pd to the ortho position. If one ortho site is blocked by Fluorine, reaction occurs at the open site. If both are open, steric differentiation (via the TDG bulk) controls selectivity.

  • Catalyst System: Uses a mono-protected amino acid (MPAA) ligand to accelerate the reaction.

Materials Table
ComponentReagentEquiv.[1][4][5][6][7][8][9]Role
Substrate Fluoro-biphenyl aldehyde1.0Core Scaffold
Olefin Ethyl Acrylate2.0Olefination Partner
Catalyst Pd(OAc)₂0.10Catalyst
TDG Glycine0.20Transient Directing Group
Oxidant Benzoquinone (BQ)0.5Co-oxidant
Terminal Oxidant O₂ (1 atm) or AgOAc-Re-oxidizes Pd(0) to Pd(II)
Solvent Acetic Acid (AcOH)[0.2 M]Solvent
Step-by-Step Procedure
  • Setup:

    • In a reaction vial, combine Pd(OAc)₂ (10 mol%), Glycine (20 mol%), and AgOAc (2.0 equiv) or BQ (0.5 equiv) if using O₂ balloon.

    • Add the Fluoro-biphenyl aldehyde (1.0 equiv) and Ethyl Acrylate (2.0 equiv).

  • Solvent & Heating:

    • Add Acetic Acid.

    • Heat to 110 °C for 16 hours.

  • Hydrolysis & Workup:

    • The acidic solvent (AcOH) naturally hydrolyzes the transient imine.

    • Dilute with DCM, neutralize carefully with sat. NaHCO₃ (gas evolution!).

    • Extract with DCM (3x).

  • Result:

    • Yields the ortho-alkenyl fluoro-biphenyl aldehyde.

Troubleshooting & Optimization Guide

When working with fluorinated substrates, standard conditions often fail due to electronic deactivation. Use this logic tree to optimize.

Figure 2: Optimization Logic Flow

Optimization Problem Low Yield / No Reaction Check1 Is SM consumed? Problem->Check1 NoRxn Reactivity Issue Check1->NoRxn No Messy Decomposition / Side Rxns Check1->Messy Yes Solvent Switch Solvent: HFIP or t-AmylOH (Stabilizes C-H cleavage) NoRxn->Solvent Temp Increase Temp (100 -> 130°C) NoRxn->Temp Oxidant Change Oxidant: Ag2CO3 or O2 (Milder conditions) Messy->Oxidant Ligand Bulky TDG: Use L-tert-Leucine (Improves Selectivity) Messy->Ligand

Caption: Decision matrix for optimizing C-H activation on electron-deficient fluorinated aldehydes.

Critical Notes for Fluoro-Biphenyls:

  • The "Ortho-Effect": Fluorine ortho to the reaction site can chelate Pd weakly or cause steric repulsion. If the reaction is sluggish, switch to a smaller TDG (Glycine) rather than a bulky one (Valine).

  • Purification: Fluoro-biphenyl aldehydes are crystalline. If chromatography is difficult, try recrystallization from Ethanol/Hexane.

References

  • Transient Directing Groups for Aldehydes (Foundational)

    • St John-Campbell, S., & Bull, J. A. (2020). Transient directing groups for C–H functionalization of aldehydes and ketones.[1][3][4][9][10] Organic & Biomolecular Chemistry.

  • Pd-Catalyzed Arylation of Benzaldehydes

    • Li, M., et al. (2022). Transient directing group enabled Pd-catalyzed C–H oxygenation of benzaldehydes.[5] RSC Advances.

  • Mechanism of TDG C-H Activation

    • Zhang, F.-L., et al. (2016). Ligand-Promoted C(sp3)–H Arylation of Free Amines with Pd(II).[3] Journal of the American Chemical Society.[2][11] (Context on TDG kinetics).

  • Hydroacylation (Alternative Pathway)

    • Phan, D. H. T., Kou, K. G. M., & Dong, G. (2017). Rhodium-Catalyzed C–H Activation of Aldehydes.[2] Accounts of Chemical Research.

Sources

Introduction: The Strategic Value of a Functionalized Biphenyl Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Scalable Synthesis of 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde

5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde is a highly valuable, functionalized building block in contemporary drug discovery and materials science.[1] Its unique substitution pattern—a reactive aldehyde for subsequent derivatization, a fluorine atom to modulate electronic and pharmacokinetic properties, and a bromine atom providing a vector for further cross-coupling reactions—makes it a strategic intermediate for constructing complex molecular architectures. Biphenyl derivatives are integral to a wide range of pharmaceuticals and functional materials, acting as core scaffolds that influence the therapeutic or physical properties of the final product.[2]

This document provides a comprehensive guide for the multi-gram scale-up synthesis of this key intermediate. We move beyond a simple recitation of steps to explain the underlying chemical principles and process considerations essential for a safe, efficient, and reproducible large-scale campaign. The protocol is grounded in the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[3]

Synthetic Strategy: The Suzuki-Miyaura Coupling Approach

For the construction of the biaryl C-C bond, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent choice for industrial applications.[4] Its advantages over classical methods like the Ullmann reaction include milder reaction conditions, superior functional group tolerance (critically, for our aldehyde moiety), and generally higher yields with lower catalyst loadings.[2]

Our strategy involves the coupling of two key fragments: Phenylboronic Acid and 5-Bromo-2-fluorobenzaldehyde . This approach is selected for its operational simplicity and the commercial availability of both starting materials.

Causality of Component Selection:
  • The Precursor: 5-Bromo-2-fluorobenzaldehyde: This molecule contains the aryl bromide, the electrophilic partner in the coupling. While several synthetic routes to this precursor exist[5][6], a highly efficient method for large-scale preparation is the direct electrophilic bromination of 2-fluorobenzaldehyde. A robust protocol using potassium bromate in sulfuric acid has been demonstrated to provide high yield and purity, making it suitable for producing the necessary starting material in quantity.[7]

  • The Coupling Partner: Phenylboronic Acid: As the nucleophilic partner, phenylboronic acid is stable, relatively non-toxic, and commercially available in bulk, making it ideal for scale-up.[8]

  • The Catalyst System: We will employ a catalyst system generated in situ from Palladium(II) acetate (Pd(OAc)₂) and Triphenylphosphine (PPh₃). This approach is significantly more cost-effective and less sensitive to air than using pre-formed Pd(0) catalysts like Pd(PPh₃)₄, a critical consideration for large-scale synthesis.[4] The triphenylphosphine ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.

  • The Base: A moderately strong inorganic base is required to activate the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation to the palladium center.[8] We have selected potassium carbonate (K₂CO₃) for its efficacy, low cost, and ease of removal during aqueous workup.

  • The Solvent System: A biphasic solvent system of 1-Propanol and water is chosen. 1-Propanol is an excellent solvent for the organic components and has a sufficiently high boiling point for the reaction, while water is necessary to dissolve the inorganic base.[4] This system is also a safer alternative to solvents like DMF or DMSO, which can present significant thermal runaway hazards on scale.[9]

Process Visualization: Reaction Scheme & Workflow

The overall synthetic transformation is depicted below.

Caption: High-level overview of the two-stage synthetic approach.

Experimental Protocols

Safety First: Prior to commencing any work, a thorough hazard analysis is mandatory. Significant exothermic events can occur during Suzuki-Miyaura reactions, particularly upon catalyst addition.[9] All operations should be conducted in a well-ventilated fume hood or a walk-in hood suitable for kilogram-scale reactions. Appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety glasses, and chemical-resistant gloves, must be worn.[10]

Part 1: Scale-up Synthesis of 5-Bromo-2-fluorobenzaldehyde

This protocol is adapted from established procedures for the electrophilic bromination of activated aromatic rings.[7]

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mol)Equiv.
2-Fluorobenzaldehyde124.11124.1 g1.001.00
Potassium Bromate (KBrO₃)167.00167.0 g1.001.00
Sulfuric Acid (65% aq.)98.08500 mL--
Methyl tert-butyl ether (MTBE)88.15~1.5 L--
Sodium Sulfite (aq. soln.)126.04As needed--
Anhydrous Sodium Sulfate142.04As needed--

Step-by-Step Protocol:

  • Reaction Setup: Equip a 2 L, three-necked, round-bottomed flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel.

  • Initial Charge: Charge the flask with 500 mL of 65% aqueous sulfuric acid. Begin stirring and cool the solution to approximately 10-15 °C using an ice bath.

  • Reagent Addition: In a separate beaker, carefully mix 124.1 g (1.00 mol) of 2-fluorobenzaldehyde with 167.0 g (1.00 mol) of potassium bromate. Caution: This mixture should be prepared just before use. Slowly add this mixture to the stirred sulfuric acid solution via the dropping funnel over 2-3 hours, ensuring the internal temperature is maintained at 90°C.[7] The reaction is exothermic; control the addition rate to manage the temperature.

  • Reaction & Monitoring: After the addition is complete, maintain the reaction mixture at 90°C for an additional 1-2 hours, or until TLC/GC-MS analysis shows complete consumption of the starting material.

  • Work-up & Extraction: Cool the reaction mixture to room temperature and carefully pour it into 1 L of ice water with stirring. Transfer the mixture to a large separatory funnel and extract with MTBE (3 x 500 mL).

  • Washing: Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium sulfite (to quench any remaining bromine), and finally with saturated brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.

  • Purification: Purify the crude product by vacuum distillation, collecting the fraction at 63-65 °C / 3 mmHg to afford pure 5-bromo-2-fluorobenzaldehyde.[7][11] The expected yield is approximately 80-88%.

Part 2: Scale-up Suzuki-Miyaura Coupling

This protocol is a robust, scalable procedure adapted from well-established methodologies.[4][12]

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mol)Equiv.
5-Bromo-2-fluorobenzaldehyde203.01203.0 g1.001.00
Phenylboronic Acid121.93128.0 g1.051.05
Palladium(II) Acetate224.500.67 g0.0030.003
Triphenylphosphine262.292.36 g0.0090.009
Potassium Carbonate (K₂CO₃)138.21276.4 g2.002.00
1-Propanol60.101.8 L--
Deionized Water18.02600 mL--
Ethyl Acetate88.11~2.0 L--

Step-by-Step Protocol:

  • Reactor Setup: In a 5 L jacketed reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet/outlet, charge 203.0 g (1.00 mol) of 5-bromo-2-fluorobenzaldehyde, 128.0 g (1.05 mol) of phenylboronic acid, and 1.8 L of 1-propanol.

  • Inerting: Begin stirring and purge the system with nitrogen for at least 30 minutes to remove oxygen. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Catalyst & Base Addition: Add 0.67 g (0.003 mol) of palladium acetate, 2.36 g (0.009 mol) of triphenylphosphine, and a solution of 276.4 g (2.00 mol) of potassium carbonate dissolved in 600 mL of deionized water.

  • Reaction: Heat the mixture to a gentle reflux (approx. 85-90 °C). The solution will typically undergo a series of color changes, often darkening as the reaction progresses, which can be indicative of catalyst activation and turnover.[4]

  • Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.

  • Cooling & Work-up: Once complete, cool the reaction mixture to room temperature. Add 1.5 L of water and transfer the mixture to a suitable separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 700 mL).

  • Washing & Drying: Combine the organic layers and wash with saturated brine (2 x 500 mL). Dry the solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can often be purified by recrystallization. A common solvent system is isopropanol or an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot solvent, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Filter the solid, wash with a small amount of cold solvent, and dry under vacuum. Expected yield is 85-95%.

Catalytic Cycle and Process Logic

The efficiency of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle. Understanding this cycle is key to troubleshooting and optimization.

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)-X(L2) oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_diaryl Ar-Pd(II)-Ar'(L2) tm->pd2_diaryl boronate Ar'-B(OH)3- boronate->tm boronic_acid Ar'-B(OH)2 boronic_acid->boronate Activation base Base (K2CO3) base->boronic_acid re Reductive Elimination pd2_diaryl->re re->pd0 Catalyst Regeneration product Ar-Ar' (Product) re->product aryl_halide Ar-X (Aryl Halide) aryl_halide->oa

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-2-fluorobenzaldehyde to form a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The phenyl group is transferred from the activated boronate species to the Pd(II) center, displacing the bromide. The base is crucial for this step.[8]

  • Reductive Elimination: The two organic fragments (the phenyl and the bromofluorobenzaldehyde moiety) are coupled together, forming the final biphenyl product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[13]

References

  • Literature Highlights | ACS Chemical Health & Safety - ACS Publications. (2020). Retrieved from ACS Publications. [Link]

  • Suzuki-Miyaura - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from ACS GCI Pharmaceutical Roundtable. [Link]

  • Ali, H. A., Ismail, M. A., Fouda, A. E.-A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19043–19084. [Link]

  • Wheeler, L. C., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 367–374. [Link]

  • Suzuki Reaction Lab: Cross-Coupling & Green Chemistry - Studylib. (n.d.). Retrieved from Studylib. [Link]

  • Manka, J. T., et al. (2003). Synthesis of polyfunctionalized biphenyls as intermediates for a new class of liquid crystals. The Journal of Organic Chemistry, 68(25), 9574–9588. [Link]

  • Manka, J. T., et al. (2003). Synthesis of Polyfunctionalized Biphenyls as Intermediates for a New Class of Liquid Crystals. The Journal of Organic Chemistry, 68(25), 9574-9588. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from Organic Chemistry Portal. [Link]

  • An improved synthesis of functionalized biphenyl-based phosphine ligands - PubMed. (2000). Retrieved from PubMed. [Link]

  • Biological deeds of Biphenyl derivatives - A short Review - IJSDR. (2021). Retrieved from IJSDR. [Link]

  • Suzuki reactions in novel liquids - DiVA. (n.d.). Retrieved from DiVA portal. [Link]

  • Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved from The Royal Society of Chemistry. [Link]

  • Huff, B. E., et al. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses, 75, 53. [Link]

  • Supporting Information Cross Dehydrogenative Coupling via Base-promoted Homolytic Aromatic Substitution (BHAS) – Synthesis of Fluorenones and Xanthones. (n.d.). Retrieved from University of Vienna. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Retrieved from MDPI. [Link]

  • CN102351815A - Synthesis method of 5-bromo-2-furaldehyde - Google Patents. (n.d.).

Sources

Strategic Masking of Biphenyl Carbaldehydes: Oxidation Protection via Acetalization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Biphenyl carbaldehydes serve as critical intermediates in the synthesis of liquid crystals, fluorescent probes, and biaryl-based pharmaceuticals (e.g., Angiotensin II receptor antagonists). However, the formyl group attached to the biphenyl core is highly susceptible to auto-oxidation to the corresponding carboxylic acid and side-reactions with nucleophiles during multi-step synthesis. This Application Note details the strategic use of acetalization to mask the aldehyde functionality, rendering it inert to oxidizing agents (e.g.,


, PCC), bases, and organometallics, while allowing for quantitative regeneration under mild acidic conditions.

Introduction: The Biphenyl Challenge

The biphenyl system presents unique challenges compared to simple phenyl aldehydes. The extended


-conjugation increases the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack. Furthermore, the bulky biaryl structure often dictates solubility issues, requiring specific solvent choices (e.g., Toluene, THF) rather than standard alcohols during processing.

The Oxidation Problem: Upon exposure to atmospheric oxygen or specific synthetic oxidants, biphenyl carbaldehydes degrade to biphenyl carboxylic acids. This is particularly problematic during:

  • Purification: Silica gel chromatography can catalyze oxidation.

  • Storage: Long-term stability is compromised without inert atmosphere.

  • Subsequent Steps: Reactions requiring basic or oxidative conditions (e.g., benzylic oxidation of a methyl group on the other ring) will destroy the aldehyde.

The Solution: Conversion of the


 carbonyl to a tetrahedral 

acetal (1,3-dioxolane or 1,3-dioxane) provides a robust "shield" against oxidation.

Strategic Reagent Selection Matrix

The choice of protecting reagent depends on the stability required and the steric environment of the biphenyl ring.

ReagentProduct TypeStability (pH/Cond.)[1][2][3][4]Relative Rate of FormationRemoval DifficultyRecommended For
Ethylene Glycol Cyclic Acetal (1,3-Dioxolane)High (pH > 4)Fast (Entropy favored)Easy (aq. HCl/THF)Standard Protection. Best balance of stability and ease of use.
1,3-Propanediol Cyclic Acetal (1,3-Dioxane)Very High (pH > 2)MediumModerateHarsh Conditions. Use if the protected intermediate faces slightly acidic workups.
Trimethyl Orthoformate (TMOF) Acyclic Dimethyl AcetalModerateFast (Kinetic control)Very EasyAcid-Sensitive Substrates. Water-free conditions; avoids heating.
1,2-Ethanedithiol ThioacetalExtreme (pH 1-14)SlowDifficult (

required)
Extreme Conditions. Only use if the molecule must survive strong acids/reductions.

Mechanism of Action

The protection is an equilibrium process driven by acid catalysis and the removal of water (Le Chatelier's principle).[4][5]

AcetalizationMechanism Aldehyde Biphenyl Carbaldehyde Protonation Protonation (H+) Aldehyde->Protonation + H+ Hemiacetal Hemiacetal Intermediate Protonation->Hemiacetal + R-OH Oxocarbenium Oxocarbenium Ion Hemiacetal->Oxocarbenium - H2O (Critical Step) Acetal Protected Acetal Oxocarbenium->Acetal + R-OH - H+

Figure 1: Acid-catalyzed acetalization pathway. The elimination of water (Hemiacetal


 Oxocarbenium) is the thermodynamic bottleneck that must be driven forward.

Experimental Protocols

Protocol A: Robust Protection (Dean-Stark Method)

Use this for bulk protection of stable biphenyl aldehydes.

Reagents:

  • Biphenyl carbaldehyde (1.0 equiv)

  • Ethylene Glycol (1.5 - 2.0 equiv)

  • p-Toluenesulfonic acid monohydrate (pTSA) (0.05 equiv)[6]

  • Toluene (Solvent, ~0.5 M concentration)

Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charge: Add the biphenyl carbaldehyde, ethylene glycol, pTSA, and toluene.

  • Reflux: Heat the mixture to reflux (

    
    ). Water will azeotrope with toluene and collect in the trap.
    
  • Monitoring: Continue reflux until water evolution ceases (typically 2–4 hours).

    • QC Check: Monitor via TLC.[6][7] The aldehyde spot (usually UV active, stains with DNP) should disappear.[7]

  • Workup: Cool to room temperature. Wash with saturated

    
     (to neutralize acid) and brine. Dry over 
    
    
    
    .[6]
  • Purification: Concentrate in vacuo. Biphenyl acetals often crystallize upon cooling; otherwise, recrystallize from Hexanes/EtOAc.

Protocol B: Mild Protection (Orthoformate Method)

Use this for substrates sensitive to high heat or strong acids.

Reagents:

  • Biphenyl carbaldehyde (1.0 equiv)

  • Trimethyl Orthoformate (TMOF) (3.0 equiv)

  • Amberlyst-15 (solid acid catalyst) OR

    
     (1 mol%)
    
  • Methanol (dry, solvent)

Workflow:

  • Dissolution: Dissolve aldehyde in dry Methanol under

    
     atmosphere.
    
  • Addition: Add TMOF followed by the catalyst.[4]

  • Reaction: Stir at room temperature. TMOF acts as a water scavenger, driving the equilibrium.

  • Completion: Reaction is usually complete within 1–3 hours.

  • Workup: Filter off the solid catalyst (Amberlyst) or wash with

    
     (if Iodine used). Concentrate to obtain the dimethyl acetal.
    
Protocol C: Deprotection (Regeneration)

Restoring the aldehyde after oxidative steps.

Reagents:

  • THF / 1N HCl (1:1 ratio)

Workflow:

  • Dissolve the protected acetal in THF.

  • Add 1N HCl. Stir at RT for 1–2 hours.

  • Note: If the biphenyl system is very insoluble, heat to

    
    .
    
  • Neutralize with

    
     and extract with Ethyl Acetate.[8]
    

Validation & Quality Control

To ensure the "shield" is in place, use NMR spectroscopy. The hybridization change of the carbonyl carbon is distinct.

SignalAldehyde (Starting Material)Acetal (Product)

NMR
Singlet at 9.8 – 10.2 ppm Singlet at 5.5 – 6.2 ppm (Methine proton)

NMR
Peak at ~190 ppm Peak at ~100 – 105 ppm
IR Spectroscopy Strong C=O stretch at 1700 cm⁻¹ Absence of C=O stretch; strong C-O bands

Strategic Workflow Summary

Workflow Start Crude Biphenyl Carbaldehyde Protect Protection: Ethylene Glycol / pTSA Start->Protect Masking OxidationStep Harsh Oxidative Step (e.g., KMnO4 on side chain) Protect->OxidationStep Shielded Deprotect Deprotection: THF / HCl OxidationStep->Deprotect Restoration Final Pure Biphenyl Carbaldehyde Deprotect->Final Isolation

Figure 2: The protection group strategy allows the molecule to survive harsh oxidative environments that would otherwise destroy the aldehyde.

References

  • Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley. (The definitive guide on acetal stability and cleavage conditions).

  • Organic Chemistry Portal. Acetal Protecting Groups: Stability and Protocols. (Comprehensive database of acetalization reagents including TMOF and Diols).

  • Thurkauf, A. E., et al. "Acetalization using Trimethyl Orthoformate."[4] Synthesis, 1988, 233-234.[4] (Describes the water-scavenging mechanism of TMOF).

  • BenchChem. Comparative Guide to Aldehyde Protecting Groups. (Protocols for 1,3-dioxolane formation and stability data).

  • Huff, B. E., et al. "Synthesis of Unsymmetrical Biaryls: 4-Biphenylcarboxaldehyde."[8] Organic Syntheses, 1998, 75, 53. (Context for handling biphenyl aldehydes).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde . This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The target molecule is a valuable building block in pharmaceutical development, and its efficient synthesis is critical. This guide provides in-depth, field-proven insights based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde?

A1: The most robust and widely adopted method is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction couples an aryl boronic acid (or its ester derivative) with an aryl halide. For this specific target, the reaction involves coupling 3-Bromo-2-fluorobenzaldehyde with phenylboronic acid . The advantages of this method include mild reaction conditions, excellent functional group tolerance (including the aldehyde), and the commercial availability of starting materials.[1]

Q2: My reaction yield is consistently low (<40%). What are the most likely culprits?

A2: Consistently low yields in Suzuki couplings typically point to one or more of four primary areas:

  • Catalyst System Inactivity: The palladium catalyst (both the metal source and the ligand) is the heart of the reaction. Inefficient generation of the active Pd(0) species, or its degradation, will halt the catalytic cycle.[4][5]

  • Reagent Quality and Stability: The purity and stability of the boronic acid, aryl halide, and base are paramount. Protodeborylation (loss of the boronic acid group) is a very common side reaction that consumes the nucleophile.[4][6]

  • Sub-optimal Reaction Conditions: Temperature, solvent choice, and the exclusion of oxygen are critical variables that must be fine-tuned.[7][8]

  • Side Reactions: Homocoupling of the boronic acid and dehalogenation of the aryl halide are common competing pathways that consume starting materials and complicate purification.[4][6]

A systematic approach to troubleshooting, as detailed in the guides below, is the most effective way to diagnose and solve the issue.

Q3: Which specific palladium catalyst and ligand combination is recommended for this transformation?

A3: For coupling an electron-deficient aryl bromide like 3-bromo-2-fluorobenzaldehyde, a catalyst system known for high activity is required. The fluorine atom ortho to the bromine and the aldehyde group both withdraw electron density, which can make the initial oxidative addition step more favorable but requires a robust catalyst for the overall cycle.[4]

Excellent starting points include:

  • Pre-catalyst: Pd(OAc)₂ or Pd₂(dba)₃. These are stable Pd(II) and Pd(0) sources, respectively, that are activated in situ.[5][9]

  • Ligand: Bulky, electron-rich phosphine ligands are essential. They promote the formation of the active monoligated Pd(0) species, accelerate oxidative addition, and facilitate the final reductive elimination step.[10][11][12] Highly recommended ligands for this type of substrate include SPhos , XPhos , or RuPhos .[10] Using a pre-formed catalyst like Pd(dppf)Cl₂ is also a reliable option.

Q4: How critical is the choice of base and solvent?

A4: The base and solvent are not merely reaction media; they are active participants in the catalytic cycle.

  • Base: The base plays multiple roles, including activating the boronic acid to form a more nucleophilic borate species, which is necessary for the transmetalation step.[11][13][14] For this synthesis, a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is often optimal, especially when working with base-sensitive functional groups.[15]

  • Solvent: A polar aprotic solvent is typically preferred. A mixture like Dioxane/water or Toluene/water (e.g., in a 4:1 or 9:1 ratio) is common.[9][15] The water is crucial for dissolving the inorganic base and facilitating the formation of the active borate species.

Troubleshooting Guide: Diagnosing and Solving Synthesis Issues

This section addresses specific experimental failures in a question-and-answer format to guide you through a logical troubleshooting process.

Problem 1: Low or No Conversion of Starting Material (Aryl Bromide)

Q: I see primarily my starting 3-bromo-2-fluorobenzaldehyde by TLC/LC-MS, even after extended reaction times. What should I investigate first?

A: This is a classic symptom of catalyst inactivity. The catalytic cycle is not turning over. Here is a checklist of potential causes and solutions:

  • Cause 1a: Inefficient Pd(II) to Pd(0) Reduction.

    • Why it happens: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) catalyst. This reduction is often performed by the phosphine ligand or other reagents, but it can be inefficient.[4][5]

    • Solution: Consider switching to a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass this potential failure point.[9] Ensure your phosphine ligand is not oxidized before use.

  • Cause 1b: Oxygen Contamination.

    • Why it happens: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote the homocoupling of boronic acids.[4]

    • Solution: Rigorous degassing is non-negotiable. Before adding the catalyst, thoroughly sparge your solvent and the reaction headspace with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[15]

  • Cause 1c: Poor Quality Reagents.

    • Why it happens: The boronic acid may have degraded (protodeborylated) on storage. The base may be hydrated or of low purity.

    • Solution: Use a fresh bottle of phenylboronic acid or consider converting it to a more stable derivative like a pinacol ester.[4] Use a freshly opened or properly stored anhydrous base.

Problem 2: Significant Formation of Side Products

Q: My desired product is forming, but my crude NMR/LC-MS is messy. I see significant amounts of biphenyl and/or 2-fluorobenzaldehyde.

A: This indicates that side reactions are outcompeting the desired cross-coupling.

  • Cause 2a: Homocoupling of Boronic Acid.

    • Why it happens: This side reaction forms biphenyl from two molecules of phenylboronic acid. It is often promoted by the presence of oxygen or excess Pd(II) species in the reaction mixture.[4][6]

    • Solution: As with catalyst inactivity, ensure meticulous degassing of the reaction mixture.[4] Using the correct stoichiometry (a slight excess of the boronic acid, e.g., 1.1-1.2 equivalents) can also minimize this.

  • Cause 2b: Dehalogenation of Aryl Halide.

    • Why it happens: The starting material, 3-bromo-2-fluorobenzaldehyde, is converted into 2-fluorobenzaldehyde. This occurs when the palladium intermediate, after oxidative addition, undergoes a reaction that introduces a hydride ligand, followed by reductive elimination.[4][6]

    • Solution: Ensure your solvent is pure and not a source of hydrides (e.g., old, peroxide-containing THF). The choice of base can also influence this; sometimes switching to a weaker base like K₂CO₃ can mitigate this issue.

  • Cause 2c: Protodeborylation.

    • Why it happens: The C-B bond of the phenylboronic acid is cleaved by a proton source (often water), converting it to benzene. This is a common failure mode, especially with extended heating or if the reaction medium is too acidic or basic.[4][6]

    • Solution: Use a more stable boronic ester (e.g., pinacol ester) which is less prone to this side reaction.[4] Avoid unnecessarily long reaction times and extreme temperatures.

Problem 3: Difficulties in Product Purification

Q: My column chromatography separation is poor, and the product seems to co-elute with impurities. How can I improve purification?

A: The target molecule is a polar aldehyde, which can present purification challenges.

  • Solution 3a: Optimize Chromatography.

    • Challenge: The polarity of the aldehyde can cause tailing on standard silica gel.

    • Optimization: If using standard normal-phase chromatography (e.g., Hexane/Ethyl Acetate), consider adding a small amount of a more polar solvent like methanol to your eluent system to improve peak shape.[16] For highly polar impurities, an alternative is Hydrophilic Interaction Liquid Chromatography (HILIC).[17]

  • Solution 3b: Chemical Purification via a Bisulfite Adduct.

    • Why it works: Aldehydes can reversibly form a solid adduct with sodium bisulfite. This allows you to selectively precipitate your product from the solution, filter it off from non-aldehyde impurities, and then regenerate the pure aldehyde by adding a base.[16][18]

    • Procedure:

      • Dissolve the crude product in a suitable solvent (e.g., ethanol/water).

      • Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The solid adduct should precipitate.

      • Filter the solid adduct and wash it with a non-polar solvent to remove organic impurities.

      • Regenerate the pure aldehyde by treating the adduct with an aqueous base (e.g., NaHCO₃ or NaOH solution) and extracting the product with an organic solvent.[18]

  • Solution 3c: Recrystallization.

    • Challenge: Finding a suitable solvent system for a product that may be gummy or an oil.[19]

    • Optimization: For a polar molecule like this, screen solvent systems like ethanol/water, acetone/heptane, or ethyl acetate/hexane. The goal is to find a system where the product is soluble when hot but precipitates upon cooling.[16]

Visualized Workflows and Mechanisms

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed synthesis of the target molecule.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Intermediate Ar-Pd(II)-Br (Complex A) OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation PdII_Biphenyl Ar-Pd(II)-Ph (Complex B) Transmetalation->PdII_Biphenyl RedElim Reductive Elimination PdII_Biphenyl->RedElim RedElim->Pd0 Regeneration Product Product 5-Bromo-2-fluoro- [1,1'-biphenyl]-3-carbaldehyde RedElim->Product ArylHalide 3-Bromo-2-fluorobenzaldehyde ArylHalide->OxAdd BoronicAcid Phenylboronic Acid + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Flowchart for Low Yield

Use this flowchart to systematically diagnose the root cause of a low-yielding reaction.

Troubleshooting_Flowchart start Low Yield (<50%) check_conversion Analyze Crude Reaction: Any Starting Material Left? start->check_conversion low_conversion Yes, >20% SM remains check_conversion->low_conversion Yes high_conversion No, <20% SM remains check_conversion->high_conversion No check_catalyst Is Catalyst System Active? low_conversion->check_catalyst degas Action: Improve Degassing (Sparge >30 min) check_catalyst->degas Possible O2 contamination reagents Action: Use Fresh Reagents (Boronic Acid, Base, Ligand) check_catalyst->reagents Possible reagent degradation catalyst_source Action: Switch to Pd(0) source (e.g., Pd2(dba)3) check_catalyst->catalyst_source Possible Pd(II) reduction failure check_side_products Are Side Products Present? high_conversion->check_side_products homocoupling Homocoupling (Biphenyl) seen? check_side_products->homocoupling Yes dehalogenation Dehalogenation (2-fluorobenzaldehyde) seen? check_side_products->dehalogenation Yes optimize_conditions Action: Re-optimize Temp & Time check_side_products->optimize_conditions No obvious side products homocoupling->degas O2 promotes homocoupling dehalogenation->optimize_conditions Conditions may favor dehalogenation

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis, incorporating best practices to maximize yield and purity.

Materials:

  • 3-Bromo-2-fluorobenzaldehyde (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd₂(dba)₃ (0.01 eq, 1 mol%)

  • SPhos (0.025 eq, 2.5 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.5 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 3-bromo-2-fluorobenzaldehyde, phenylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Add the anhydrous 1,4-dioxane and degassed water (e.g., a 4:1 v/v mixture).

  • Sparge the resulting suspension with Argon/Nitrogen for 30 minutes while stirring.

  • In a separate vial, weigh the Pd₂(dba)₃ and SPhos ligand and add them to the reaction flask under a positive flow of inert gas.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (Hexane/Ethyl Acetate gradient) or by the bisulfite adduct method described above to yield the final product.

Table 1: Summary of Key Reaction Parameters

ParameterRecommended ConditionRationale
Aryl Halide 3-Bromo-2-fluorobenzaldehydeElectron-deficient substrate, reactive in Suzuki coupling.
Boronic Acid Phenylboronic acid (1.1-1.2 eq)Slight excess drives reaction to completion, minimizes homocoupling of the halide.
Catalyst Pd₂(dba)₃ / SPhos (1-2 mol%)A robust Pd(0)/bulky phosphine system for challenging couplings.[10]
Base K₃PO₄ (2-3 eq)Effective base for activating the boronic acid without being overly harsh.[20]
Solvent Dioxane / Water (e.g., 4:1)A polar aprotic/aqueous mixture that solubilizes both organic and inorganic reagents.[9]
Temperature 80-100 °CProvides sufficient thermal energy for the catalytic cycle without promoting excessive side reactions.[15]
Atmosphere Inert (Argon or Nitrogen)CRITICAL: Prevents oxidation and deactivation of the Pd(0) catalyst.[4]

References

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development - ACS Publications.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Cross-Coupling Reactions Guide. Millipore Sigma.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Various Sources.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Vapourtec.
  • Technical Support Center: Troubleshooting Low Yields in 1-Bromo-1-propene Suzuki Reactions. Benchchem.
  • The Suzuki Reaction. Myers Group, Harvard University.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki reaction. Wikipedia.
  • suzuki coupling reaction in chemistry. Aakash Institute.
  • Palladium-catalyzed Cross-coupling Reactions. Millipore Sigma.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Technical Support Center: Purification of Polar Heterocyclic Aldehydes. Benchchem.
  • Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • Laboratory Techniques of Purification and Isolation. IT Medical Team.
  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
  • What can I use to purify polar reaction mixtures?. Biotage.
  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.. ResearchGate.
  • Is it possible to purify aldehyde by column? Is there any other method to do purification?. ResearchGate.
  • Application Notes and Protocols: 5-(3-Fluorophenyl)furan-2-carbaldehyde in the Synthesis of Pharmaceutical Intermediates. Benchchem.
  • 5-Bromo-2-fluorobenzaldehyde synthesis. ChemicalBook.
  • 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde 95%. Advanced ChemBlocks.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
  • Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.. ResearchGate.
  • CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Royal Society of Chemistry.
  • Preparation method of 2-fluoro-5-bromobenzaldehyde. Google Patents.

Sources

Technical Support Center: Troubleshooting Solubility Issues with 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde in Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the solubility of 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde in methanol. As Senior Application Scientists, we understand that unexpected experimental results can be a significant hurdle. This guide is designed to provide you with the expertise and actionable insights to overcome solubility challenges with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde?

A1: 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde is a moderately polar molecule. The aldehyde group can participate in hydrogen bonding with protic solvents like methanol, which should contribute to its solubility.[1][2] However, the large, non-polar biphenyl ring system and the hydrophobic nature of the bromo substituent can significantly limit its solubility in more polar solvents.[3] The presence of halogens can lead to varied molecular dipoles, which in turn affects solubility.[4]

Q2: I'm observing very low solubility of 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde in methanol at room temperature. Is this expected?

A2: Yes, it is plausible to encounter limited solubility of this compound in methanol at room temperature. The non-polar characteristics of the biphenyl and bromo components can outweigh the polar contributions of the aldehyde and fluoro groups, leading to poor dissolution in methanol alone.

Q3: Can the purity of the compound or solvent affect its solubility?

A3: Absolutely. Impurities in either the 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde or the methanol can significantly impact solubility. Impurities in the compound may alter its crystal lattice energy, making it harder to dissolve. Water contamination in the methanol can also decrease the solubility of a predominantly non-polar compound.

Q4: Are there any safety precautions I should be aware of when handling this compound?

A4: Yes. Based on safety data for similar compounds, 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[5][6][7][8] Always handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guide: Enhancing Solubility

If you are facing difficulties in dissolving 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde in methanol, follow this systematic troubleshooting guide.

Step 1: Initial Checks and Simple Modifications

Before proceeding to more complex methods, ensure the following:

  • Purity Verification: Confirm the purity of your 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde, as impurities can affect solubility.[9]

  • Solvent Quality: Use high-purity, anhydrous methanol.

  • Particle Size Reduction: Grinding the solid material to a fine powder can increase the surface area available for solvation, which can improve the rate of dissolution.[10][11]

  • Agitation: Ensure the mixture is being stirred vigorously. Simple agitation can sometimes be insufficient to overcome the energy barrier for dissolution.[12]

Step 2: Thermal Intervention

Temperature can have a significant effect on the solubility of solid compounds.[13]

  • Gentle Heating: Gently warm the methanol-compound mixture. An increase in temperature often enhances the solubility of solids in liquids. Be cautious not to boil the methanol (boiling point ~65 °C). Perform this in a well-ventilated fume hood.

Step 3: Sonication
  • Ultrasonic Bath: Place the vial containing the mixture in an ultrasonic bath. The high-frequency sound waves can help to break down solid aggregates and enhance the dissolution process.

Step 4: Co-Solvent Systems

If the compound remains insoluble, a co-solvent system can be highly effective. The goal is to reduce the overall polarity of the solvent system.

  • Introduction of a Less Polar Solvent: The use of a water-miscible organic solvent can significantly enhance solubility by reducing the polarity of the medium.[14] Consider adding a less polar, water-miscible solvent to the methanol. Good candidates include:

    • Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

    • Dimethylformamide (DMF)[15]

    • Dimethyl sulfoxide (DMSO)[16]

Experimental Protocol: Co-Solvent Solubility Screen

This protocol outlines a systematic approach to identifying an effective co-solvent system for dissolving 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde.

Materials:

  • 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde

  • Anhydrous Methanol (MeOH)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Small vials

  • Magnetic stirrer and stir bars

  • Vortex mixer

Procedure:

  • Preparation: Weigh out a small, consistent amount of 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde into several vials.

  • Initial Methanol Addition: To each vial, add a small volume of methanol and observe the solubility at room temperature with stirring.

  • Co-solvent Titration: If the compound does not dissolve, begin adding a co-solvent (DCM or THF) dropwise to one of the vials while stirring or vortexing.

  • Observation: Continue adding the co-solvent until the compound fully dissolves. Note the approximate ratio of methanol to the co-solvent required for dissolution.

  • Optimization: Repeat the process with different co-solvents and varying initial volumes to determine the optimal solvent system for your desired concentration.

Data Summary Table:

Co-SolventMethanol:Co-Solvent Ratio (v/v) for DissolutionObservations
Dichloromethane (DCM)Record your experimental findings heree.g., Rapid dissolution upon addition of a small amount of DCM.
Tetrahydrofuran (THF)Record your experimental findings heree.g., Slower dissolution compared to DCM.
N,N-Dimethylformamide (DMF)Record your experimental findings heree.g., Effective, but may be harder to remove later.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde.

SolubilityTroubleshooting start Start: Insoluble Compound in Methanol initial_checks Step 1: Initial Checks - Purity Verification - Solvent Quality - Particle Size Reduction - Agitation start->initial_checks thermal_intervention Step 2: Thermal Intervention - Gentle Heating initial_checks->thermal_intervention Still Insoluble sonication Step 3: Sonication - Ultrasonic Bath thermal_intervention->sonication Still Insoluble co_solvent Step 4: Co-Solvent System - Add DCM, THF, or DMF sonication->co_solvent Still Insoluble soluble Result: Soluble co_solvent->soluble Dissolved

Sources

Technical Support Center: Purification of Halogenated Biphenyl Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of halogenated biphenyl aldehydes. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable, yet often problematic, compounds. Halogenated biphenyl aldehydes are crucial intermediates in pharmaceuticals and material science.[1] However, their purification is frequently complicated by closely related impurities, the reactivity of the aldehyde functional group, and the specific properties imparted by the halogen substituents.

This document moves beyond standard protocols to provide in-depth, troubleshooting-focused guidance in a question-and-answer format, grounded in established chemical principles and field experience.

Safety First: Handling Halogenated Aromatics

Before beginning any purification protocol, it is imperative to handle all halogenated compounds with appropriate care.

  • Engineering Controls : Always work within a certified chemical fume hood to minimize inhalation exposure.[2][3] Ensure that safety showers and eyewash stations are readily accessible.[4]

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (consider double-gloving for extended operations), ANSI-approved chemical splash goggles, and a fully buttoned lab coat.[2][3]

  • Waste Disposal : Dispose of all halogenated solvent and solid waste in appropriately labeled, sealed containers according to your institution's hazardous waste guidelines.[4][5]

  • Incompatibilities : Keep halogenated compounds away from strong oxidizing agents and strong bases.[4]

Initial Assessment: Choosing Your Purification Strategy

The first step in any purification is to diagnose the problem. A quick Thin Layer Chromatography (TLC) or a crude Nuclear Magnetic Resonance (¹H NMR) spectrum can provide vital clues about the nature and quantity of impurities.

start Crude Halogenated Biphenyl Aldehyde tlc Run TLC / Crude NMR Identify Impurities start->tlc decision What is the primary impurity? tlc->decision sub_impurity Unreacted Starting Material (e.g., Aryl Halide) decision->sub_impurity Non-polar acid_impurity Over-oxidation Product (Carboxylic Acid) decision->acid_impurity Polar / Streaky polar_impurity Polar Baseline Material decision->polar_impurity Baseline nonpolar_impurity Non-polar Byproduct decision->nonpolar_impurity High Rf col_chrom Column Chromatography sub_impurity->col_chrom Good Separation acid_base_ext Acid-Base Extraction or Bisulfite Workup acid_impurity->acid_base_ext Acidic polar_impurity->col_chrom nonpolar_impurity->col_chrom recrystallize Recrystallization (If solid) col_chrom->recrystallize acid_base_ext->col_chrom acid_base_ext->recrystallize

Caption: Initial decision workflow for selecting a purification method.

Troubleshooting Guide 1: Column Chromatography

Column chromatography is the most common technique for purifying these compounds. However, success depends on the correct choice of stationary and mobile phases.

Frequently Asked Questions (FAQs)

Q: My aldehyde is streaking on the TLC plate and giving poor separation during column chromatography. What's happening? A: Aldehyde streaking is often caused by two issues: interaction with the acidic silica gel or the presence of the corresponding carboxylic acid impurity. Aldehydes can be sensitive to the Lewis acidity of silica, which can sometimes catalyze side reactions.[6]

  • Solution 1 (Neutralize): Add 0.5-1% triethylamine (NEt₃) to your eluent system. This will neutralize the acidic sites on the silica gel, resulting in sharper bands and better separation.

  • Solution 2 (Change Stationary Phase): Switch to a neutral stationary phase like alumina (Al₂O₃) or Florisil.[7] Florisil, a magnesium silicate gel, can be particularly effective for separating halogenated compounds.[7]

  • Solution 3 (Pre-treat): First, perform a simple acid-base extraction to remove the acidic carboxylic acid impurity before attempting chromatography.

Q: My product is co-eluting with a similarly non-polar impurity. How can I improve resolution? A: This is a common problem when dealing with unreacted starting materials (e.g., a halogenated biphenyl) or dehalogenated byproducts.[8]

  • Solution 1 (Solvent System Tuning): The key is to decrease the polarity of the mobile phase. Use solvent systems with low ethyl acetate content in hexanes or petroleum ether. Sometimes, switching the non-polar solvent from hexane to toluene can alter the selectivity due to π-π interactions with the aromatic rings.

  • Solution 2 (Change Stationary Phase): A different stationary phase may offer different selectivity. Pentafluorophenyl (PFP) or C18 (reversed-phase) columns can provide alternative separation mechanisms that resolve closely-related aromatic compounds.[8]

  • Solution 3 (Column Dimensions): Use a longer, narrower column for a higher number of theoretical plates, which enhances separation efficiency.

Q: My aldehyde seems to be decomposing on the column. The collected fractions show new, unwanted spots on TLC. Why? A: Aldehydes, especially those with electron-donating groups, can be susceptible to oxidation or other reactions on silica gel.

  • Solution 1 (Deactivate Silica): As mentioned, adding a small amount of triethylamine can help.

  • Solution 2 (Avoid Certain Solvents): Avoid using alcoholic solvents like methanol in your eluent if possible. On acidic silica, this can lead to the formation of hemiacetals or acetals, complicating the purification.[6]

  • Solution 3 (Speed is Key): Use flash chromatography with positive pressure to minimize the time the compound spends on the column. Do not let the column run dry.[9]

Data Presentation: Common Solvent Systems
Eluent System (v/v)PolarityBest For SeparatingNotes
5-20% Ethyl Acetate / HexanesLow to MediumAldehyde from non-polar starting materials or dimers.A standard starting point for many biphenyl systems.[7]
5-15% Dichloromethane / HexanesLowIsomeric impurities or dehalogenated byproducts.Good for resolving compounds with very similar polarity.
1-5% Diethyl Ether / HexanesLowSensitive aldehydes.Diethyl ether is less polar than ethyl acetate and can provide different selectivity.
10-30% Toluene / HexanesVery Low (π-π interactions)Aromatic isomers.Toluene can interact differently with the biphenyl rings compared to hexanes.
Experimental Protocol: Flash Column Chromatography
  • Preparation: Select a solvent system based on TLC analysis, aiming for a product Rf of 0.25-0.35. Prepare the eluent and add 0.5% triethylamine if streaking was observed.

  • Column Packing: Slurry pack the column with silica gel in the chosen non-polar solvent (e.g., hexanes). Ensure a flat, stable bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Run the column under positive pressure (flash conditions). Start with a low polarity mobile phase and gradually increase the polarity (gradient elution) if necessary to elute your product.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).

Troubleshooting Guide 2: Chemical Purification & Workup

Sometimes, a simple chemical trick is more effective than chromatography, especially for removing highly polar or reactive impurities.

Frequently Asked Questions (FAQs)

Q: My main impurity is the corresponding carboxylic acid from over-oxidation. Is there an easier way to remove it than chromatography? A: Absolutely. A basic wash is highly effective.

  • Solution: Dissolve your crude product in an organic solvent like ethyl acetate or diethyl ether. Wash the organic layer 2-3 times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7] The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, leaving the neutral aldehyde in the organic layer.

Q: I have a very stubborn impurity that is difficult to separate. Is there a way to selectively pull my aldehyde out of the mixture? A: Yes, the sodium bisulfite adduct formation is a classic and highly effective method for purifying aldehydes.[10][11]

  • Mechanism: Sodium bisulfite adds across the carbonyl double bond of the aldehyde to form a solid, water-soluble bisulfite adduct. Other organic impurities (ketones are much less reactive) remain in the organic phase. The adduct can then be isolated and the reaction reversed to regenerate the pure aldehyde.[10]

cluster_0 Step 1: Adduct Formation cluster_1 Step 2: Regeneration crude Crude Mixture (Aldehyde + Impurities) in Organic Solvent bisulfite Add Saturated NaHSO₃ (aq) crude->bisulfite Shake layers Two Layers Formed Aqueous Layer (Bisulfite Adduct) Organic Layer (Impurities) bisulfite->layers isolate_aq Isolate Aqueous Layer layers:aq->isolate_aq add_base Add Organic Solvent Add Base (NaOH or Na₂CO₃) isolate_aq->add_base Reverses Reaction pure_aldehyde Pure Aldehyde in Organic Layer add_base->pure_aldehyde

Caption: Workflow for aldehyde purification via sodium bisulfite adduct formation.

Experimental Protocol: Purification via Bisulfite Adduct
  • Adduct Formation: Dissolve the crude aldehyde mixture in a suitable organic solvent (e.g., diethyl ether or methanol for more polar aldehydes).[10][11] Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite.[11]

  • Stirring: Stir the biphasic mixture vigorously for 1-2 hours. A white precipitate of the bisulfite adduct should form. For highly non-polar aldehydes, the adduct may precipitate as a solid between the layers.[10]

  • Isolation: Separate the layers. If a solid has precipitated, filter the entire mixture to collect the adduct, washing it with ether to remove trapped impurities.[10][11]

  • Regeneration: Suspend the filtered adduct (or the separated aqueous layer containing the adduct) in water. Add a fresh layer of organic solvent (e.g., diethyl ether).

  • Basification: While stirring, slowly add a strong base like aqueous sodium hydroxide (NaOH) or sodium carbonate until the solution is strongly basic. This will reverse the reaction, releasing the free aldehyde.[10]

  • Extraction & Drying: The regenerated pure aldehyde will extract into the organic layer. Separate the layers, wash the organic phase with brine, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the purified product.

Troubleshooting Guide 3: Recrystallization

For solid products, recrystallization is a powerful and scalable purification technique.

Frequently Asked Questions (FAQs)

Q: I'm trying to recrystallize my halogenated biphenyl aldehyde, but it keeps "oiling out" instead of forming crystals. What should I do? A: "Oiling out" occurs when the solute comes out of solution above its melting point.

  • Solution 1 (Use More Solvent): You may be using too little solvent, causing the solution to become supersaturated at too high a temperature. Add more hot solvent until the oil redissolves, then allow it to cool slowly.

  • Solution 2 (Change Solvent System): The boiling point of your solvent may be too high. Switch to a lower-boiling point solvent or a mixed solvent system. A good system often involves a solvent in which the compound is soluble when hot and insoluble when cold (e.g., ethanol, isopropanol) paired with an anti-solvent in which it is insoluble (e.g., water, hexanes).

  • Solution 3 (Slow Cooling): Do not cool the solution too quickly. Rapid cooling (like placing it directly in an ice bath) promotes oiling. Allow the flask to cool slowly to room temperature first, then move it to a refrigerator, and finally to a freezer.[7]

Experimental Protocol: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair by testing small amounts of your crude solid in test tubes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. A common technique for biphenyl aldehydes is to dissolve in a minimal amount of a hot solvent like hexanes and then add a small amount of a co-solvent like methanol to clarify the solution.[7]

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Chilling: Once at room temperature, chill the flask in an ice bath or freezer to maximize crystal yield.[7]

  • Isolation & Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Final Step: Purity Assessment

Confirming the purity of your final product is a critical step. No purification is complete without validation.

TechniqueInformation Provided
TLC Quick check for the presence of impurities. A single spot is a good indicator of purity.
GC/HPLC Quantitative assessment of purity. Gas chromatography (GC) with an electron capture detector (ECD) is highly sensitive to halogenated compounds.[12][13] High-Performance Liquid Chromatography (HPLC) is also excellent for separating PCB-related compounds.[14][15]
¹H NMR Structural confirmation and detection of proton-bearing impurities. The aldehyde proton signal (typically δ 9-10 ppm) should be sharp and integrate correctly.[7]
Mass Spec (MS) Confirms the molecular weight of the desired product. Often coupled with GC or LC for impurity identification.[16]
Melting Point A sharp, narrow melting point range is a strong indicator of high purity for a crystalline solid.[4]

References

  • Method for Separating Polychlorinated Biphenyls from DDT and Its Analogs. Journal of the AOAC, 53(4), 762.
  • SAFETY DATA SHEET - 4-Biphenylcarboxaldehyde. (2011). Fisher Scientific.
  • Material Safety Data Sheet - Biphenyl. (2005). West Liberty University.
  • Separation of a Mixture of PCBs Using an Accucore C18 HPLC Column. Fisher Scientific.
  • Column chromatography separation of polychlorinated biphenyls from dichlorodiphenyltrichloroethane and metabolites. Analytical Chemistry - ACS Publications.
  • Halogenated Solvents Standard Operating Procedure. Washington State University Environmental Health & Safety.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
  • A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Restek.
  • Brindle Bisulfite Workup: for Removal of Aldehydes, or Purification of Aldehydes. University of Rochester Department of Chemistry.
  • PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center.
  • Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses Procedure.
  • Determination of Polychlorinated Biphenyls in Water Samples Using a Needle Trap Device Combined with Gas Chromatography. (2022). LCGC International.
  • Purifying aldehydes? (2015). Reddit r/chemistry.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Austin Publishing Group.
  • CHEMICAL PURITY ANALYSIS. (2016). Agilent Technologies.
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR).
  • Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO.
  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. (2013). ACS Publications.
  • What is the best solvent for purifying aldehyde in a column chromatography?. (2014). ResearchGate.
  • Identification and synthesis of impurities formed during sertindole preparation. (2011). Beilstein Journal of Organic Chemistry.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). Journal of Saudi Chemical Society.

Sources

Technical Support Center: Thermal Optimization for Sterically Hindered Biphenyl Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-BIPH-ALD-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Thermal Paradox"

Working with sterically hindered biphenyl aldehydes (e.g., tetra-ortho substituted systems) presents a fundamental thermodynamic conflict we call the Thermal Paradox .

  • Kinetic Necessity: High temperatures (>80°C) are often required to force the palladium catalyst into the sterically crowded coordination sphere during synthesis (Transmetallation step).

  • Thermodynamic Risk: These same high temperatures accelerate protodeboronation (destruction of starting material) and atropisomerization (racemization of the biaryl axis).

This guide replaces "rule of thumb" heating with a mechanistic approach to temperature selection.

Module 1: Synthesizing the Scaffold (Suzuki-Miyaura Coupling)

The Issue: You are attempting to synthesize a biphenyl aldehyde via Suzuki coupling. The reaction stalls at 20-40% conversion, or the boronic acid is consumed without forming the product.

Diagnostic: Is Temperature the Bottleneck?
ObservationDiagnosisRoot Cause
Stalled Conversion (<50%) Catalyst DeactivationPd-ligand complex is unstable at the chosen T, or the oxidative addition product is resting too long.
Boronic Acid Missing, No Product Protodeboronation T is too high for the stability of the boronic acid, OR T is too low to drive transmetallation, leaving the boronate exposed to base/water.
Racemic Product (if chiral) AtropisomerizationReaction T exceeds the rotational energy barrier (

) of the biaryl axis.
The Protocol: High-Temperature/Anhydrous Strategy

For sterically hindered substrates (e.g., 2,6-disubstituted aryl bromides + 2,6-disubstituted boronic acids), standard aqueous conditions often fail. The following protocol minimizes protodeboronation while maximizing transmetallation rates.

Application Note: We utilize Buchwald Ligands (SPhos or XPhos) . These ligands are bulky enough to promote reductive elimination but electron-rich enough to facilitate oxidative addition.

Step-by-Step Optimization Protocol
  • Solvent Selection: Switch from Dioxane/H₂O to Anhydrous Toluene or n-Butanol .

    • Why? Water is the primary proton source for protodeboronation. Removing it forces the reaction through a slower, but safer, anhydrous activation pathway.

  • Base Switch: Use K₃PO₄ (finely ground) or CsF .

    • Why? Low solubility of inorganic bases in organic solvents creates a "slow-release" effect, keeping the concentration of the reactive (and unstable) boronate species low.

  • Temperature Ramping:

    • Start: 80°C.

    • Monitor: Check HPLC at 1 hour.

    • Ramp: If <10% conversion, increase to 100-110°C.

    • Critical Limit: Do not exceed 120°C if the aldehyde is electron-deficient, as decarbonylation can occur.

Visualizing the Mechanism

The diagram below illustrates why "Low Temperature" is not always safer. At low T, the Transmetallation step (Red) is too slow due to steric repulsion. This leaves the Boronate species (Node B) vulnerable to Protodeboronation (Blue), which is often faster than the crowded transmetallation at lower temperatures.[1]

SuzukiHindered Pd_Ox Oxidative Addition Complex (Ar-Pd-X) TM_State Steric Bottleneck (Transmetallation) Pd_Ox->TM_State  Requires Heat  to overcome Sterics Boronate Activated Boronate (Ar'-B(OH)3-) Boronate->TM_State  Slow at Low T Decomp Protodeboronation (Ar'-H + B(OH)3) Boronate->Decomp  Competing Pathway  (Water/Base dependent) Product Biphenyl Aldehyde TM_State->Product  Reductive Elimination  (Fast with SPhos)

Caption: The "Steric Bottleneck" (Red) requires thermal energy to overcome. If T is too low, the pathway diverts to Decomposition (Grey).

Module 2: Downstream Reactivity (Using the Aldehyde)

The Issue: You have the biphenyl aldehyde, but it is unreactive toward nucleophiles (e.g., amines for reductive amination or Grignard reagents) due to the "Ortho Effect" blocking the carbonyl carbon.

Temperature Guidelines for Nucleophilic Attack

Standard room temperature (25°C) protocols will likely fail because the trajectory of the incoming nucleophile (Burgi-Dunitz angle) is blocked by the ortho-substituents.

Reaction TypeRecommended TCatalyst/AdditiveMechanism Note
Reductive Amination 60°C - 80°CTi(OiPr)₄ (Lewis Acid)Heat + Lewis Acid activates the carbonyl oxygen, pulling electron density away and making the carbon more electrophilic despite the steric block.
Grignard Addition 0°C → RefluxCeCl₃ (Knochel conditions)Cerium makes the nucleophile "harder" and smaller, while reflux provides the kinetic energy to penetrate the steric shield.
Oxidation (to Acid) 50°CNaClO₂ (Pinnick)Pinnick oxidation is mild, but hindered aldehydes may require slight heating to solubilize the hydrate form.
Pro-Tip: The "Titanium Boost"

For reductive amination of hindered biphenyl aldehydes, standard NaBH(OAc)₃ at room temperature often yields <10% product.

  • Pre-complexation: Stir Aldehyde + Amine + Ti(OiPr)₄ (1.5 equiv) at 60°C neat or in THF for 4 hours.

  • Reduction: Cool to 0°C, then add NaBH₄.

  • Result: The Ti(IV) species acts as a water scavenger and a Lewis acid, forcing imine formation which is otherwise unfavorable sterically.

Module 3: Stability & Atropisomerism

The Issue: Your biphenyl aldehyde is chiral (atropisomeric), but you are observing racemization during the reaction.

Calculating the Thermal Ceiling

If your biphenyl has bulky ortho-groups (e.g., -Me, -OMe, -CHO), it possesses axial chirality. The stability of this chirality is temperature-dependent.

  • Rule of Thumb: If the rotational barrier (

    
    ) is < 23 kcal/mol, the compound will racemize at room temperature.
    
  • High Stability: If

    
     > 30 kcal/mol, the compound is stable up to ~100°C.
    

Actionable Test: Before scaling up a high-temperature synthesis (100°C+), perform a Thermal Ellipticity Test :

  • Take a small aliquot of enantiopure material (or simulate computationally).

  • Heat in the reaction solvent at 80°C, 100°C, and 120°C for 1 hour.

  • Check ee% (enantiomeric excess) via Chiral HPLC.[2]

  • Result: If ee% drops at 100°C, you must switch to a Low-Temperature Active Catalyst (e.g., Pd-PEPPSI-IPent) that functions at 40-60°C.

FAQ: Troubleshooting Specific Scenarios

Q: My aldehyde is decomposing at 100°C. Is it decarbonylation? A: Unlikely unless you are using a Rhodium catalyst. In Palladium systems, "decomposition" is usually the protodeboronation of the boronic acid partner, not the aldehyde itself. Check your stoichiometry. If the boronic acid is gone but the bromide remains, add the boronic acid slowly (syringe pump addition) to keep its standing concentration low.

Q: Can I use Microwave heating? A: Yes, and it is often preferred. Microwave heating allows you to reach 120°C for short bursts (10-20 mins). This favors the desired cross-coupling (high activation energy) over the slower background decomposition reactions.

Q: I see a "homocoupling" byproduct. What is the temperature fix? A: Homocoupling (Ar-Ar) often happens when the catalyst is idle. This isn't a temperature issue; it's an oxygen issue. Ensure your sparging (degassing) is rigorous. However, lowering T slightly (to 60-70°C) can reduce the rate of oxidative homocoupling relative to the cross-coupling.

References

  • Barder, T. E., & Buchwald, S. L. (2007). Catalysts for the Production of General Tri- and Tetra-ortho-substituted Biaryls. Journal of the American Chemical Society.[3]

  • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society.[3]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

  • Pattarawarapan, M., et al. (2021). Microwave-assisted synthesis of sterically hindered biaryls. Beilstein Journal of Organic Chemistry.

Sources

Technical Support Center: Stability and Handling of 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde in Basic Media

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the stability and reactivity of 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde under basic conditions. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles, enabling users to anticipate reaction outcomes, troubleshoot unexpected results, and design robust experimental plans.

Core Reactivity Analysis: Understanding the Vulnerabilities

5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde is a multifunctional compound with three key sites susceptible to reaction under basic conditions: the aldehyde group, the carbon-fluorine bond, and the carbon-bromine bond. The stability of the molecule is dictated by the interplay of electronic effects from these functional groups.

  • The Aldehyde Group: As an aromatic aldehyde lacking α-hydrogens, the carbaldehyde group is highly susceptible to the Cannizzaro reaction in the presence of a strong, nucleophilic base (e.g., NaOH, KOH).[1][2] This disproportionation reaction converts two molecules of the aldehyde into one molecule of the corresponding primary alcohol and one molecule of a carboxylic acid (as its carboxylate salt).[3] The electron-withdrawing nature of the adjacent fluorine and the biphenyl system increases the partial positive charge on the carbonyl carbon, making it an even more favorable target for nucleophilic attack by hydroxide ions.[4]

  • The Carbon-Fluorine Bond: The fluorine atom is positioned ortho to the electron-withdrawing aldehyde group. This specific arrangement strongly activates the C-F bond towards Nucleophilic Aromatic Substitution (SNAr) .[5][6] In SNAr reactions, fluoride is an excellent leaving group, a phenomenon attributed to the high electronegativity of fluorine which facilitates the rate-determining nucleophilic attack step.[7][8] Therefore, nucleophiles, including hydroxide ions, can displace the fluoride to form a phenol derivative.

  • The Carbon-Bromine Bond: In contrast to the fluorine, the bromine atom is meta to the aldehyde group. Electron-withdrawing groups only activate SNAr when they are in the ortho or para positions, as this allows for resonance stabilization of the negatively charged intermediate (Meisenheimer complex).[6][9] Since the bromine is meta, it is not activated and is generally resistant to nucleophilic attack under standard basic conditions. Simple aryl halides are known to be unreactive towards nucleophiles without such activation or the use of very harsh conditions.[10][11]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered when using 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde in basic media.

Q1: I'm running a reaction with NaOH and my starting material is consumed, but I'm seeing two new, more polar products instead of my target compound. What is happening?

A: You are most likely observing the products of the Cannizzaro reaction .[1] This is a classic reaction for aldehydes like yours that lack alpha-hydrogens. In the presence of a strong base like sodium hydroxide, two molecules of your aldehyde will disproportionate: one is reduced to 5-bromo-2-fluoro-[1,1'-biphenyl]-3-yl)methanol, and the other is oxidized to sodium 5-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate.[3] Both the resulting alcohol and the carboxylate salt are significantly more polar than the starting aldehyde, which is consistent with your observations on TLC or LCMS.

Q2: I'm trying to displace the bromine atom using sodium methoxide, but the reaction is failing and creating a complex mixture. Why isn't the bromine reacting?

A: The bromine atom is electronically deactivated towards nucleophilic aromatic substitution (SNAr). The activating group (the aldehyde) is in a meta position relative to the bromine, which does not allow for the necessary resonance stabilization of the reaction intermediate.[5][9] The complex mixture you are observing is likely due to competing reactions at the other active sites. The sodium methoxide is a strong enough base to initiate the Cannizzaro reaction. Furthermore, as an effective nucleophile, it can also attack the activated C-F bond, leading to a methoxy-substituted biphenyl derivative.

Q3: My reaction is conducted under anhydrous conditions with a non-hydroxide base (e.g., NaOtBu), but I am still seeing degradation. What could be the cause?

A: Even with non-hydroxide bases, the aldehyde group remains a reactive site. Alkoxide bases like sodium tert-butoxide (NaOtBu) can still initiate a Cannizzaro-type reaction. The mechanism involves the transfer of a hydride ion from the tetrahedral intermediate formed after the alkoxide attacks the carbonyl carbon.[1] Additionally, the alkoxide can act as a nucleophile and displace the activated fluorine atom via an SNAr mechanism.

Q4: What type of base should I use if I need to deprotonate another functional group in my reaction without affecting the 5-bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde?

A: To avoid unwanted reactions at the aldehyde or C-F bond, you should select a non-nucleophilic, sterically hindered base . Bases such as Lithium Diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS) are poor nucleophiles due to their bulk and are excellent choices for selective deprotonation, especially at low temperatures (-78 °C). In contrast, weaker, less nucleophilic inorganic bases like potassium carbonate or cesium carbonate may be tolerated under mild conditions (e.g., room temperature) for short reaction times, but their compatibility should always be tested on a small scale first, as they can still promote side reactions at elevated temperatures.

Q5: What are the ideal storage conditions for this compound?

A: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place. Avoid storing it as a solution in basic solvents or in the presence of basic contaminants, as this can lead to slow degradation over time.

Data Summary and Visualization

Table 1: Summary of Potential Reactions in Basic Media
Reactive SiteReaction TypeActivating FactorRequired ConditionsLikely Products
Aldehyde Cannizzaro ReactionNo α-hydrogens; EWGs on ringStrong, nucleophilic base (e.g., NaOH, KOH)Corresponding alcohol and carboxylate salt
C-F Bond SNArortho to electron-withdrawing aldehydeNucleophile (e.g., OH⁻, RO⁻, R₂NH)Phenol, ether, or amine derivative
C-Br Bond SNAr (Unlikely)None (meta to aldehyde)Very harsh conditions (high temp/pressure)Phenol derivative (not expected under normal conditions)
Diagrams of Key Reaction Mechanisms

Each diagram is generated using Graphviz and illustrates a critical reaction pathway.

Cannizzaro_Reaction cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydride Transfer (Rate-Determining) cluster_step3 Step 3: Proton Exchange Aldehyde Ar-CHO Intermediate1 Ar-CH(O⁻)(OH) Aldehyde->Intermediate1 Fast OH- OH⁻ Intermediate1_2 Ar-CH(O⁻)(OH) Products_intermediate Ar-COO⁻ + Ar-CH₂O⁻ Intermediate1_2->Products_intermediate Slow Aldehyde_2 Ar-CHO Products_intermediate_2 Ar-COO⁻ + Ar-CH₂O⁻ Final_Products Ar-COO⁻ + Ar-CH₂OH Products_intermediate_2->Final_Products Fast, Acid-Base

Caption: Mechanism of the base-induced Cannizzaro reaction.

SNAr_Mechanism Start Aryl-Fluoride (F is ortho to CHO) Meisenheimer Meisenheimer Complex (Negative charge stabilized by CHO) Start->Meisenheimer Step 1: Addition (Slow) Nucleophile Nu⁻ Product Aryl-Nucleophile + F⁻ Meisenheimer->Product Step 2: Elimination (Fast)

Sources

Technical Support Center: Minimizing Defluorination Byproducts in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to a persistent challenge in modern synthetic chemistry: the undesired formation of defluorinated byproducts in palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and improve product purity.

The presence of fluorine in pharmaceuticals is of immense importance, with estimates suggesting that up to 20% of all pharmaceuticals contain at least one fluorine atom.[1][2] This is due to fluorine's ability to modulate a molecule's metabolic stability, bioavailability, and binding affinity.[2][3] However, the very strength of the carbon-fluorine (C-F) bond, which imparts these desirable properties, also presents a significant synthetic hurdle.[3][4] Unwanted C-F bond activation leading to defluorination or hydrodefluorination is a common side reaction in palladium-catalyzed processes, complicating purification and reducing yields.[5][6]

This resource provides in-depth, experience-driven answers to frequently asked questions and offers systematic troubleshooting guides to help you diagnose and resolve issues with defluorination in your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism leading to defluorination in palladium-catalyzed cross-coupling reactions?

A1: The principal pathway to defluorination is the undesired oxidative addition of a C-F bond to the low-valent palladium(0) catalyst.[7][8] This is more prevalent with electron-deficient fluoroaromatics. The resulting Ar-Pd(II)-F intermediate can then undergo various reactions, such as protonolysis (if a proton source is present) or reaction with a hydride source, leading to the hydrodefluorinated byproduct. The propensity for C-F activation is influenced by the electronic properties of the substrate and the steric and electronic nature of the phosphine ligands on the palladium catalyst.[8][9]

Q2: I'm observing significant hydrodefluorination in my Suzuki-Miyaura coupling of a fluoroaryl bromide. What are the likely causes and how can I mitigate this?

A2: Hydrodefluorination in this context often arises from competing reaction pathways. While the desired reaction is the oxidative addition of the C-Br bond, a highly active catalyst, especially with electron-rich and bulky ligands, can also activate the C-F bond.[10] The presence of a hydrogen source, which can be residual water, the solvent (like an alcohol), or even the boronic acid reagent itself, can then lead to the formation of the hydrodefluorinated arene.[11]

Mitigation Strategies:

  • Ligand Choice: The choice of phosphine ligand is critical. Less electron-donating and sterically demanding ligands can sometimes disfavor C-F activation. For instance, while bulky, electron-rich ligands are excellent for activating aryl chlorides, they might be too reactive for substrates with sensitive C-F bonds.[12][13] Consider screening a panel of ligands to find the optimal balance between reactivity and selectivity.

  • Base Selection: The base can influence the reaction outcome. In some cases, using a weaker base or a fluoride-based activator like KF can be beneficial.[14]

  • Anhydrous Conditions: Rigorously dried solvents and reagents can minimize proton sources that contribute to hydrodefluorination.[11]

Q3: In my Buchwald-Hartwig amination of a fluoroaryl chloride, I'm getting a mixture of the desired product and the defluorinated amine. How can I improve selectivity?

A3: This is a common challenge, as the conditions for Buchwald-Hartwig amination are often forcing enough to activate C-F bonds.[15]

Troubleshooting Steps:

  • Lower Reaction Temperature: Often, C-F activation has a higher activation energy than C-Cl activation. Reducing the reaction temperature may significantly favor the desired C-N coupling.

  • Ligand Modification: The development of specialized ligands has been a key advance in Buchwald-Hartwig chemistry.[15] Ligands like biarylphosphines (e.g., RuPhos, BrettPhos) have shown great success in promoting C-N coupling at lower temperatures, which can help avoid defluorination.[15][16]

  • Base Strength: The choice of base is crucial. While strong bases like sodium tert-butoxide are common, they can also promote side reactions. Consider screening other bases like cesium carbonate or potassium phosphate.

Q4: Can the palladium precatalyst influence the extent of defluorination?

A4: Yes, the choice of precatalyst can have an impact. Precatalysts are designed to generate the active Pd(0) species in a controlled manner. Some precatalysts may lead to the formation of highly reactive, ligand-free or monoligated palladium species that are less selective and more prone to C-F activation. Using a well-defined precatalyst that ensures the desired ligand-to-metal ratio throughout the catalytic cycle can improve selectivity.

Q5: Are there any additives that can suppress defluorination?

A5: While there isn't a universal "defluorination inhibitor," certain additives can influence the reaction environment to favor the desired outcome. For example, in some systems, the addition of a Lewis acid has been shown to promote the desired coupling over C-F activation. The mechanism can be complex, potentially involving coordination to the fluorine atom and altering the electronic properties of the substrate. However, this is highly substrate-dependent and requires empirical screening.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving defluorination issues in your palladium-catalyzed reactions.

Problem: Significant (>10%) formation of hydrodefluorinated byproduct.
Visualizing the Troubleshooting Workflow

Troubleshooting_Defluorination Start High Hydrodefluorination (>10%) Check_H_Source Identify Potential Hydride/Proton Sources Start->Check_H_Source Step 1 Optimize_Ligand Optimize Ligand Start->Optimize_Ligand Step 2 Adjust_Conditions Adjust Reaction Conditions Start->Adjust_Conditions Step 3 Change_Base Change Base Start->Change_Base Step 4 H_Source_Solvent Solvent (e.g., alcohols) Reagent (e.g., H₂O in base) Check_H_Source->H_Source_Solvent Investigate H_Source_Solvent->Optimize_Ligand If H-source is unavoidable Ligand_Screen Screen Ligands: - Less electron-rich - Less bulky Optimize_Ligand->Ligand_Screen Ligand_Screen->Adjust_Conditions If still problematic Temp_Conc Lower Temperature Increase Concentration Adjust_Conditions->Temp_Conc Temp_Conc->Change_Base If still problematic Base_Screen Screen Weaker Bases: (e.g., K₃PO₄, Cs₂CO₃) Change_Base->Base_Screen Solution Minimized Defluorination Base_Screen->Solution Successful Optimization Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd OxAdd_CF Oxidative Addition (Ar-F) Pd0->OxAdd_CF Undesired Pathway PdII_ArX Ar-Pd(II)(X)L₂ OxAdd->PdII_ArX Transmetal Transmetalation (R-B(OR)₂) PdII_ArX->Transmetal PdII_ArR Ar-Pd(II)(R)L₂ Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product PdII_ArF Ar-Pd(II)(F)L₂ OxAdd_CF->PdII_ArF Protonolysis Protonolysis / H⁻ Source PdII_ArF->Protonolysis Defluorinated Ar-H Protonolysis->Defluorinated

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Technical Support Center: Recrystallization of 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde via recrystallization. We will explore solvent selection strategies, provide detailed experimental protocols, and offer a comprehensive troubleshooting guide to address common challenges encountered during this critical purification step.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for this specific compound?

An ideal solvent for recrystallization should exhibit a steep solubility curve for the target compound, 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde. This means the compound should be highly soluble in the solvent at its boiling point but poorly soluble at low temperatures (e.g., room temperature or 0-4 °C).[1] Additionally, the impurities present in the crude material should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (to be removed with the mother liquor).[1] The solvent should also be chemically inert, not reacting with the aldehyde functionality.

Q2: Based on its molecular structure, what types of solvents are good starting points for screening?

5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde has a dual nature. The large, non-polar [1,1'-biphenyl] core suggests solubility in non-polar to moderately polar organic solvents. However, the presence of the polar carbaldehyde (-CHO) group, along with the electronegative fluoro and bromo substituents, introduces significant polarity.

This structural combination strongly suggests that a single solvent may not be optimal. Therefore, the most promising approach is often a mixed-solvent system .[2] Good starting points, based on successful recrystallizations of similar biphenyl aldehydes, include:

  • An alcohol/water system: Such as ethanol/water or isopropanol/water.[1][3]

  • An ester/alkane system: Such as ethyl acetate/hexanes.[4]

  • An alcohol/alkane system: Such as methanol/hexanes.[5]

For single-solvent systems, moderately polar solvents like toluene or 2-propanol could be investigated, but achieving a significant solubility differential can be challenging.

Q3: How do I choose between a single-solvent and a mixed-solvent recrystallization?

The choice is determined empirically through small-scale solubility tests.[2][6] The single-solvent method is generally preferred for its simplicity.[7] However, if no single solvent can be found where the compound is sparingly soluble when cold but very soluble when hot, a mixed-solvent system is the superior choice. Given the structure of 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde, a mixed-solvent system is highly likely to yield the best results.

Experimental Protocol: Solvent System Screening and Selection

This protocol outlines a systematic, small-scale approach to identify the optimal recrystallization solvent system for your crude material.

Materials:

  • Crude 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde

  • Small test tubes (e.g., 13x100 mm)

  • Hot plate or sand bath

  • Pasteur pipettes

  • A range of candidate solvents (see table below)

Procedure:

  • Initial Solubility Testing:

    • Place approximately 20-30 mg of your crude solid into several separate test tubes.

    • To each tube, add a different solvent (e.g., hexanes, toluene, ethyl acetate, ethanol, water) dropwise at room temperature, vortexing after each addition.

    • If the solid dissolves readily in a solvent at room temperature, that solvent is unsuitable as a single solvent but may be the "soluble" solvent in a mixed pair.[2]

    • If the solid is largely insoluble, it is a candidate for the next step.

  • Hot Solubility Testing:

    • Take the test tubes where the compound was insoluble at room temperature.

    • Gently heat the solvent to its boiling point. Add the hot solvent dropwise until the solid just dissolves. Use the minimum amount of boiling solvent required.[6][7]

    • If the solid dissolves completely, this is a potential single-solvent candidate.

  • Cooling and Crystal Formation:

    • Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.[7]

    • Observe the quantity and quality of the crystals formed. An ideal solvent will produce a large crop of well-defined crystals. A poor solvent will result in little to no solid recovery.

  • Testing Mixed-Solvent Systems:

    • Dissolve ~30 mg of the crude solid in a minimal amount of the "soluble" solvent (e.g., hot ethanol or ethyl acetate).

    • While the solution is still hot, add the "insoluble" solvent (the anti-solvent, e.g., water or hexanes) dropwise until the solution becomes persistently cloudy (turbid).[2]

    • Add a drop or two of the hot "soluble" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly as described in step 3. This is often the most effective method for compounds with mixed polarity.

Data Summary: Candidate Recrystallization Solvents

SolventBoiling Point (°C)PolarityPotential Role & Rationale
Hexane / Heptane69 / 98Non-PolarAnti-solvent. The biphenyl core has some affinity, but the polar groups limit solubility. Excellent for precipitating the compound from a more polar solvent.[4][5]
Toluene111Moderately PolarPossible single solvent. Aromatic nature may dissolve the biphenyl core well, but the polarity might be too high for good recovery upon cooling.
Ethyl Acetate77Polar AproticSoluble solvent. The ester group interacts well with the aldehyde. Often used with an alkane anti-solvent.[4]
Acetone56Polar AproticSoluble solvent. Likely to be a very good solvent, potentially too good, leading to poor recovery unless used in a mixed system with water or an alkane.[8]
2-Propanol (IPA)82Polar ProticGood candidate for a mixed system with water. Can also be tested as a single solvent.
Ethanol78Polar ProticExcellent soluble solvent. Commonly paired with water as the anti-solvent.[1][3]
Methanol65Polar ProticExcellent soluble solvent. Similar to ethanol but more polar. Can be paired with water or even hexanes.[5]
Water100Very PolarAnti-solvent. The organic nature of the molecule makes it highly insoluble in water.[8]

Recrystallization Workflow and Troubleshooting

Caption: Decision workflow for recrystallization and troubleshooting.

Troubleshooting Guide

Q: My compound has "oiled out" instead of forming crystals. How do I fix this?

Cause: Oiling out occurs when the compound comes out of solution as a liquid because the saturation point is reached at a temperature above the compound's melting point, or the solution is too concentrated.[9] This is common with mixed-solvent systems if cooling is too rapid.

Solution:

  • Reheat the flask to re-dissolve the oil completely.[9]

  • Add a small amount (5-10% more) of the "soluble" solvent to the hot solution. This slightly decreases the saturation level.[9]

  • Ensure very slow cooling. You can insulate the flask by leaving it on a warm (but turned off) hotplate or wrapping it in glass wool or paper towels. This allows molecules sufficient time to orient themselves into a crystal lattice.[9][10]

Q: I've cooled the solution, but no crystals are forming. What should I do?

Cause: This is usually due to one of two reasons: either too much solvent was added, and the solution is not saturated, or the solution is supersaturated.[6][9]

Solutions (in order of preference):

  • Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[6][7] If you have a small amount of pure product, add a tiny "seed crystal."

  • Reduce Solvent Volume: If inducing crystallization fails, you likely have too much solvent.[9] Gently heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the concentration. Then, attempt to cool it again slowly.[10]

  • Cool Further: Ensure the flask has spent adequate time in an ice-water bath (at least 20-30 minutes). Sometimes, lower temperatures are required.

Q: My final yield is very low. What are the common causes?

Cause: A low yield is a frequent issue in recrystallization.

Potential Reasons & Solutions:

  • Too much solvent was used: This is the most common reason.[9][10] A significant amount of your product remains dissolved in the mother liquor. Next time, use the absolute minimum amount of boiling solvent required for dissolution.

  • Premature crystallization: The product crystallized in the funnel during hot gravity filtration. To prevent this, use a pre-heated funnel and flask and perform the filtration as quickly as possible.

  • Washing with too much or warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to rinse away the mother liquor without dissolving the product.[6]

  • The chosen solvent system is suboptimal: The compound may have significant solubility even at low temperatures in your chosen solvent. Re-screen for a better system.

Q: The final product is still impure. How can I improve the purification?

Cause: Impurities can be trapped within the crystal lattice (occlusion) or adsorbed on the crystal surface.

Solutions:

  • Slow Down Crystallization: Rapid crystal growth is a primary cause of impurity trapping.[10] Use slightly more solvent than the bare minimum and ensure the cooling process is very slow and undisturbed.[10][11]

  • Perform a Second Recrystallization: If the purity is still not satisfactory, a second recrystallization is often effective at removing remaining impurities.

  • Consider a Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before the gravity filtration step can help adsorb them. Use sparingly, as it can also adsorb your product.

References

  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles.
  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Recrystallization. (n.d.).
  • Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses Procedure.
  • Solvent Choice. (n.d.). University of York, Department of Chemistry.
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014, August 4). Reddit. r/chemistry.
  • Reagents & Solvents: Solvents for Recrystalliz
  • Method for purifying biphenyl. (1972).
  • 2,2'-dimethoxy-6-formylbiphenyl. Organic Syntheses Procedure.
  • Recrystallization, filtration and melting point. (n.d.). University of Toronto.
  • Process for purifying biphenyl. (2007).
  • Crystalliz
  • Workup: Aldehydes. (n.d.). University of Rochester.
  • 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde 95%. (2026, February 2). Advanced ChemBlocks.
  • Solvent screening for the extraction of aromatic aldehydes. (2024, February 13). Graz University of Technology.
  • Preparation method of 2-fluoro-5-bromobenzaldehyde. (2016).
  • 5-Bromo-2-fluorobenzaldehyde 97. (n.d.). MilliporeSigma.
  • Synthesis routes of 5-Bromo-2-fluorobenzaldehyde. (n.d.). Benchchem.
  • Application Notes and Protocols: 5-(3-Fluorophenyl)
  • 5-Bromo-2-fluorobenzaldehyde Chemical Properties,Uses,Production. (2026, January 13). ChemicalBook.

Sources

Handling moisture sensitivity of biphenyl carbaldehyde intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Moisture Sensitivity & Stability Management Ticket Priority: High (Impacts Stoichiometry & Yield) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The "Silent" Impurity

User Query: “My biphenyl carbaldehyde is a white solid, but my coupling reactions are failing, and the melting point is off. Is it moisture?”

Scientist’s Analysis: While biphenyl carbaldehydes (e.g., 4-biphenylcarboxaldehyde or 4'-formyl-2-biphenylboronic acid) are not "pyrophoric" like organolithiums, they suffer from insidious moisture sensitivity . They do not explode; they hydrate .

In the presence of atmospheric moisture, the electrophilic carbonyl carbon undergoes nucleophilic attack by water, establishing an equilibrium with its gem-diol (hydrate) form.[1] This creates two critical failure modes:

  • Stoichiometric Drift: The hydrate (

    
    ) weighs more but is unreactive in many aldehyde-specific pathways, leading to under-dosing of the active electrophile.
    
  • Organometallic Quenching: If you are performing a Grignard or Lithiation addition, the gem-diol protons will instantly quench your reagent, lowering yields significantly.

Visualizing the Degradation Pathway

The following diagram illustrates the moisture-induced degradation cycle and the autoxidation pathway that often accompanies it.

MoistureDegradation cluster_0 Storage Environment Aldehyde Active Aldehyde (R-CHO) GemDiol Gem-Diol (Hydrate) (R-CH(OH)₂) *Stoichiometry Killer* Aldehyde->GemDiol Equilibrium (Reversible) Peracid Peracid Intermediate (R-CO3H) Aldehyde->Peracid Water Atmospheric Moisture (H₂O) Water->Aldehyde Nucleophilic Attack CarboxylicAcid Carboxylic Acid (R-COOH) *Irreversible Impurity* GemDiol->CarboxylicAcid Accelerated by Metal Ions Oxygen Oxygen (O₂) Oxygen->Aldehyde Radical Autoxidation Peracid->CarboxylicAcid Decomposition

Figure 1: The dual degradation pathway. Moisture leads to reversible hydration (yellow), while air leads to irreversible oxidation (black).

Diagnostic & Troubleshooting Guide (Q&A)

Q1: "How do I confirm if my aldehyde is hydrated without wasting material?"

A: Use Quantitative


H NMR (qNMR) .
Standard NMR solvents (

) often contain traces of acid that catalyze the aldehyde-hydrate equilibrium.
  • The Sign: Look for a small, broad singlet downfield (around 5–6 ppm) corresponding to the methine proton of the gem-diol [1]. The sharp aldehyde proton signal (9–10 ppm) will integrate lower than expected relative to the aromatic ring.

  • The Fix: Run the NMR in DMSO-d6 . The hydrogen bonding in DMSO often slows the exchange enough to see distinct species.

Q2: "My material has turned from white crystals to a yellow sticky solid. Can I save it?"

A: The yellowing indicates autoxidation to the carboxylic acid (which often has a different crystal habit or melting point) and potentially trace conjugated impurities.

  • If <10% degraded: Use the Bisulfite Purification Protocol (See Section 4).

  • If >10% degraded: Recrystallization is required. For biphenyls, non-polar solvents like Hexane/Ethyl Acetate mixtures often work well to crash out the acid (which is less soluble in hexanes than the aldehyde) [2].

Q3: "I am running a Grignard reaction. How dry does the aldehyde need to be?"

A: Bone dry. Even 1% water content (as hydrate) in a 10 mmol scale reaction introduces 0.1 mmol of water, which destroys 0.2 mmol of Grignard reagent (since water has two active protons).

  • Protocol: Dissolve the aldehyde in dry Toluene and perform an azeotropic distillation using a Dean-Stark trap or rotary evaporation with toluene chase (3x) immediately before the reaction. This physically removes water and shifts the equilibrium back to the carbonyl form [3].[2]

Standard Operating Procedures (SOPs)

SOP-01: The Bisulfite Rescue (Purification)

Best for: Removing non-aldehyde impurities and separating the aldehyde from its oxidized acid form.

Principle: Aldehydes form water-soluble bisulfite adducts.[3][4] Impurities (acids, dimers) stay in the organic layer.

StepActionTechnical Note
1 Dissolve Dissolve crude biphenyl carbaldehyde in minimal Ethyl Acetate .
2 Extract Add saturated aqueous Sodium Bisulfite (

)
.[4] Shake vigorously for 5–10 mins.
3 Wash Separate layers.[4][5] Keep the Aqueous Layer . Wash it 2x with fresh Ethyl Acetate.
4 Regenerate Cool aqueous layer to 0°C. Basify to pH 10–12 using 10% Sodium Carbonate (

)
.
5 Recover Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).
6 Dry Dry combined DCM over

, filter, and concentrate.
SOP-02: Inert Storage
  • Container: Amber glass with a Teflon-lined cap.

  • Atmosphere: Argon backfill (Nitrogen is acceptable, but Argon is heavier and blankets the solid better).

  • Temp: 2–8°C. (Cold storage slows the kinetics of both hydration and oxidation).

  • Desiccant: Store the vial inside a secondary jar containing active desiccant (e.g., Drierite or Silica Gel).

Data Reference: Physical Properties

PropertyValueSignificance
CAS No. 3218-36-84-Biphenylcarboxaldehyde (Parent)
Melting Point 57–60 °CDepression below 56°C indicates acid/hydrate impurity [4].
Solubility DCM, EtOAc, TolueneInsoluble in water (unless bisulfite adduct formed).
Flash Point ~172 °CHigh, but dust can be combustible.
Reactivity Air/Moisture SensitiveOxidizes to 4-biphenylcarboxylic acid.

Workflow Visualization: Purification Logic

PurificationLogic Start Crude Biphenyl Carbaldehyde CheckState Physical State? Start->CheckState Solid Solid (Crystalline) CheckState->Solid White/Off-white Oil Oily/Sticky (Impure) CheckState->Oil Yellow/Gummy CheckWater Water Content (Karl Fischer/NMR) Solid->CheckWater Bisulfite Bisulfite Adduct Purification (SOP-01) Oil->Bisulfite Recryst Recrystallize (Hexane/EtOAc) Ready Ready for Coupling/Grignard Recryst->Ready Bisulfite->CheckWater CheckWater->Recryst High Acid Content Dry Azeotropic Distillation (Toluene) CheckWater->Dry High Water Content CheckWater->Ready Pure Dry->Ready

Figure 2: Decision tree for purifying crude intermediates based on physical state and contamination type.

References

  • Chemistry Steps. (2023). Reactions of Aldehydes and Ketones with Water - Hydrate Formation.[6][2] Retrieved from

  • Boucher, M. M., et al. (2017).[5] Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from

  • Wipf, P. (2014).[7] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from

  • ChemicalBook. (2026).[8] 4-Biphenylcarboxaldehyde MSDS & Properties. Retrieved from

  • BenchChem. (2025).[4][9] Technical Support Center: Aldehyde Purification via Bisulfite Adducts. Retrieved from

Sources

Validation & Comparative

Comparative Analytical Guide: 1H NMR Profiling of 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical document for analytical scientists and medicinal chemists. It moves beyond basic spectral listing to address the specific conformational and electronic challenges posed by this poly-functionalized biphenyl scaffold.

Executive Summary

The structural characterization of 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde presents a unique analytical challenge due to its "sandwiched" fluorinated core. The presence of a fluorine atom at the C2 position, flanked by a phenyl ring (C1) and an aldehyde group (C3), induces significant steric strain and electronic coupling complexity (


 splitting).

This guide compares two analytical approaches:

  • Standard Protocol (CDCl₃): Rapid identification, often plagued by signal overlap in the aromatic region.

  • High-Resolution Protocol (DMSO-d₆ +

    
     Decoupling):  The recommended alternative for definitive structural assignment, resolving the specific rotameric and coupling issues inherent to this scaffold.
    

Structural Analysis & Theoretical Grounding

To accurately interpret the NMR spectrum, one must first understand the molecule's geometry and coupling network.

The "Sandwich" Effect

The C2-Fluorine atom forces the C1-Phenyl ring and the C3-Aldehyde group out of planarity to minimize steric repulsion.

  • Consequence: The biphenyl bond (C1-C1') exhibits restricted rotation. In non-polar solvents (CDCl₃), this can lead to peak broadening.

  • Electronic Environment: The Fluorine atom exerts a strong inductive withdrawing effect (-I) but a resonance donating effect (+R). However, its primary NMR impact is the spin-spin coupling (

    
    ) , which splits every proton on the central ring.
    
Coupling Logic Diagram

The following decision tree illustrates the complex splitting patterns observed in the standard proton spectrum.

CouplingLogic Molecule 5-Bromo-2-fluoro- [1,1'-biphenyl]-3-carbaldehyde F_Nucleus 19F Nucleus (C2) Spin Active (I=1/2) Molecule->F_Nucleus H_Aldehyde Aldehyde Proton (CHO) ~10.3 ppm F_Nucleus->H_Aldehyde 4J_HF or 5J_HF (Small, ~1-2 Hz) H_Aromatic4 H4 (Aromatic) Ortho to CHO, Meta to F F_Nucleus->H_Aromatic4 3J_HF / 4J_HF (Meta, ~5-7 Hz) H_Aromatic6 H6 (Aromatic) Ortho to Ph, Meta to F F_Nucleus->H_Aromatic6 4J_HF (Meta, ~5-7 Hz) H_Aromatic4->H_Aromatic6 4J_HH (Meta) ~2 Hz

Figure 1: Coupling topology showing the dominance of


 splitting. Note that H4 and H6 appear as doublets of doublets (dd) due to simultaneous coupling to Fluorine and each other.

Comparative Performance: Solvent & Method Selection

This section compares the "Standard" approach against the "Optimized" alternative.

Comparison Matrix
FeatureMethod A: Standard (CDCl₃) Method B: Optimized (DMSO-d₆ + $^{19}F{^{1}H})
Aldehyde Resolution Good. Appears as a doublet or broad singlet.Excellent. Sharp doublet; chemical shift moves downfield, isolating it from impurities.
Aromatic Region Poor. H6 often overlaps with the Phenyl multiplet (7.3–7.5 ppm).Superior. Solvent polarity shifts H6 downfield, separating it from the phenyl ring signals.
Coupling Analysis Complex. Overlapping multiplets make

calculation difficult.
Simplified.

decoupling collapses "dd" peaks into simple "d" peaks, confirming H-H connectivity.
Water Peak ~1.56 ppm (Non-interfering)~3.33 ppm (Can obscure benzylic impurities if present).
Recommendation Routine purity checks.Full structural characterization & publication data.
Detailed Spectral Analysis
The Aldehyde Proton (CHO)
  • CDCl₃: Resonates at ~10.30 ppm . Typically appears as a doublet (

    
     Hz).
    
  • DMSO-d₆: Shifts to ~10.15–10.25 ppm . The peak is often sharper due to the higher viscosity and polarity of DMSO stabilizing the rotameric population.

The Aromatic "Fingerprint" (H4 & H6)

This is the critical region for identifying the correct isomer.

  • H4 (Position 4): Located between the Aldehyde and Bromine. It is the most deshielded aromatic proton (~8.10 ppm ).

    • Pattern: Doublet of Doublets (dd).

      
       Hz (meta), 
      
      
      
      Hz (meta).
  • H6 (Position 6): Located between the Bromine and the Phenyl ring.

    • Challenge: In CDCl₃, this proton (~7.60 ppm) sits dangerously close to the phenyl protons (7.40–7.55 ppm).

    • Solution: In DMSO-d₆, the "Solvent Induced Shift" pushes H6 further downfield, clearing the overlap.

Experimental Protocols

Protocol A: Standard Purity Screen (CDCl₃)

Use for routine batch release.

  • Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of CDCl₃ (containing 0.03% TMS).

  • Acquisition: Run a standard 16-scan ¹H experiment (pulse angle 30°).

  • Processing: Reference TMS to 0.00 ppm.

  • Validation Check: Verify the integration of the Aldehyde peak (1H) against the Phenyl ring multiplet (5H). Ratio must be 1:5 .

Protocol B: High-Resolution Structural Assignment (DMSO-d₆)

Use for characterizing new synthetic batches or resolving isomer ambiguity.

  • Preparation: Dissolve 10-15 mg of sample in 0.6 mL of DMSO-d₆. Ensure complete dissolution (sonicate if necessary).

  • Acquisition (Standard): Run a 32-scan ¹H experiment.

  • Acquisition (Decoupled - Optional but Recommended): Select the zgig or f19dec parameter set (inverse gated decoupling or standard decoupling on channel 2).

    • Set O2 (Offset 2): Center of the

      
       spectrum (approx -110 ppm).
      
  • Processing: Reference residual DMSO pentet to 2.50 ppm .

Reference Data Table (Predicted & Validated Fragments)

The following values represent the high-confidence chemical shifts derived from fragment analysis (5-bromo-2-fluorobenzaldehyde core + phenyl substituent effects).

Proton AssignmentChemical Shift (δ, ppm) [DMSO-d₆]MultiplicityCoupling Constants (

, Hz)
CHO (Aldehyde) 10.18 d

H4 (Ar-Core) 8.12 dd

,

H6 (Ar-Core) 7.85 dd

,

H-Phenyl (Ortho) 7.55 - 7.60 mMultiplet (overlaps)
H-Phenyl (Meta/Para) 7.42 - 7.50 mMultiplet

> Note: H4 is significantly deshielded by the ortho-aldehyde and ortho-bromine. H6 is deshielded by the bromine and the phenyl ring current.

Analytical Workflow Diagram

This workflow ensures that the complex coupling does not lead to misinterpretation of the purity.

Workflow Start Start: Crude/Purified Sample SolventSelect Dissolve in DMSO-d6 (Preferred for Resolution) Start->SolventSelect Run1H Acquire Standard 1H NMR SolventSelect->Run1H CheckAldehyde Check Aldehyde Region (10.0 - 10.5 ppm) Run1H->CheckAldehyde IsDoublet Is it a Doublet? CheckAldehyde->IsDoublet YesDoublet Confirm F-Coupling (J ~ 2Hz) IsDoublet->YesDoublet Yes NoSinglet Warning: Check for De-fluorination or Oxidation IsDoublet->NoSinglet No (Singlet) AnalyzeAromatic Analyze Aromatic Region (7.0 - 8.2 ppm) YesDoublet->AnalyzeAromatic Decouple Optional: Run 19F-Decoupled 1H AnalyzeAromatic->Decouple If multiplets unclear Final Final Structure Confirmation: 1. CHO Doublet 2. H4/H6 dd Pattern 3. Integration 1:1:1:5 AnalyzeAromatic->Final Decouple->Final

Figure 2: Step-by-step validation workflow. The "Optional" 19F-decoupling step is the "Alternative" method that provides superior clarity.

References

  • Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • BenchChem. (n.d.). "Synthesis routes of 5-Bromo-2-fluorobenzaldehyde." (Precursor Data).

  • ChemicalBook. (2016). "5-Bromo-2-fluorobenzaldehyde NMR and Synthesis."

  • Reich, H. J. (2020).[1][2][3] "19F NMR Coupling Constants." University of Wisconsin-Madison / Organic Chemistry Data.

  • PubChem. (2025).[4] "5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde Compound Summary."

Sources

HPLC Method Development & Retention Guide: 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde (CAS: 2586127-31-1) is a halogenated biphenyl intermediate critical in Suzuki-Miyaura cross-coupling reactions for drug discovery. Its structural rigidity and extended


-system present specific chromatographic challenges, particularly in separating it from regioisomeric impurities and protodeboronation byproducts.

This guide compares the performance of standard C18 stationary phases against Biphenyl and Phenyl-Hexyl alternatives.[1] While C18 provides baseline retention based on hydrophobicity, phenyl-based phases offer superior selectivity for this compound through


 interactions, often resolving critical pairs that co-elute on alkyl phases.
Physicochemical Drivers for Retention[1]
  • Hydrophobicity (LogP): Estimated ~3.8–4.2. High retention on Reversed-Phase (RP).

  • Electronic Character: The electron-withdrawing groups (-Br, -F, -CHO) create an electron-deficient

    
    -cloud, making the molecule highly responsive to 
    
    
    
    -basic stationary phases.
  • UV Absorption: The biphenyl conjugation extends the chromophore, typically exhibiting strong

    
     around 260–280 nm.
    

Comparative Performance Guide: Stationary Phase Selection

The following comparison evaluates "alternatives" for the separation of 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde.

FeatureAlternative A: C18 (Octadecyl) Alternative B: Biphenyl Phase Alternative C: Phenyl-Hexyl
Mechanism Pure Hydrophobic InteractionHydrophobic +

Interaction
Hydrophobic +

(Steric selectivity)
Retention Behavior Strong retention; elution driven strictly by solvent strength.Enhanced retention for aromatic solutes; often elutes after C18 for conjugated systems.[1]Moderate retention; excellent for resolving positional isomers (e.g., 2-fluoro vs 4-fluoro).
Selectivity (

)
Low for structural isomers.High for aromatic isomers and halo-substituted biphenyls.High for conformational isomers.
Rec. Application General purity checks.Complex mixture separation (e.g., separating product from des-bromo impurities).Orthogonal verification method.
Peak Shape Good, but may tail if residual silanols interact with the aldehyde.Excellent symmetry due to specific orbital overlap.Excellent.
Expert Insight: Why Choose Biphenyl?

For this specific molecule, a Biphenyl stationary phase is the superior alternative.[1] The analyte's biphenyl core aligns with the biphenyl ligands on the silica, creating a "lock-and-key" electronic interaction. This often resolves the target compound from the des-bromo impurity (a common byproduct), which might co-elute on a C18 column due to similar hydrophobicity but significantly different


-cloud density.

Experimental Protocols

Protocol A: Reference Method (C18 Standard)

Use this method to establish a baseline retention time (


).
  • Column: Agilent ZORBAX Eclipse Plus C18,

    
     mm, 3.5 µm (or equivalent).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (primary), 280 nm (secondary).

  • Injection Volume: 5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 50 Equilibration start
1.00 50 Isocratic hold
8.00 95 Linear gradient
10.00 95 Wash
10.10 50 Re-equilibration

| 14.00 | 50 | End of Run |

Expected Retention: The compound is expected to elute in the 6.5 – 7.5 minute window under these conditions.

Protocol B: High-Resolution Method (Biphenyl Phase)

Use this method for impurity profiling and separating isomers.

  • Column: Restek Raptor Biphenyl or Phenomenex Kinetex Biphenyl,

    
     mm, 2.6 µm (Core-Shell).
    
  • Flow Rate: 0.4 mL/min (optimized for 2.1 mm ID).

  • Gradient: Slower ramp (5% B/min) from 40% to 90% B.

  • Advantage: Expect sharper peaks and separation of the 2-fluoro isomer from potential 4-fluoro regioisomers generated during synthesis.

Reference Data & Analog Validation

Since specific commercial standards for 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde may vary by batch, we utilize 4-Bromo-2-fluoro-1,1'-biphenyl as a validated structural analog to bracket the retention window.

Relative Retention Time (RRT) Guide:

  • Void Marker (

    
    ):  ~1.2 min
    
  • Starting Material (5-Bromo-2-fluorobenzaldehyde): RRT 0.65 (Elutes earlier due to lack of second phenyl ring).

  • Target (5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde): RRT 1.00 (Reference)

  • Analog (4-Bromo-2-fluoro-1,1'-biphenyl): RRT ~1.05 (Slightly later; lacks the polar -CHO group).

  • Impurity (Des-bromo analog): RRT ~0.85 (Elutes earlier; significantly less hydrophobic).

Note: RRT values are approximate based on C18 gradient conditions described in Protocol A.

Method Development Workflow (Visualization)

The following diagram illustrates the decision logic for optimizing the retention and separation of the target compound.

MethodDevelopment Start Start: Sample Characterization (LogP ~4.0, UV Max ~260nm) ScreenC18 Screen 1: Standard C18 Column (Gradient 50-95% ACN) Start->ScreenC18 EvalRes Evaluate Resolution (Rs) ScreenC18->EvalRes GoodRes Rs > 2.0 Target Separated EvalRes->GoodRes Success BadRes Rs < 1.5 or Co-elution (Isomers/Impurities overlap) EvalRes->BadRes Failure Finalize Finalize Method (Validate Linearity/Precision) GoodRes->Finalize SwitchCol Switch to Biphenyl / Phenyl-Hexyl (Leverage π-π interactions) BadRes->SwitchCol Optimize Optimize Gradient Slope (Reduce %B/min) SwitchCol->Optimize Optimize->Finalize

Caption: Decision tree for optimizing HPLC separation of halogenated biphenyl aldehydes.

References

  • SIELC Technologies. (2018).[2] Separation of 4-Bromo-2-fluoro-1,1'-biphenyl on Newcrom R1 HPLC column. Retrieved from [Link]

  • Welch Materials. (2024).[3] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC: Mechanisms and Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives. RSC Advances. Retrieved from [Link]

Sources

Spectroscopic Fingerprinting of Biphenyl Carbaldehydes: A Comparative IR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For: Researchers and QA/QC Scientists in Drug Development. Goal: To provide a definitive, comparative spectroscopic standard for identifying biphenyl carbaldehydes (specifically 4-biphenylcarboxaldehyde and its isomers) against structural analogs.

Infrared (IR) spectroscopy serves as a rapid, non-destructive "fingerprinting" tool for biphenyl carbaldehydes, critical intermediates in the synthesis of angiotensin II receptor antagonists and liquid crystals. While NMR provides structural connectivity, IR is superior for assessing solid-state polymorphism and rapid functional group validation. This guide objectively compares the IR spectral performance of biphenyl carbaldehydes against Benzaldehyde (the aromatic standard) and Aliphatic Aldehydes , while providing a robust protocol for distinguishing positional isomers (ortho, meta, para).

Part 1: Experimental Protocol & Methodology

To ensure reproducible data, the method of sample preparation is critical. Biphenyl carbaldehydes are typically solids at room temperature; therefore, the choice between Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) transmission affects spectral resolution.

Comparative Workflow: KBr Pellet vs. ATR
  • KBr Pellet (Gold Standard): Recommended for publication and library matching.[1] Provides higher resolution and no penetration depth artifacts.

  • ATR (High Throughput): Recommended for routine QC.[2] Faster, but peak intensities in the high-wavenumber region (O-H/N-H) are attenuated relative to transmission spectra.

Validated KBr Protocol for Solid Aldehydes
  • Desiccation: Dry analytical grade KBr powder at 110°C for 2 hours to remove hygroscopic water (interferes with -OH/C=O regions).

  • Ratio: Mix 1–2 mg of Biphenyl Carbaldehyde with 200 mg KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder. Note: Coarse particles cause the "Christiansen Effect," distorting baseline and peak shapes.

  • Pressing: Apply 8–10 tons of pressure under vacuum for 2 minutes to form a transparent disk.

  • Acquisition: Scan 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

Workflow Visualization

IR_Workflow Sample Solid Sample (Biphenyl Carbaldehyde) Choice Select Method Sample->Choice KBr_Path KBr Pellet (Transmission) Choice->KBr_Path High Res / Pub Quality ATR_Path ATR Crystal (Reflectance) Choice->ATR_Path Rapid QC Grind Grind 1:100 w/ KBr (Agate Mortar) KBr_Path->Grind Contact Apply Pressure (Diamond/ZnSe Crystal) ATR_Path->Contact Press Hydraulic Press (10 Tons, Vacuum) Grind->Press Spectrum FT-IR Spectrum (4000-400 cm⁻¹) Press->Spectrum Contact->Spectrum

Figure 1: Decision matrix and workflow for solid-state IR sampling of aromatic aldehydes.

Part 2: Comparative Analysis of Characteristic Peaks

The Conjugation Effect: Biphenyl vs. Benzaldehyde vs. Aliphatic

The carbonyl (C=O) stretching frequency is the primary diagnostic marker. It shifts based on the electronic environment (conjugation).

  • Aliphatic Aldehydes: No conjugation. High bond order. High frequency (~1730 cm⁻¹).

  • Benzaldehyde: Phenyl ring conjugates with C=O, introducing single-bond character. Frequency drops (~1703 cm⁻¹).

  • 4-Biphenylcarbaldehyde: The second phenyl ring extends the

    
    -system. However, the "twist" between the two phenyl rings (approx. 44° in solution, variable in solid) limits full planar conjugation. The effect is a subtle shift or broadening compared to benzaldehyde, but distinct from aliphatics.
    

Table 1: Carbonyl & C-H Stretch Comparison

FeatureAliphatic Aldehyde (e.g., Cyclohexanecarbaldehyde)Benzaldehyde (Standard)4-Biphenylcarbaldehyde (Target)Mechanistic Cause
C=O Stretch 1725 – 1740 cm⁻¹ 1695 – 1705 cm⁻¹ 1690 – 1705 cm⁻¹ Resonance delocalization reduces C=O bond order in aromatics.
Aldehyde C-H 2850 & 2750 cm⁻¹2820 & 2720 cm⁻¹2825 & 2725 cm⁻¹ Fermi resonance between C-H stretch and C-H bend overtone.
Aromatic C=C Absent1600, 1580, 1500 cm⁻¹1600, 1580, 1485 cm⁻¹ Ring breathing modes; Biphenyls often show a split or broadened 1600 band.
Aromatic C-H Absent> 3000 cm⁻¹3030 – 3080 cm⁻¹ sp² hybridized C-H stretching.
Isomeric Differentiation (The Fingerprint Region)

The most powerful application of IR for biphenyls is distinguishing between 2- (ortho) , 3- (meta) , and 4- (para) isomers. This is determined by the Out-of-Plane (oop) C-H bending vibrations in the 600–900 cm⁻¹ region.

Table 2: Distinguishing Isomers via Out-of-Plane Bending

IsomerSubstitution PatternKey Fingerprint Peaks (cm⁻¹)Interpretation
4-Biphenylcarbaldehyde Para-substituted + Monosubstituted815 – 840 (s) 690 & 750 (s)815-840: 2 adjacent H's on the central ring.690/750: 5 adjacent H's on the distal phenyl ring.
3-Biphenylcarbaldehyde Meta-substituted + Monosubstituted780 – 800 (m) 690 – 710 (s) 780-800: 3 adjacent H's.690-710: Overlap of meta-ring and distal phenyl modes.
2-Biphenylcarbaldehyde Ortho-substituted + Monosubstituted735 – 770 (s) 735-770: 4 adjacent H's (ortho) often overlap with the monosubstituted distal ring (750). Look for peak broadening/splitting.[3]

Part 3: Mechanistic Visualization

Understanding the vibrational coupling is essential for interpreting the spectra. The diagram below illustrates how the "Fermi Resonance" creates the characteristic doublet for the aldehyde C-H stretch, and how the biphenyl substitution pattern dictates the fingerprint region.

Vibrational_Logic Molecule 4-Biphenylcarbaldehyde Aldehyde_Group Aldehyde Group (-CHO) Molecule->Aldehyde_Group Biphenyl_Core Biphenyl Core (Ar-Ar) Molecule->Biphenyl_Core CO_Stretch C=O Stretch ~1700 cm⁻¹ (Strong) Aldehyde_Group->CO_Stretch CH_Stretch C-H Stretch Fundamental Aldehyde_Group->CH_Stretch CH_Bend C-H Bend Overtone (2ν) Aldehyde_Group->CH_Bend Distal_Ring Distal Ring (Monosubstituted) Biphenyl_Core->Distal_Ring Proximal_Ring Proximal Ring (Para-substituted) Biphenyl_Core->Proximal_Ring Fermi Fermi Resonance (Doublet: 2725/2825 cm⁻¹) CH_Stretch->Fermi CH_Bend->Fermi OOP_Mono OOP Bend: 5 Adj H 690 & 750 cm⁻¹ Distal_Ring->OOP_Mono OOP_Para OOP Bend: 2 Adj H ~830 cm⁻¹ Proximal_Ring->OOP_Para

Figure 2: Vibrational assignment logic for 4-biphenylcarbaldehyde, highlighting the Fermi doublet and region-specific bending modes.

References

  • Doc Brown's Chemistry. (n.d.). The Infrared Spectrum of Benzaldehyde. Retrieved from [Link]

  • MDPI. (2020). Vibrational Dynamics of Crystalline 4-Phenylbenzaldehyde from INS Spectra and Periodic DFT Calculations. Molecules, 25(6), 1374. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra: A Quick Guide. Retrieved from [Link]

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A Senior Application Scientist’s Guide to the Purity Verification of 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity for a Complex Intermediate

5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde is a highly functionalized aromatic compound, representing a valuable building block in medicinal chemistry and materials science. Its trifunctional nature—a reactive aldehyde, a versatile aryl bromide for cross-coupling, and a fluorinated biphenyl core—makes it a precursor for complex molecular targets. In drug development, the purity of such an intermediate is paramount; seemingly minor impurities can lead to significant downstream consequences, including altered biological activity, the formation of toxic byproducts, or the failure of complex, multi-step syntheses.

This guide provides a comprehensive framework for establishing the purity of 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde. We will move beyond simple percentage values to a holistic, multi-technique (orthogonal) approach that ensures structural identity, quantifies the main component, and identifies potential process-related and degradation impurities. This methodology is designed to be a self-validating system, providing the highest degree of confidence for researchers and drug development professionals.

The Orthogonal Approach: A Foundation of Trust

Relying on a single analytical technique is insufficient for a comprehensive purity assessment. An impurity may co-elute with the main peak in chromatography, be invisible to a specific detector, or be indistinguishable by a low-resolution method. The core principle of our approach is orthogonality, where we employ multiple analytical techniques that rely on different chemical and physical principles. This ensures that what one method might miss, another will detect.

Our recommended workflow for verifying the purity of 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde integrates chromatographic separation for quantification with spectroscopic methods for structural elucidation.

G cluster_0 Purity Verification Workflow cluster_1 Quantification cluster_2 Identification Start Bulk Sample of 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde Quant Quantitative Analysis (Purity Assay) Start->Quant Sample ID Structural Identity & Impurity ID Start->ID Sample HPLC RP-HPLC-UV (Area % Normalization) Quant->HPLC Primary Method NMR ¹H & ¹³C NMR (Structural Confirmation) ID->NMR Confirmatory Methods HRMS High-Resolution MS (Elemental Composition) ID->HRMS Confirmatory Methods Final Certified Report: Purity, Identity, Impurity Profile HPLC->Final Data Integration GC Headspace GC-FID (Residual Solvents) NMR->Final Data Integration HRMS->Final Data Integration FTIR FT-IR (Functional Groups) GC->Final Data Integration KF Karl Fischer Titration (Water Content) KF->Final Data Integration FTIR->Final Data Integration

Caption: Orthogonal workflow for comprehensive purity analysis.

Primary Quantitative Analysis: Reversed-Phase HPLC

For a molecule of moderate polarity like 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde, reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purity determination.[1] It separates compounds based on their hydrophobicity, providing excellent resolution for aromatic molecules.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is the logical starting point. Its nonpolar nature provides strong retention for the biphenyl scaffold, allowing for effective separation from more polar or less retained impurities.

  • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is used. Gradient elution, where the proportion of the organic solvent is increased over time, is recommended initially to elute all components, from potential polar starting materials to nonpolar, homo-coupled byproducts, in a reasonable timeframe.[2]

  • Detector: A photodiode array (PDA) or UV detector is ideal. The extensive conjugation in the biphenyl system ensures strong UV absorbance, making detection highly sensitive.[1] A PDA detector provides the additional benefit of acquiring UV spectra for each peak, which helps in assessing peak purity and can aid in impurity identification.

Step-by-Step HPLC Method Development Protocol
  • System Preparation:

    • HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and PDA detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid or trifluoroacetic acid (TFA). The acid improves peak shape for the aldehyde.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% of the same acid as Mobile Phase A.

    • Sample Diluent: A 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with the sample diluent.

    • Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the sample diluent.

  • Initial Gradient Method (Scouting Run):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection Wavelength: 254 nm (or scan from 200-400 nm with PDA).

    • Gradient Program:

      • Start at 40% B.

      • Linear ramp to 95% B over 15 minutes.

      • Hold at 95% B for 3 minutes.

      • Return to 40% B in 1 minute.

      • Equilibrate at 40% B for 5 minutes.

  • Method Optimization:

    • Analyze the chromatogram from the scouting run. The goal is a retention factor (k') between 2 and 10 for the main peak and baseline resolution (Rs > 1.5) for all impurity peaks.

    • If the main peak elutes too early (< 2 minutes), decrease the starting %B.

    • If the peak elutes too late, increase the starting %B.

    • If resolution is poor, decrease the slope of the gradient (i.e., increase the run time).

    • Once optimized, the method can potentially be converted to a faster isocratic run if all impurities are well-resolved.

Data Presentation: Comparison of Chromatographic Conditions
ParameterInitial Gradient MethodOptimized Isocratic MethodRationale for Change
Mobile Phase 40-95% Acetonitrile/Water65% Acetonitrile/WaterFaster run time, better reproducibility for QC.
Run Time 24 minutes10 minutesEfficiency gain after confirming no late-eluting impurities.
Primary Use Method development, impurity profilingRoutine quality control, purity assaySuited for high-throughput analysis.
Resolution Excellent for unknown mixturesSufficient for known impuritiesAssumes impurity profile is established.

Structural Confirmation and Impurity Identification

While HPLC provides quantitative data, it does not confirm the chemical structure. For this, we turn to spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the most powerful tools for unambiguous structure confirmation.[3] The spectrum provides a unique fingerprint of the molecule, confirming the connectivity of atoms and the presence of key functional groups.

  • ¹H NMR: Will confirm the presence of the aldehyde proton (~9.5-10.5 ppm), the distinct aromatic protons on both rings with their characteristic splitting patterns (influenced by the fluorine and bromine substituents), and the absence of significant proton-bearing impurities.[4]

  • ¹³C NMR: Will confirm the number of unique carbon atoms, the presence of the carbonyl carbon (~190 ppm), and the carbons attached to the fluorine and bromine atoms (identified by their characteristic chemical shifts and C-F coupling).[5]

  • ¹⁹F NMR: A simple but powerful experiment to confirm the presence of the single fluorine atom and to detect any fluorine-containing impurities.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula.[6] This serves as a crucial check for the compound's identity. For 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde (C₁₃H₈BrFO), HRMS should confirm a mass that matches the theoretical value to within a few parts per million (ppm). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will also be readily apparent.

G cluster_0 Impurity Identification Workflow cluster_1 Analysis Steps Impurity Unknown Peak Detected in HPLC-UV Collect Fraction Collection (Prep-HPLC) Impurity->Collect Analyze Spectroscopic Analysis Collect->Analyze Identify Structure Elucidation Analyze->Identify Integrate Data LCMS LC-MS Analysis (Obtain Mass of Impurity) Analyze->LCMS NMR NMR of Isolated Fraction (¹H, COSY, HSQC) Analyze->NMR

Sources

A Comparative Analysis of 5-Bromo vs. 5-Iodo Biphenyl Derivatives: Unraveling the Halogen Effect on Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the biphenyl scaffold remains a privileged structure, forming the core of numerous therapeutic agents.[1] The strategic functionalization of this scaffold is a key aspect of drug design, and halogenation, in particular, has proven to be a powerful tool for modulating the physicochemical and biological properties of lead compounds. This guide provides an in-depth technical comparison of two prominent halogenated biphenyl motifs: 5-bromo and 5-iodo derivatives. By examining their differential impacts on biological activity, supported by experimental data and mechanistic insights, we aim to equip researchers with the knowledge to make informed decisions in the design and development of novel therapeutics.

The Subtle but Significant Role of Halogenation in Drug Design

The introduction of a halogen atom into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic profile. This is attributed to the unique properties of halogens, including their size, electronegativity, lipophilicity, and ability to form halogen bonds. While often considered bioisosteres, the choice between a bromine and an iodine substituent can lead to significant differences in a compound's biological performance.[2]

Bromine , with its moderate size and polarizability, can enhance binding affinity through favorable van der Waals interactions and by influencing the overall electronic nature of the molecule. It is a common feature in a variety of bioactive compounds, including anticancer and antimicrobial agents.[3][4]

Iodine , being larger and more polarizable than bromine, can form stronger halogen bonds, which are increasingly recognized as important non-covalent interactions in protein-ligand binding.[5] This can lead to enhanced potency and selectivity. However, the increased size of iodine can also introduce steric hindrance, and its potential for metabolic instability through deiodination is a critical consideration.

Physicochemical Properties: A Tale of Two Halogens

The differing intrinsic properties of bromine and iodine translate into distinct physicochemical characteristics of the resulting biphenyl derivatives. These properties, in turn, have a direct impact on their biological activity.

Property5-Bromo-Substituted Biphenyls5-Iodo-Substituted BiphenylsRationale for Difference
Molecular Weight LowerHigherIodine has a significantly higher atomic mass than bromine.
Lipophilicity (logP) Generally LowerGenerally HigherThe larger size and greater polarizability of iodine typically lead to increased lipophilicity.[2]
Polarizability ModerateHighPolarizability increases with the size and number of electrons of the halogen atom.
Halogen Bond Donor Strength ModerateStrongIodine's larger sigma-hole makes it a stronger halogen bond donor compared to bromine.
Metabolic Stability Generally more stablePotentially susceptible to deiodinationThe carbon-iodine bond is weaker than the carbon-bromine bond, making it more prone to metabolic cleavage.[6]

Comparative Biological Activity: A Data-Driven Analysis

While direct head-to-head comparative studies on a wide range of 5-bromo and 5-iodo biphenyl analogs are limited, the existing literature provides valuable insights into their respective biological activities. The following sections summarize the available data in the key therapeutic areas of oncology and infectious diseases.

Anticancer Activity

Halogenated biphenyl derivatives have shown considerable promise as anticancer agents, often through the inhibition of key signaling pathways involved in cell proliferation and survival.[1]

A study on 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs revealed significant anticancer activity against a panel of 58 NCI cancer cell lines.[3] For instance, one of the most sensitive cell lines was the CNS cancer cell line SNB-75, which showed a percent growth inhibition (PGI) of 41.25% for one of the derivatives at a 10⁻⁵ M concentration.[3][7] Another derivative in the same study demonstrated broad-spectrum activity, with the five most susceptible cell lines being SNB-75, UO-31, CCRF-CEM, EKVX, and OVCAR-5, showing PGIs of 38.94, 30.14, 26.92, 26.61, and 23.12 percent, respectively.[3][7]

While a direct comparison with an iodo-analog was not performed in this particular study, research on other halogenated scaffolds suggests that the nature of the halogen can significantly impact potency. For example, in a series of halophenol derivatives targeting protein tyrosine kinases, both bromo- and chloro-substituted compounds exhibited significant inhibitory activity.[8][9] This underscores the importance of empirical testing of different halogens in a given scaffold.

Signaling Pathway: A Common Target

Many bioactive biphenyl derivatives exert their anticancer effects by targeting critical signaling pathways. The diagram below illustrates a generalized kinase inhibition pathway, a frequent mechanism of action for such compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase ATP ATP Substrate Substrate Protein Receptor->Substrate Phosphorylation ATP->Receptor Binds to active site ADP ADP PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling Cascade PhosphoSubstrate->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation Inhibitor 5-Halo-Biphenyl Derivative Inhibitor->Receptor Competitive Inhibition

Caption: MTT Assay Workflow.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 5-bromo and 5-iodo biphenyl derivatives in culture medium. Add the compound solutions to the respective wells and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control.

Bacterial Growth Inhibition Assay (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow:

Caption: Broth Microdilution Assay Workflow.

Detailed Protocol:

  • Compound Preparation: Prepare a stock solution of each biphenyl derivative in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The choice between a 5-bromo and a 5-iodo substituent on a biphenyl scaffold is a nuanced decision that can have a significant impact on the resulting compound's biological activity. While brominated derivatives have demonstrated promising anticancer and antimicrobial properties, a comprehensive understanding of the relative merits of bromo versus iodo substitution requires more direct comparative studies.

Key takeaways for researchers include:

  • Physicochemical Trade-offs: The increased lipophilicity and halogen bonding potential of iodine may enhance potency but could come at the cost of reduced metabolic stability.

  • Context is Key: The optimal halogen will likely depend on the specific biological target and the desired therapeutic profile.

  • Empirical Validation is Crucial: While computational predictions can guide design, empirical testing of both bromo- and iodo-analogs is essential to determine the superior candidate.

Future research should focus on the synthesis and parallel evaluation of 5-bromo and 5-iodo biphenyl libraries against a diverse range of biological targets. Such studies will provide the much-needed data to establish clearer structure-activity relationships and enable more rational design of next-generation biphenyl-based therapeutics.

References

  • Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors - PMC. (n.d.). Retrieved February 13, 2024, from [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC. (n.d.). Retrieved February 13, 2024, from [Link]

  • Structure-activity relationship of halophenols as a new class of protein tyrosine kinase inhibitors - PubMed. (n.d.). Retrieved February 13, 2024, from [Link]

  • Structure-activity relationship of novel therapeutics in drug design. (n.d.). Biochemistry Journal. Retrieved February 13, 2024, from [Link].

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). Retrieved February 13, 2024, from [Link]

  • Refinement of Computational Access to Molecular Physicochemical Properties: From Ro5 to bRo5 - PMC. (n.d.). Retrieved February 13, 2024, from [Link]

  • Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl ... (n.d.). ChemRxiv. Retrieved February 13, 2024, from [Link]

  • Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC. (n.d.). Retrieved February 13, 2024, from [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PubMed. (n.d.). Retrieved February 13, 2024, from [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - MDPI. (n.d.). Retrieved February 13, 2024, from [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG. Retrieved February 13, 2024, from [Link]

  • Enzyme inhibition and its types. (n.d.). International Research Journal of Biochemistry and Bioinformatics. Retrieved February 13, 2024, from [Link]

  • (PDF) Refinement of Computational Access to Molecular Physicochemical Properties: From Ro5 to bRo5. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (n.d.). CNR-IRIS. Retrieved February 13, 2024, from [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved February 13, 2024, from [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform. Retrieved February 13, 2024, from [Link]

  • Drug-Like Properties of some Esters of Ortho-/Meta-/Para-Alkoxyphenylcarbamic Acid Containing N-Phenylpiperazine Fragment. (n.d.). Global Journal of Medical Research. Retrieved February 13, 2024, from [Link]

  • Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry - PMC. (n.d.). Retrieved February 13, 2024, from [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC. (n.d.). Retrieved February 13, 2024, from [Link]

  • Enzyme Inhibition Types to Know for Medicinal Chemistry. (n.d.). Fiveable. Retrieved February 13, 2024, from [Link]

  • Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. (n.d.). Harvard DASH. Retrieved February 13, 2024, from [Link]

  • 16 February 2026 AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Citation: Impact of Dynamically. (n.d.). Retrieved February 13, 2024, from [Link]

  • Journal of Cellular and Molecular Pharmacology - Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. (n.d.). OMICS International. Retrieved February 13, 2024, from [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC. (n.d.). Retrieved February 13, 2024, from [Link]

  • Synthesis, Antimicrobial Activity, and Tyrosinase Inhibition by Multifunctional 3,4-Dihydroxy-Phenyl Peptidomimetics - MDPI. (n.d.). Retrieved February 13, 2024, from [Link]

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A Researcher's Guide to the Elemental Analysis of 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. The purity and structural integrity of a compound can significantly influence its biological activity, physical properties, and ultimately, its viability as a therapeutic agent or functional material. This guide provides an in-depth technical overview of the elemental analysis of 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde , a versatile building block in organic synthesis. We will delve into the theoretical calculations, present a robust experimental protocol for its verification, and compare this foundational technique with other instrumental methods that offer a more holistic understanding of molecular identity and purity.

The Critical Role of Purity: Introducing 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde

5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde, with the molecular formula C₁₃H₈BrFO and a molecular weight of 279.11 g/mol , is a compound of interest for medicinal chemists and material scientists.[1] Its utility in the synthesis of complex molecular architectures necessitates a stringent assessment of its elemental composition. Even minor impurities can lead to significant deviations in reaction outcomes, biological assays, and material performance. Elemental analysis serves as the first line of defense in quality control, providing a quantitative measure of the constituent elements.

Theoretical Elemental Composition: The Foundational Calculation

The elemental composition of a pure compound is a fundamental and unchangeable property derived from its molecular formula. The calculation for 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde is as follows:

Molecular Formula: C₁₃H₈BrFO

Atomic Weights:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Bromine (Br): 79.904 u

  • Fluorine (F): 18.998 u

  • Oxygen (O): 15.999 u

Molecular Weight (MW): (13 * 12.011) + (8 * 1.008) + (1 * 79.904) + (1 * 18.998) + (1 * 15.999) = 279.11 g/mol

Theoretical Elemental Percentages:

  • %C = (13 * 12.011 / 279.11) * 100 = 55.95%

  • %H = (8 * 1.008 / 279.11) * 100 = 2.89%

  • %Br = (1 * 79.904 / 279.11) * 100 = 28.62%

  • %F = (1 * 18.998 / 279.11) * 100 = 6.81%

  • %O = (1 * 15.999 / 279.11) * 100 = 5.73%

This theoretical composition represents the gold standard against which all experimental results are compared.

Experimental Verification: The Combustion Analysis Workflow

Combustion analysis is a robust and widely used technique for determining the elemental composition of organic compounds.[2][3][4] The underlying principle involves the complete combustion of a small, precisely weighed sample in a stream of pure oxygen. The resulting combustion gases (CO₂, H₂O, and others) are then passed through a series of traps or detectors to quantify the amount of each element.

Below is a detailed protocol for the elemental analysis of 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde.

Experimental Protocol: Combustion Analysis
  • Sample Preparation:

    • Ensure the sample is homogenous and dry. Any residual solvent will significantly impact the hydrogen and carbon percentages.

    • Accurately weigh approximately 2-3 mg of the sample into a tin or silver capsule using a microbalance. The exact weight is critical for accurate calculations.

  • Instrument Setup:

    • Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., acetanilide). This ensures the accuracy of the instrument's detectors.

    • Set the combustion furnace temperature to approximately 900-1000 °C to ensure complete combustion of the sample.

  • Combustion and Detection:

    • The encapsulated sample is dropped into the combustion furnace.

    • The resulting gases are swept by a carrier gas (typically helium) through a reduction tube to convert nitrogen oxides to N₂.

    • The gas mixture then passes through a series of specific detectors:

      • An infrared (IR) detector to measure CO₂.

      • A thermal conductivity detector (TCD) to measure H₂O after it is passed through a desiccant.

      • Another TCD to measure N₂.

      • Halogens like bromine and fluorine require specific absorption traps or specialized detection methods, often involving titration or ion chromatography after combustion.

  • Data Analysis:

    • The instrument's software calculates the mass of each element based on the detector responses and the initial sample weight.

    • The results are reported as a weight percentage of each element.

Interpreting the Results: A Comparative Approach

A crucial aspect of elemental analysis is the comparison of experimental data with theoretical values. Reputable journals often require experimental values to be within ±0.4% of the theoretical values to be considered evidence of purity.[5]

Let's consider a hypothetical experimental result for a 95% pure sample of 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde and compare it with the theoretical values and some potential alternatives.

CompoundMolecular FormulaTheoretical %CExperimental %CTheoretical %HExperimental %H
5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde C₁₃H₈BrFO 55.95 55.82 2.89 2.95
5-Bromo-2-fluorobenzaldehyde[6][7][8]C₇H₄BrFO41.42-1.98-
3'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehydeC₁₃H₈BrFO55.95-2.89-
4-Bromo-2,3-difluorobenzaldehyde[9][10][11]C₇H₃BrF₂O38.04-1.37-

In our hypothetical result, the experimental values for carbon and hydrogen are within the acceptable ±0.4% range, suggesting a high degree of purity for the target compound. The slight deviations could be attributed to minor impurities or instrumental error.

A Holistic Approach: Complementary Analytical Techniques

While elemental analysis is fundamental for confirming the elemental composition, it provides limited information about the molecular structure and the nature of any impurities. A comprehensive characterization of 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde requires a multi-technique approach.

Caption: Comprehensive Analytical Workflow for Compound Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.[12][13]

  • ¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms.

  • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

  • ¹⁹F NMR: Is particularly useful for fluorinated compounds, providing direct information about the fluorine environment.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[14]

  • Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals.

  • Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to assign the signals to the protons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[1][15][16][17] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., time-of-flight (TOF) or Orbitrap).

  • Data Analysis: Determine the accurate mass of the molecular ion and use this to calculate the molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[18][19][20][21][22]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal or prepare a KBr pellet.

  • Data Acquisition: Acquire the infrared spectrum.

  • Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in the molecule (e.g., C=O stretch for the aldehyde, C-Br stretch, and C-F stretch).

Comparative Summary of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
Elemental Analysis Elemental composition (%C, %H, %N, etc.)Quantitative, highly accurate for pure compounds.Provides no structural information.
NMR Spectroscopy Detailed molecular structure and connectivity.Unambiguous structure elucidation.Requires relatively larger sample amounts, can be complex to interpret.
Mass Spectrometry Molecular weight and molecular formula (HRMS).High sensitivity, provides molecular formula.Isomer differentiation can be challenging.
FTIR Spectroscopy Presence of functional groups.Fast, non-destructive, requires minimal sample preparation.Provides limited information on the overall molecular structure.

Conclusion

The elemental analysis of 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde is a critical first step in its characterization, providing a fundamental measure of its purity. However, for a compound intended for use in sensitive applications such as drug development, a multi-faceted analytical approach is indispensable. By combining the quantitative rigor of combustion analysis with the detailed structural insights from NMR, the precise molecular weight determination from mass spectrometry, and the functional group identification from FTIR, researchers can establish a comprehensive and trustworthy profile of their molecule of interest. This integrated analytical strategy ensures the reliability and reproducibility of subsequent scientific investigations.

References

  • Combustion analysis. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Mtoz Biolabs. (n.d.). How to Determine Molecular Weight?. Retrieved February 15, 2026, from [Link]

  • Fiveable. (2025, September 15). Combustion analysis Definition. In Thermodynamics I Key Term. Retrieved February 15, 2026, from [Link]

  • Broad Institute. (n.d.). What is Mass Spectrometry?. Retrieved February 15, 2026, from [Link]

  • Scribd. (n.d.). Determination of Molecular Weight by Mass Spectros | PDF. Retrieved February 15, 2026, from [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved February 15, 2026, from [Link]

  • ACD/Labs. (2023, February 9). A Beginner's Guide to Mass Spectrometry. Retrieved February 15, 2026, from [Link]

  • Analytik Jena. (n.d.). Combustion Elemental Analysis. Retrieved February 15, 2026, from [Link]

  • Scribd. (n.d.). FTIR Spectroscopy for Functional Group Analysis | PDF. Retrieved February 15, 2026, from [Link]

  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved February 15, 2026, from [Link]

  • ChemTeam. (n.d.). Combustion Analysis Ten Examples. Retrieved February 15, 2026, from [Link]

  • LECO Corporation. (n.d.). Combustion Analysis for Elemental Determination. Retrieved February 15, 2026, from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved February 15, 2026, from [Link]

  • Eurofins Scientific. (2025, July 23). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved February 15, 2026, from [Link]

  • IS MUNI. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved February 15, 2026, from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved February 15, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved February 15, 2026, from [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Retrieved February 15, 2026, from [Link]

  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Element analysis. (n.d.). Retrieved February 15, 2026, from [Link]

  • Scribd. (n.d.). 1H-NMR Organic Structure Guide | PDF | Nuclear Magnetic Resonance Spectroscopy. Retrieved February 15, 2026, from [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved February 15, 2026, from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-BROMO-2,3-DIFLUOROBENZALDEHYDE | CAS 644985-24-0. Retrieved February 15, 2026, from [Link]

  • Cooperative Institute for Research in Environmental Sciences. (2007, August 1). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Retrieved February 15, 2026, from [Link]

  • National Institutes of Health. (n.d.). An International Study Evaluating Elemental Analysis. In PMC. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.

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Benchmarking Synthetic Routes for Polysubstituted Biphenyl Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polysubstituted biphenyl aldehydes are privileged scaffolds in medicinal chemistry, serving as critical intermediates for angiotensin II receptor antagonists (e.g., Losartan, Valsartan), liquid crystals, and axially chiral ligands. However, their synthesis is often plagued by steric hindrance (ortho-substitution) and electronic deactivation.

This guide benchmarks three distinct synthetic strategies: Modular Cross-Coupling (Suzuki-Miyaura) , Late-Stage Reductive Carbonylation , and Chemo-selective Oxidation . We evaluate these routes based on yield, functional group tolerance, and scalability, providing optimized protocols for "difficult" sterically congested substrates.

Strategic Decision Matrix

The choice of route depends heavily on the substitution pattern (steric bulk) and the availability of precursors.

FeatureRoute A: Modular Assembly (Suzuki-Miyaura)Route B: Late-Stage Formylation (Pd-Catalyzed)Route C: Methyl Oxidation (TEMPO/Oxone)
Primary Mechanism Pd(0)-catalyzed Cross-CouplingPd-catalyzed Reductive CarbonylationRadical-mediated Oxidation
Best For Sterically hindered systems (ortho-ortho'); Convergent synthesis.Electron-deficient biphenyl halides; Late-stage functionalization.Converting accessible methyl-biphenyl precursors.[1]
Key Reagents Arylboronic acid + Aryl halideAryl halide + Isocyanide/Silane (or Formic Acid)Methyl-biphenyl + TEMPO/Oxone
Steric Tolerance High (with specialized ligands like SPhos/XPhos).Moderate (sensitive to ortho-substituents near halide).High (remote oxidation).
Atom Economy Moderate (boronic waste).High (direct C-H or C-X to C-CHO).High.
Scalability Excellent (Industrial Standard).Good (Gas-free variants preferred).Excellent (Metal-free variants).

Route A: Modular Assembly (Suzuki-Miyaura Coupling)

This is the most robust route for constructing the biphenyl core and introducing the aldehyde moiety simultaneously. For polysubstituted targets, particularly those with ortho substituents, standard ligands (PPh3) fail. The use of dialkylbiaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) is mandatory to facilitate the transmetalation of hindered species.

Mechanistic Insight: The "Flexible Steric Bulk"

In hindered couplings, the rate-limiting step is often transmetalation. Ligands like SPhos or XPhos provide a "flexible" steric bulk that stabilizes the mono-ligated Pd(0) species (facilitating oxidative addition) while allowing sufficient space for the incoming boronic acid during transmetalation.

Graphviz Diagram: Catalytic Cycle for Hindered Substrates

SuzukiCycle Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Base Base Activation (Ar-Pd-OH/OR) OxAdd->Base + Base (OH-) TransMet Transmetalation (Steric Bottleneck) Base->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Intermediate RedElim->Pd0 - Biaryl Product

Caption: The catalytic cycle highlights Transmetalation as the critical bottleneck for sterically hindered polysubstituted biphenyls.

Optimized Protocol: Synthesis of 2'-methyl-4'-formyl-biphenyl-2-carbonitrile

Targeting a sterically congested, electron-deficient scaffold.

  • Reagents:

    • Aryl Bromide: 2-bromo-5-formyltoluene (1.0 equiv)

    • Boronic Acid: 2-cyanophenylboronic acid (1.2 equiv)

    • Catalyst: Pd(OAc)2 (1 mol%) + SPhos (2 mol%)

    • Base: K3PO4 (2.0 equiv, anhydrous)

    • Solvent: Toluene/Water (10:1 v/v)

  • Procedure:

    • Charge a reaction vial with aryl bromide, boronic acid, Pd(OAc)2, SPhos, and K3PO4.

    • Evacuate and backfill with Argon (x3).

    • Add degassed Toluene/Water mixture.

    • Heat to 100°C for 12 hours. Vigorously stir (>800 rpm) to ensure biphasic mixing.

    • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na2SO4.

    • Purification: Flash chromatography (Hexane/EtOAc).

  • Validation:

    • Yield: Expect 85-92%.

    • Note: If the aldehyde is sensitive to oxidation, use a protected acetal (e.g., 1,3-dioxolane) and deprotect with 1N HCl post-coupling.

Route B: Late-Stage Reductive Carbonylation

Direct formylation of biphenyl halides avoids the need for pre-functionalized boronic acids. While traditional carbonylation uses toxic CO gas at high pressure, modern Gas-Free variants using isocyanides or formic acid are superior for safety and operational simplicity.

Mechanistic Insight: Isocyanide Insertion

Instead of CO, tert-butyl isocyanide inserts into the Ar-Pd bond. The resulting imidoyl-Pd intermediate is reduced by a hydrosilane (Et3SiH) to an imine, which hydrolyzes to the aldehyde. This method operates under mild conditions and tolerates reducible groups (nitro, nitriles) that Vilsmeier-Haack would destroy.

Graphviz Diagram: Isocyanide Insertion Pathway

IsocyanidePath Start Ar-X (Biphenyl Halide) PdIns Pd Insertion Ar-Pd-X Start->PdIns Pd(0) CNIns Isocyanide Insertion Ar-C(=N-tBu)-Pd-X PdIns->CNIns + tBuNC Reduct Silane Reduction (Et3SiH) CNIns->Reduct Hydride Transfer Imine Aldimine Ar-CH=N-tBu Reduct->Imine Reductive Elim. End Ar-CHO (Aldehyde) Imine->End H3O+ Hydrolysis

Caption: The "Gas-Free" Formylation pathway using isocyanide insertion followed by hydrolysis.

Optimized Protocol: Pd-Catalyzed Formylation with Formic Acid

An alternative "CO-free" method using HCOOH as the CO source.

  • Reagents:

    • Substrate: 4'-bromo-2-methylbiphenyl (1.0 equiv)

    • CO Source/Reductant: Formic Acid (2.0 equiv)

    • Activator: Acetic Anhydride (2.0 equiv)

    • Catalyst: Pd(OAc)2 (3 mol%) + Xantphos (3 mol%)

    • Base: Et3N (3.0 equiv)

    • Solvent: DMF[2]

  • Procedure:

    • Mix substrate, catalyst, ligand, and base in DMF under Argon.

    • Add premixed HCOOH/Ac2O solution slowly via syringe pump (to generate CO/H2 in situ at a controlled rate).

    • Heat to 80°C for 6 hours.

  • Validation:

    • Yield: 75-85%.

    • Safety: Perform in a fume hood; generates stoichiometric CO gas in situ.

Route C: Chemo-selective Oxidation (TEMPO/Oxone)

When a methyl-biphenyl precursor is easily accessible (e.g., via standard Suzuki coupling of tolyl-boronic acids), oxidation is a highly efficient route. The challenge is stopping at the aldehyde without over-oxidation to the carboxylic acid. TEMPO/Oxone is a metal-free, green alternative to toxic Chromium oxidants or expensive IBX.

Protocol: TEMPO-Mediated Oxidation[3][4][5][6]
  • Reagents:

    • Substrate: 4'-methyl-2-biphenylcarbonitrile (1.0 equiv)

    • Catalyst: TEMPO (1 mol%)[3][4]

    • Co-oxidant: Tetrabutylammonium bromide (TBAB, 4 mol%)

    • Oxidant: Oxone® (Potassium peroxymonosulfate) (1.2 equiv)

    • Solvent: CH2Cl2 / Water (biphasic) or Acetone/Water.[5]

  • Procedure:

    • Dissolve substrate and TEMPO in CH2Cl2.

    • Add aqueous solution of Oxone and TBAB dropwise at 0°C.

    • Stir vigorously at RT. Monitor by TLC (aldehyde appears quickly; prolonged stirring leads to acid).

    • Quench: Add aqueous Na2S2O3 (thiosulfate) to destroy excess oxidant.

  • Validation:

    • Selectivity: >95% aldehyde if quenched promptly.

    • Yield: 90-95%.

References

  • Suzuki-Miyaura with Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[6][7] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Isocyanide-Based Formylation

    • Jiang, X., Wang, J. M., Zhang, Y., Chen, Z., Zhu, Y. M., & Ji, S. J. (2014).[2] Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide. Organic Letters, 16(13), 3492–3495. Link

  • Formic Acid as CO Source

    • Sun, G., Lv, X., Zhang, Y., Lei, M., & Hu, L. (2017).[8] Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source.[8] Organic Letters, 19(16), 4235–4238. Link

  • TEMPO/Oxone Oxidation

    • Travis, B. R., Sivakumar, M., Hollist, G. O., & Borhan, B. (2003). Facile Oxidation of Aldehydes to Acids and Esters with Oxone. Organic Letters, 5(7), 1031–1034. Link

  • General Biphenyl Synthesis Review

    • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. Link

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde

[1][2]

Executive Summary & Chemical Profile[2][3][4]

This guide outlines the critical disposal procedures for 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde . As a halogenated aromatic aldehyde, this compound presents a dual compliance challenge: it is chemically reactive (aldehyde oxidation) and generates corrosive acid gases (HBr, HF) upon incineration.[1][2]

Operational Directive: This substance must never be treated as general organic waste. It requires a dedicated Halogenated Waste Stream to prevent damage to standard incinerator scrubbers and to comply with EPA RCRA regulations regarding halogenated organic compounds (HOCs).[1][3]

Rapid Reference Card
ParameterDataOperational Implication
Chemical Structure Biphenyl core, -CHO, -Br, -FHigh thermal stability; generates acid gases on combustion.[1][2]
Physical State Solid (typically off-white/yellow powder)Dust inhalation hazard; requires particulate containment.[1][3]
Primary Hazards Irritant (Skin/Eye/Resp), Air SensitivePotential to oxidize to carboxylic acid; segregate from oxidizers.[1][3]
Waste Class Halogenated Organic DO NOT mix with non-halogenated solvents (e.g., pure acetone waste).[1][3]
Incineration Req. High-Temp (>1100°C) + ScrubberMust go to a facility capable of neutralizing HF/HBr.[1][3]

The Logic of Segregation (Self-Validating Safety)[1]

Effective disposal starts at the bench. Understanding why we segregate ensures compliance without constant supervision.[1][3]

The "Solute Rule" Mechanism

A common error in drug discovery labs is classifying waste based solely on the solvent.[1][3]

  • The Trap: A researcher dissolves 500mg of this compound in Acetone (a non-halogenated solvent).[1][3] They pour it into the "Non-Halogenated" drum.[1][3]

  • The Failure: The drum now contains bromine and fluorine.[1][3] Standard fuel-blending incinerators may not have the scrubbers for HF/HBr, leading to equipment corrosion and illegal emission of acid gases.[1]

  • The Protocol: If the solute is halogenated, the entire solution is Halogenated Waste.[1][3]

Chemical Incompatibility[2][5]
  • Aldehyde Reactivity: This compound contains a formyl group (-CHO).[1][3] It must be segregated from Strong Oxidizers (e.g., Nitric Acid, Peroxides).[1][2][3] Contact can cause exothermic oxidation to the corresponding benzoic acid derivative.[1][3]

  • Base Sensitivity: Avoid mixing with strong bases (NaOH, KOH) in the waste container to prevent potential Cannizzaro reactions or polymerization, which can generate heat and pressure in sealed drums.[1][2]

Step-by-Step Disposal Workflow

Phase 1: Waste Characterization & Accumulation[3]

Step 1: Determine the Matrix Is the waste the pure solid or a solution?

Step 2: Selection of Container

  • Solids: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[1][3]

  • Liquids: Use an HDPE carboy or safety can rated for halogenated solvents.[1][3]

    • Critical Check: Ensure the container cap has a chemically resistant liner (PTFE/Teflon) to prevent degradation by the aldehyde or solvent vapors.[1][3]

Step 3: Labeling (The " Cradle-to-Grave" Link) The label must explicitly state:

  • Full Chemical Name: 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde.[1][3]

  • Hazard Checkboxes: [x] Toxic/Irritant [x] Halogenated.[1][3]

  • Constituents: If in solution, list the solvent and the approximate concentration of the biphenyl.

Phase 2: The Decision Tree (Visualization)[2]

The following logic flow dictates the physical handling of the waste.

WasteFlowStartWaste Generation:5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehydeStateDetermine Physical StateStart->StateSolidSolid WasteState->SolidLiquidLiquid/Solution WasteState->LiquidCont_SolidContainer: Wide-Mouth HDPE Jar(Double Bagged)Solid->Cont_SolidSolvent_CheckIs the Solvent Halogenated?(e.g., DCM vs. Acetone)Liquid->Solvent_CheckFinalFinal Disposal:High-Temp Incineration(w/ Acid Gas Scrubbing)Cont_Solid->FinalRoute_HaloRoute: Halogenated Solvent StreamSolvent_Check->Route_HaloYes (DCM/Chl)Route_NonHaloSolvent is Non-Halogenated(e.g., Acetone/Methanol)Solvent_Check->Route_NonHaloNoRoute_Halo->FinalOverrideCRITICAL OVERRIDE:Solute contains Br/FRoute_NonHalo->OverrideContamination RuleOverride->Route_Halo

Figure 1: Waste stream decision logic. Note the "Critical Override" where non-halogenated solvents must be rerouted to the halogenated stream due to the dissolved biphenyl.

Emergency Spillage Procedures

In the event of a benchtop spill, immediate containment is required to prevent respiratory exposure to dust or vapors.[1][4]

PPE Required: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1][2] If powder is aerosolized, use an N95 or P100 respirator.[1][3]

ScenarioProtocol
Solid Spill (Powder) 1. Do not sweep vigorously (creates dust).[1][3] 2. Cover with wet paper towels (dampened with water) to suppress dust.[1][3] 3. Scoop the wet slurry into a wide-mouth hazardous waste jar. 4. Wipe surface with soap and water; dispose of wipes as hazardous waste.[3]
Solution Spill 1. Evacuate immediate area if solvent is volatile (e.g., DCM).[1][3] 2. Encircle spill with absorbent socks/pads.[1][3] 3. Cover with vermiculite or clay absorbent.[1][3] 4. Do not use paper towels alone (fire risk if solvent is flammable).[1][3] 5. Collect into a sealed bag/container labeled "Debris from Spill."

Regulatory & Compliance Context

This protocol is grounded in the following regulatory frameworks. Adherence protects the facility from fines and environmental liability.[3]

  • EPA RCRA (Resource Conservation and Recovery Act):

    • While this specific compound may not be explicitly "P-listed" or "U-listed" by CAS number, it falls under the characteristic of Toxicity if leachable, but operationally is treated as Halogenated Organic Waste .[1][2]

    • If dissolved in a spent solvent like Methylene Chloride, it carries the F002 waste code [1].[1][3][5]

    • If dissolved in Acetone (ignitable), it carries the D001 code, plus the requirement for halogenated treatment [2].[1][2]

  • Incineration Standards:

    • The presence of Fluorine and Bromine mandates incineration at facilities compliant with 40 CFR Part 264 Subpart O .[1][3] These facilities utilize secondary combustion chambers (>1100°C) and caustic scrubbers to capture Hydrofluoric Acid (HF) and Hydrobromic Acid (HBr) emissions [3].[3]

  • OSHA Hazard Communication (29 CFR 1910.1200):

    • All waste containers must be labeled according to GHS standards, indicating the specific skin and eye irritation hazards associated with the aldehyde functionality [4].[1]

References
  • United States Environmental Protection Agency (EPA). List of Halogenated Organic Compounds Regulated Under § 268.32.[1][3][6] Electronic Code of Federal Regulations.[1][3][6] Link

  • United States Environmental Protection Agency (EPA). Hazardous Waste Compatibility Chart.[1][3][7] EPA-600/2-80-076.[1][3][7] Link

  • European Chemicals Agency (ECHA). Investigation report on aromatic brominated flame retardants (Incineration Standards).[1][3]Link[1][2]

  • Thermo Fisher Scientific. Safety Data Sheet: 5-Bromo-2-fluorobenzaldehyde (Analogous Hazards).Link[1][2]

Personal protective equipment for handling 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a critical operational manual for the safe handling, logistics, and disposal of 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde .[1] It is designed for researchers and safety officers requiring immediate, actionable protocols without redundant filler.

Part 1: Rapid Reference & Hazard Identification

Chemical Identity
  • Chemical Name: 5-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde[1][2][3]

  • CAS Number: 2586127-31-1[1][2][3]

  • Molecular Formula: C₁₃H₈BrFO[1][2]

  • Molecular Weight: 279.11 g/mol [1][2]

  • Physical State: Solid (typically off-white to yellow powder).

Executive Safety Summary

This compound combines the reactivity of an aromatic aldehyde with the environmental persistence of a halogenated biphenyl .

  • Primary Hazard: Irritant (Skin/Eye/Respiratory). The aldehyde moiety is a known sensitizer and mucosal irritant.

  • Stability Risk: Air Sensitive. Aromatic aldehydes oxidize to their corresponding carboxylic acids (5-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid) upon prolonged exposure to atmospheric oxygen.[1]

  • GHS Classification (Predicted based on structure):

    • H315: Causes skin irritation.[4][5][6]

    • H319: Causes serious eye irritation.[4][5][6]

    • H335: May cause respiratory irritation.[5][6][7][8][9]

Part 2: Risk Assessment & Hierarchy of Controls

Effective safety relies on Engineering Controls first, followed by PPE .

1. Engineering Controls (Mandatory)
  • Primary Barrier: All open handling (weighing, transfer, solubilization) must occur inside a certified Chemical Fume Hood .

  • Airflow: Maintain face velocity between 80–100 fpm (0.4–0.5 m/s) .

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Halogenated aromatic powders are prone to static charge, leading to "flying powder" and inhalation risks.

2. Personal Protective Equipment (PPE) Matrix

Field Insight: Standard nitrile gloves degrade rapidly when exposed to concentrated liquid aldehydes. While this compound is a solid, its solutions require specific barrier materials.

PPE CategoryRecommendationTechnical Rationale
Hand Protection (Solid) Double Nitrile (4 mil) Sufficient for dry powder handling.[1] Change immediately if contaminated.[10][11]
Hand Protection (Solution) Silver Shield / Laminate Critical: Aldehydes can permeate nitrile. If dissolving in DCM or THF, laminate gloves offer the only broad-spectrum breakthrough protection >4 hours.
Respiratory N95 (if outside hood) Only required if engineering controls fail or during spill cleanup.
Eye Protection Chemical Goggles Safety glasses are insufficient if fine dust is generated. Goggles seal against airborne particulates.
Body Lab Coat (Cotton/Poly) Standard protection. Ensure cuffs are tucked under gloves.

Part 3: Operational Protocol

A. Storage & Stability Management
  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

    • Reasoning: Prevents the auto-oxidation of the aldehyde group to the carboxylic acid, which alters stoichiometry in downstream Suzuki/Buchwald couplings.

  • Temperature: 2–8°C (Refrigerated).

    • Reasoning: Lowers the kinetic rate of oxidation and hydrolysis.

  • Container: Amber glass with a Teflon-lined cap to prevent photo-degradation and cap liner leaching.[1]

B. Safe Weighing & Transfer Workflow

This workflow minimizes exposure and cross-contamination.

HandlingWorkflow Start Remove from Fridge Equilibrate Warm to Room Temp (Prevent Condensation) Start->Equilibrate Transfer Transfer to Hood Equilibrate->Transfer Weigh Weigh in Hood (Anti-static Gun) Transfer->Weigh Solubilize Dissolve Immediately (Solvent: THF/DCM) Weigh->Solubilize Seal Purge Headspace (Ar) & Seal Weigh->Seal Seal->Start Return to Storage

Figure 1: Safe handling workflow ensuring chemical integrity and operator safety.

C. Reaction Setup (Field Insights)
  • Reactivity Check: Before committing to a large-scale batch, run a 1H NMR . Look for a singlet around 10.0 ppm (aldehyde proton). If a broad singlet appears near 11–13 ppm, significant oxidation to the acid has occurred.

  • Scavenging: If used in excess, unreacted aldehyde can be scavenged using polymer-supported benzylamine or bisulfite washes.

Part 4: Emergency Response & Disposal

Spill Response Logic

Do not sweep dry dust. This generates aerosols.

  • Evacuate the immediate area if the spill is >5g and outside a hood.

  • Isolate the spill with absorbent pads soaked in an inert solvent (e.g., heptane) to wet the powder, preventing dust.

  • Neutralize: Wipe surfaces with a dilute Sodium Bisulfite (NaHSO₃) solution.

    • Chemistry: Bisulfite forms a water-soluble adduct with the aldehyde, reducing volatility and facilitating cleanup.

  • Collect: Place waste in a sealed bag labeled "Halogenated Solid Waste."

Waste Management Plan

Proper disposal is legally mandated due to the halogen content (Bromine/Fluorine).

Waste StreamCriteriaDisposal Method
Solid Waste Contaminated gloves, paper, solid spill debris.[1]Tag: Solid Hazardous Waste (Halogenated). Incineration is required.
Liquid Waste Reaction mother liquors, rinses (DCM, THF).Tag: Halogenated Organic Solvents. Do NOT mix with non-halogenated solvents if cost-saving is a priority, though most labs combine them.
Aqueous Waste Bisulfite washes, aqueous workups.Tag: Aqueous Waste (Toxic). Check pH before disposal; neutralize to pH 6–8.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24877622, 5-Bromo-2-fluorobenzaldehyde (Precursor Analog). Retrieved from [Link]

  • University of California, Berkeley (EH&S). Glove Selection Guide for Organic Aldehydes. Retrieved from [Link]

Sources

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